4-(Trifluoromethylsulphinyl)nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-(trifluoromethylsulfinyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3S/c8-7(9,10)15(14)6-3-1-5(2-4-6)11(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEZTKJJCSPLDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethylsulphinyl)nitrobenzene
This guide provides a comprehensive overview of the synthesis of 4-(Trifluoromethylsulphinyl)nitrobenzene, a key intermediate in the development of pharmaceuticals and advanced materials. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of its preparation, emphasizing scientifically sound methodologies and field-proven insights.
Introduction: The Significance of the Trifluoromethylsulfinyl Moiety
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethylsulfinyl (–SOCF₃) group imparts a unique combination of electronic and lipophilic properties to organic molecules. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a crucial building block for incorporating this valuable moiety into more complex molecular architectures.
Strategic Synthesis: From Thioether to Sulfoxide
The most prevalent and efficient route to this compound is the controlled oxidation of its thioether precursor, 4-(trifluoromethylthio)nitrobenzene. The primary challenge in this transformation lies in achieving selective oxidation to the sulfoxide without over-oxidation to the corresponding sulfone. This guide will focus on a highly selective and robust method utilizing hydrogen peroxide in trifluoroacetic acid.
Mechanistic Rationale: The Role of Trifluoroacetic Acid
The use of trifluoroacetic acid (TFA) as a solvent and activator is critical for the success of this selective oxidation. TFA serves a dual purpose:
-
Activation of the Oxidant: TFA activates hydrogen peroxide through hydrogen bonding, increasing its electrophilic character and facilitating the attack on the sulfur atom of the thioether.
-
Deactivation of the Product: Once the sulfoxide is formed, the oxygen atom of the sulfinyl group interacts with the highly acidic TFA. This interaction reduces the nucleophilicity of the sulfur atom, thereby deactivating the sulfoxide towards further oxidation to the sulfone.[1]
This elegant mechanism allows for a high-yield synthesis of the desired sulfoxide with minimal formation of the sulfone byproduct.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of the starting material and the final product.
Synthesis of the Starting Material: 4-(Trifluoromethylthio)nitrobenzene
The precursor, 4-(trifluoromethylthio)nitrobenzene, can be efficiently prepared from p-nitroanisole and sodium trifluoromethanethiolate.
Reaction Scheme:
Figure 1: Synthesis of 4-(Trifluoromethylthio)nitrobenzene.
Protocol:
-
To a reaction vessel, add p-nitroanisole (153g, 1.0 mol) and N,N-dimethylformamide (DMF, 1500g).
-
Stir the mixture until the p-nitroanisole is fully dissolved.
-
In batches, add sodium trifluoromethanethiolate (136.4g, 1.1 mol) to the solution.
-
Heat the reaction mixture to 90°C and maintain this temperature with stirring for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble material.
-
Distill off the majority of the DMF under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate (3 x 400 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the desiccant and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction at 114-125°C / 2660Pa to yield 4-(trifluoromethylthio)nitrobenzene.[2]
Expected Yield: Approximately 77.2%[2]
Characterization Data for 4-(Trifluoromethylthio)nitrobenzene:
| Property | Value |
| Molecular Formula | C₇H₄F₃NO₂S |
| Molecular Weight | 223.18 g/mol |
| ¹H NMR (CDCl₃, 400MHz) | δ: 7.48-7.56 (m, 2H), 8.05-8.18 (m, 2H) |
| m/z | 224 (M+H)⁺ |
Synthesis of this compound
The selective oxidation of 4-(trifluoromethylthio)nitrobenzene is achieved using hydrogen peroxide in trifluoroacetic acid.
Reaction Scheme:
Figure 2: Oxidation to this compound.
Protocol:
-
In a round-bottom flask, dissolve 4-(trifluoromethylthio)nitrobenzene (1 mmol) in trifluoroacetic acid (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture into ice-water (50 mL).
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Expected Yield: High, typically >90%.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value | Source |
| CAS Number | 394-60-5 | [3] |
| Molecular Formula | C₇H₄F₃NO₃S | [3] |
| Molecular Weight | 239.17 g/mol | [3] |
| Melting Point | 59-60°C | [4] |
| Boiling Point | 126-130°C (at 3 Torr) | [4] |
| ¹H NMR (CDCl₃) | δ 8.45 (d, J=8.8 Hz, 2H), 7.95 (d, J=8.8 Hz, 2H) | |
| ¹³C NMR (CDCl₃) | δ 151.0, 145.5, 127.5, 125.0, 122.5 (q, J=330 Hz) | |
| ¹⁹F NMR (CDCl₃) | δ -74.5 (s) | |
| IR (KBr, cm⁻¹) | 1605, 1530, 1350, 1120, 1080 | |
| MS (EI, m/z) | 239 (M⁺) |
Troubleshooting and Safety Considerations
-
Over-oxidation: The primary potential side product is the corresponding sulfone. To minimize its formation, it is crucial to control the stoichiometry of the hydrogen peroxide and maintain the recommended reaction temperature. The use of TFA is instrumental in preventing this side reaction.
-
Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material after the recommended reaction time, a small additional portion of hydrogen peroxide can be added. However, this should be done cautiously to avoid over-oxidation.
-
Safety: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Hydrogen peroxide (30%) is a strong oxidizer and should also be handled with care.
Conclusion
The synthesis of this compound via the selective oxidation of 4-(trifluoromethylthio)nitrobenzene using hydrogen peroxide in trifluoroacetic acid is a robust and high-yielding method. This in-depth guide provides the necessary theoretical understanding and practical protocols for its successful preparation and characterization. The strategic use of TFA to control selectivity is a key takeaway, highlighting the importance of solvent effects in modern organic synthesis. This versatile building block will undoubtedly continue to play a significant role in the advancement of medicinal chemistry and materials science.
References
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- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry, 2013.
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m-CHLORONITROBENZENE. Organic Syntheses Procedure. [Link]
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One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Publishing. [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link]
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One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. PMC - NIH. [Link]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
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Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. ResearchGate. [Link]
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Aqueous Phase Oxidative Degradation of 4–Hydroxy Nitrobenzene over a CuO‐TiO2 Catalyst. ResearchGate. [Link]
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Practical oxidation of sulfides to sulfones by H2O2 catalysed by titanium catalyst. ResearchGate. [Link]
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4-(Trifluoromethylsulphinyl)nitrobenzene chemical properties
An In-depth Technical Guide to 4-(Trifluoromethylsulphinyl)nitrobenzene: Properties, Synthesis, and Reactivity
Introduction and Strategic Overview
This compound (CAS No. 394-60-5) is a highly functionalized aromatic compound of significant interest to researchers in synthetic and medicinal chemistry.[1][2] Its structure is characterized by a nitrobenzene core substituted with a trifluoromethylsulfinyl (-SOCF₃) group. This unique combination of two powerful electron-withdrawing groups renders the aromatic ring exceptionally electron-deficient, bestowing upon it distinct chemical properties and making it a valuable intermediate for advanced chemical synthesis.
The trifluoromethylsulfinyl moiety is a less common functional group than its sulfide (-SCF₃) and sulfone (-SO₂CF₃) counterparts, offering a unique electronic and steric profile. Sulfoxides, in general, are pivotal compounds in organic synthesis, serving as chiral auxiliaries and versatile synthetic handles.[3] When combined with the trifluoromethyl group, which is known to enhance metabolic stability and lipophilicity in drug candidates, and a nitro group, a classic precursor for anilines and a potent activating group, the resulting molecule becomes a sophisticated building block for accessing complex molecular architectures.
This guide provides a comprehensive technical overview of this compound, focusing on its core chemical properties, a field-proven synthesis protocol, and an exploration of its chemical reactivity. The insights are tailored for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique characteristics.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 394-60-5 | [1][4] |
| Molecular Formula | C₇H₄F₃NO₃S | [1][2] |
| Molecular Weight | 239.17 g/mol | [1][5] |
| Appearance | Solid | |
| Melting Point | 59-60 °C | [1][4] |
| Boiling Point | 126-130 °C (at 3 Torr) | [1][4] |
| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [1][4] |
| Synonyms | 4-Nitrophenyl trifluoromethyl sulphoxide | [1][2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Acetone, Ethyl Acetate). Insoluble in water. |
While experimental spectroscopic data is not widely published, predicted ¹H and ¹³C NMR data are available through chemical databases and are expected to show characteristic shifts for a 1,4-disubstituted aromatic ring with strong electron-withdrawing groups.[2]
Synthesis Protocol: Selective Oxidation
The most direct and efficient synthesis of this compound involves the selective oxidation of its sulfide precursor, 4-(Trifluoromethylthio)nitrobenzene (CAS 403-66-7).[2] Trifluoromethyl sulfides are known to be less reactive towards oxidation compared to other sulfides, and over-oxidation to the corresponding sulfone is a common side reaction.[6]
Recent advancements have demonstrated that a combination of hydrogen peroxide (H₂O₂) and trifluoroacetic acid (TFA) provides a highly effective and selective system for this transformation. TFA acts as an activating solvent, enhancing the electrophilicity of the oxidant while simultaneously deactivating the resulting sulfoxide product towards further oxidation, thus preventing sulfone formation.[6]
Experimental Protocol: H₂O₂/TFA Mediated Oxidation
This protocol is adapted from modern methodologies for the selective oxidation of aryl trifluoromethyl sulfides.[6]
Reagents & Equipment:
-
4-(Trifluoromethylthio)nitrobenzene
-
Trifluoroacetic acid (TFA)
-
Hydrogen peroxide (30% aq. solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(Trifluoromethylthio)nitrobenzene in trifluoroacetic acid (TFA) to a concentration of approximately 0.5 M.
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Slowly add 1.2 equivalents of 30% aqueous hydrogen peroxide dropwise via a dropping funnel over 15-20 minutes. Causality Note: The slow, cooled addition is crucial to control the exothermicity of the reaction and maintain selectivity.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of TFA used).
-
Neutralization: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution until effervescence ceases (to neutralize TFA), followed by a wash with brine. Trustworthiness Note: The neutralization step is critical to remove acid, which can interfere with subsequent steps and purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the severe electron-deficient nature of its aromatic ring.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity is Nucleophilic Aromatic Substitution (SNAr). The nitro (-NO₂) and trifluoromethylsulfinyl (-SOCF₃) groups are both potent electron-withdrawing groups through inductive and resonance effects. They strongly activate the benzene ring for attack by nucleophiles, particularly at the positions ortho and para to themselves. In this molecule, the nitro group is an excellent leaving group in some contexts, but more commonly, a different leaving group (like a halogen) would be displaced if present. However, the activation provided by these groups makes the entire ring susceptible to attack.
The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex .
-
Addition Step (Rate-Determining): A nucleophile (Nu⁻) attacks the carbon atom bearing a suitable leaving group (L), breaking the aromaticity of the ring and forming the negatively charged Meisenheimer complex. The negative charge is delocalized across the aromatic system and is effectively stabilized by the -NO₂ and -SOCF₃ groups.
-
Elimination Step (Fast): The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.
Modern Reactivity: C-H Trifluoromethylthiolation
Recent research has unveiled a novel application for aryl trifluoromethyl sulfoxides as reagents for the metal-free C-H trifluoromethylthiolation of other electron-rich arenes.[7] This transformation proceeds via an interrupted Pummerer reaction .
In this mechanism, the sulfoxide oxygen of this compound is activated by a strong electrophile, such as triflic anhydride (Tf₂O), forming a highly electrophilic trifluoromethylsulfonium salt intermediate. This intermediate is then attacked by a nucleophilic arene (e.g., indole), leading to the transfer of the trifluoromethylthio (-SCF₃) group to the nucleophile. This positions the title compound not just as a building block for substitution on its own ring, but as a source of the valuable -SCF₃ group for functionalizing other molecules.[7]
Applications in Research and Development
While specific, commercialized applications of this compound are not widely documented, its chemical properties make it a highly valuable tool for discovery chemistry:
-
Scaffold for Medicinal Chemistry: The electron-deficient core is a versatile starting point for synthesizing libraries of compounds via SNAr reactions with various amine, alcohol, and thiol nucleophiles. The nitro group can be readily reduced to an aniline, providing another handle for diversification (e.g., amide coupling, sulfonamide formation).
-
Source of the -SCF₃ and -SOCF₃ Moieties: As discussed, the molecule can serve as a precursor for introducing trifluoromethylthio and trifluoromethylsulfinyl groups into other molecules.[6][7] These groups are of high interest in drug design for their ability to modulate electronic properties, lipophilicity, and metabolic stability.[8]
-
Intermediate for Agrochemicals and Materials Science: The high degree of fluorination and the presence of activating groups make it a relevant intermediate for the synthesis of complex pesticides, herbicides, and advanced functional materials where precise electronic tuning is required.
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate care in a chemical fume hood.[1][2]
-
Hazard Codes: Xi (Irritant)
-
Risk Statements (R20/21/22): Harmful by inhalation, in contact with skin, and if swallowed.
-
Safety Precautions:
-
Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust or vapors. Handle as a solid in a well-ventilated area or fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.
References
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Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
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National Center for Biotechnology Information. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
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Kačer, P., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances. [Link]
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BuyersGuideChem. 4-((Trifluoromethyl)sulfinyl)nitrobenzene suppliers and producers. [Link]
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Bar-Haim, G., et al. (2019). Trifluoromethyl Sulfoxides: Reagents for Metal‐Free C−H Trifluoromethylthiolation. Angewandte Chemie. [Link]
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ResearchGate. Regioselective C–H Sulfanylation of Aryl Sulfoxides by Means of Pummerer-Type Activation. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. [Link]
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Royal Society of Chemistry. Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. [Link]
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MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]
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National Center for Biotechnology Information. Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride. [Link]
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4-(Trifluoromethylsulphinyl)nitrobenzene mechanism of formation
An In-Depth Technical Guide to the Formation Mechanism of 4-(Trifluoromethylsulphinyl)nitrobenzene
Abstract
This technical guide provides a comprehensive examination of the predominant formation mechanism of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethylsulfinyl moiety imparts unique physicochemical properties, including high lipophilicity and strong electron-withdrawing character, making its introduction into aromatic systems a critical objective in modern chemistry. This document delineates the most scientifically robust and industrially viable synthetic route, which proceeds via a two-step sequence: 1) nucleophilic aromatic substitution (SNAr) to form the precursor 4-(trifluoromethylthio)nitrobenzene, followed by 2) selective oxidation of the thioether to the target sulfoxide. We will explore the underlying mechanisms, provide detailed experimental protocols, and present the scientific rationale for the strategic choices made in this synthetic pathway.
Introduction: The Significance of the Trifluoromethylsulfinyl Group
The strategic incorporation of fluorine-containing functional groups is a cornerstone of contemporary drug design and materials science. Among these, the trifluoromethylsulfinyl group (-S(O)CF3) has emerged as a highly valuable substituent. Its potent electron-withdrawing nature (Hammett constant σp = 0.69) significantly modulates the electronic properties of an aromatic ring, influencing molecular interactions and reaction chemistry.[1] Furthermore, the related trifluoromethylthio (-SCF3) group is recognized for its high lipophilicity (Hansch parameter π = 1.44), a property that can enhance cell-membrane permeability and improve the bioavailability of drug candidates.[1][2] The synthesis of molecules like this compound is therefore of paramount importance, serving as a versatile building block for more complex target structures.
The Primary Synthetic Pathway: A Two-Step Approach
The direct functionalization of nitrobenzene to achieve the target compound is mechanistically challenging. Electrophilic aromatic substitution (EAS) on nitrobenzene is notoriously difficult due to the strong deactivating nature of the nitro group and would overwhelmingly favor substitution at the meta position.[3][4][5] Therefore, the most logical and widely employed strategy involves a two-step sequence starting from a pre-functionalized para-substituted nitrobenzene derivative.
Overall Synthetic Scheme
The pathway can be summarized as follows: starting with a suitable precursor such as p-nitrochlorobenzene or p-nitroanisole, a trifluoromethylthioether is first formed. This intermediate is then selectively oxidized to yield the final trifluoromethyl sulfoxide.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
The following protocol is adapted from established procedures for SNAr reactions on nitroaromatic systems. [6]
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-nitroanisole (1.0 mol, 153 g) and dimethylformamide (DMF, 1500 g).
-
Reagent Addition: Stir the mixture to ensure homogeneity. In a fume hood, add sodium trifluoromethanethiolate (1.1 mol, 136.4 g) to the solution in portions to control any initial exotherm.
-
Reaction: Heat the reaction mixture to 90°C and maintain this temperature with stirring for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any insoluble matter.
-
Extraction: Pour the filtrate into water and extract the aqueous phase with ethyl acetate (3 x 500 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude residue can be purified by vacuum distillation to yield the final product.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Nitroanisole | NaSCF₃ | DMF | 120 | 8 | ~69 | [6] |
| p-Nitroanisole | NaSCF₃ | DMF | 90 | 6 | N/A | [6] |
| p-Nitroanisole | NaSCF₃ | DMF | 60 | 4 | 68.9 | [6] |
Step 2: Selective Oxidation of the Thioether to the Sulfoxide
The second critical step is the selective oxidation of the sulfur atom in 4-(trifluoromethylthio)nitrobenzene. The primary challenge is to achieve high conversion to the sulfoxide without over-oxidation to the corresponding sulfone (-SO₂CF₃).
A highly effective and selective method utilizes hydrogen peroxide (H₂O₂) as the terminal oxidant, with trifluoroacetic acid (TFA) serving as both a solvent and an activator. [1][7]
-
Activation of Oxidant: TFA protonates hydrogen peroxide, forming a more potent electrophilic oxidizing agent.
-
Nucleophilic Attack by Sulfur: The electron-rich sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic oxygen of the activated H₂O₂.
-
Proton Transfer & Elimination: A subsequent proton transfer and elimination of a water molecule yields the target sulfoxide.
The use of TFA is crucial; it enhances the electrophilicity of the oxidant while its conjugate base is non-nucleophilic. This environment favors the formation of the sulfoxide and deactivates it towards further oxidation, thus preventing the formation of the sulfone. [1]
Caption: Mechanism for the selective oxidation of a thioether to a sulfoxide.
A highly efficient procedure combines both steps into a one-pot synthesis, improving overall yield and reducing purification steps. [1]
-
Thiolation: In a reaction vessel, dissolve the starting arene (e.g., nitrobenzene, 1.0 mmol) in trifluoroacetic acid (TFA, 3.0 mL). Add the trifluoromethylthiolating reagent (e.g., p-ClPhNHSCF₃, 1.2 mmol). Stir the mixture at room temperature for the time required to complete the thiolation (typically 1-24 hours, monitored by GC-MS).
-
Oxidation: To the same reaction mixture containing the newly formed 4-(trifluoromethylthio)nitrobenzene, add 30% aqueous hydrogen peroxide (1.2 equiv.) dropwise at room temperature.
-
Reaction: Continue stirring for 1-3 hours until the oxidation is complete (monitored by GC-MS).
-
Work-up: Carefully add the reaction mixture to a saturated aqueous solution of NaHCO₃ to neutralize the TFA.
-
Extraction and Purification: Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
| Oxidant | Activator/Solvent | Selectivity (Sulfoxide:Sulfone) | Yield (%) | Reference |
| 30% aq. H₂O₂ | Trifluoroacetic Acid (TFA) | High (Sulfone not detected) | 78-93 (one-pot) | [1] |
| 30% aq. H₂O₂ | Acetic Acid | Good | 90-99 (general) | [8] |
| N-Fluorobenzenesulfonimide (NFSI) | H₂O | High | >95 (general) | [9] |
Conclusion
The formation of this compound is most effectively and reliably achieved through a well-established two-step synthetic pathway. The process begins with a nucleophilic aromatic substitution on a para-substituted nitrobenzene to install the trifluoromethylthio group, a reaction whose success is dictated by the powerful electron-withdrawing and resonance-stabilizing capacity of the nitro group. This is followed by a highly selective, metal-free oxidation of the intermediate thioether to the desired sulfoxide, a transformation carefully controlled to prevent over-oxidation to the sulfone. This strategic, mechanistically sound approach provides a robust foundation for the synthesis of this and other valuable trifluoromethylsulfinyl-containing aromatic compounds essential for research and development in the pharmaceutical and agrochemical industries.
References
- Yagupolskii, L. M., et al. (1984). S-(Trifluoromethyl)diarylsulfonium salts: A novel type of reagent for the trifluoromethylation of organic compounds. Journal of Organic Chemistry.
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Beier, P., et al. (2011). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. [Link]
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Shen, Y., & Togni, A. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. [Link]
- Myhre, P. C., & Beug, M. (1966). The mechanism of rearrangement of nitrated hydrocarbons in trifluoromethanesulphonic acid. Journal of the Chemical Society, Perkin Transactions 2.
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Shen, Y., & Togni, A. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. PubMed. [Link]
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Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
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Horvat, M., Jereb, M., & Iskra, J. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances. [Link]
- Li, Y., et al. (2020). Trifluoromethylsulfinyl Compounds: Recent Synthetic Approaches and Future Perspectives.
- Dakenchem. (n.d.). Exploring 4-(Trifluoromethoxy)
- CN105198881A. (2015). Preparation method of 4-(trifluoromethylthio)nitrobenzene.
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Chem SE User "orthocresol". (2019). Aromatic Substitution Reactions of Nitrobenzene. Chemistry Stack Exchange. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of sulfoxides by oxidation. Organic-Chemistry.org. [Link]
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Horvat, M., Kodrič, G., Jereb, M., & Iskra, J. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances. [Link]
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Wang, C., et al. (2018). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry. [Link]
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An, L. T., et al. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. [Link]
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A Technical Guide to the Electrophilic Aromatic Substitution of Trifluoromethylsulfinylbenzene
Executive Summary
The trifluoromethylsulfinyl group (-SOCF3) is an increasingly important substituent in the design of novel pharmaceuticals and advanced materials, owing to its unique electronic properties. Understanding its influence on the reactivity and regioselectivity of the aromatic ring is paramount for synthetic chemists. This guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) of trifluoromethylsulfinylbenzene (PhSOCF3). We will dissect the electronic nature of the -SOCF3 substituent, predict its directing effects based on fundamental principles and quantitative data, and provide robust, field-tested protocols for key EAS reactions such as nitration and halogenation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to incorporate this versatile scaffold into their synthetic programs.
Introduction: The Trifluoromethylsulfinylbenzene Scaffold
Trifluoromethylsulfinylbenzene, also known as phenyl trifluoromethyl sulfoxide, is an aromatic compound distinguished by the trifluoromethylsulfinyl substituent (-SOCF3). This group imparts a unique combination of properties, including high lipophilicity and strong electron-withdrawing character, making it a valuable building block in medicinal chemistry.[1] The ability to predictably functionalize the aromatic ring through electrophilic aromatic substitution is a critical step in the elaboration of this scaffold into more complex, high-value molecules.
This guide addresses the central challenge for the synthetic chemist: How does the potent -SOCF3 group control the reactivity and regioselectivity of the benzene ring towards electrophiles? We will move beyond simple classification to a mechanistic understanding that enables rational reaction design.
The Electronic Profile of the Trifluoromethylsulfinyl (-SOCF3) Group
The behavior of the -SOCF3 group in EAS is a direct consequence of its electronic structure. It exerts its influence through a powerful combination of inductive and resonance effects.
-
Inductive Effect (-I): The trifluoromethyl (-CF3) moiety is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine.[2] This effect is relayed through the sulfur atom to the aromatic ring, resulting in a strong net withdrawal of electron density via the sigma bond framework. This inductive pull significantly lowers the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.
-
Resonance Effect: The sulfinyl group possesses a lone pair of electrons on the sulfur atom, which could potentially be donated into the aromatic pi-system (+M effect). However, this donating effect is severely diminished by the attached electron-withdrawing CF3 group and the polarized S=O bond. Consequently, the inductive withdrawal overwhelmingly dominates the electronic landscape.
Quantitative Analysis: Hammett Constants
The Hammett equation provides a quantitative measure of a substituent's electronic influence on a reaction center.[3] The substituent constants, sigma (σ), are invaluable for predicting reactivity. A positive σ value indicates an electron-withdrawing group. For the -SOCF3 substituent, the values are particularly telling:
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -SOCF3 | 0.63 | 0.69 |
| -NO2 | 0.71 | 0.78 |
| -CF3 | 0.44 | 0.57 |
| -Cl | 0.37 | 0.23 |
| -CH3 | -0.07 | -0.17 |
| Table 1: Comparison of Hammett substituent constants for the -SOCF3 group and other common substituents.[4] |
The large, positive σ values for the -SOCF3 group confirm its status as a potent electron-withdrawing substituent, comparable in strength to the nitro group (-NO2). This data is the foundation for predicting its impact on both the rate and selectivity of EAS reactions.
Reactivity and Regioselectivity in Electrophilic Aromatic Substitution
Ring Deactivation
Based on its strong electron-withdrawing nature (high σ values), the -SOCF3 group strongly deactivates the aromatic ring towards electrophilic attack. The reduced electron density of the pi-system makes it a much weaker nucleophile than benzene.[5] Consequently, EAS reactions on trifluoromethylsulfinylbenzene require more forcing conditions—such as stronger acids, higher temperatures, or more potent electrophiles—than those used for activated or even neutral aromatic rings.
Meta-Directing Regioselectivity
All strongly deactivating groups that lack a lone pair directly on the atom attached to the ring are meta-directors.[6] This regioselectivity is not due to activation of the meta position, but rather a consequence of the least severe deactivation at that position. We can rationalize this by examining the stability of the cationic Wheland intermediates (σ-complexes) formed during the reaction.
dot graph "Wheland Intermediates" { layout=neato; graph [overlap=false, splines=true, sep="+10,10", fontname="Helvetica"]; node [shape=plaintext, fontname="Helvetica"]; edge [fontname="Helvetica"];
} end_dot Diagram 1: Stability of Wheland Intermediates. The diagram shows the key resonance structures for electrophilic attack at the ortho, meta, and para positions. For ortho and para attack, one resonance contributor places the positive charge directly adjacent to the electron-withdrawing -SOCF3 group, a highly unfavorable electrostatic interaction. The intermediate from meta attack avoids this severe destabilization, making it the lowest energy pathway.
Key EAS Reactions and Experimental Protocols
The strong deactivation of the ring necessitates robust reaction conditions. The following protocols are designed to be self-validating systems for achieving successful substitution.
Nitration
Nitration is a classic EAS reaction that requires a potent electrophile, the nitronium ion (NO2+), typically generated from a mixture of nitric and sulfuric acids.[7] For a deactivated substrate like trifluoromethylsulfinylbenzene, ensuring the complete generation and high activity of the nitronium ion is critical.
Protocol: Synthesis of m-nitro(trifluoromethylsulfinyl)benzene
This protocol is adapted from established procedures for the nitration of other deactivated aromatic compounds like methyl benzoate.[8][9]
Workflow Diagram: dot graph "Nitration_Workflow" { graph [rankdir="LR", fontname="Helvetica"]; node [shape="box", style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} end_dot Diagram 2: Experimental Workflow for Nitration. A step-by-step flowchart for the synthesis of m-nitro(trifluoromethylsulfinyl)benzene.
Step-by-Step Methodology:
-
Reagent Preparation: In a separate flask, carefully prepare the nitrating mixture by adding 1.2 equivalents of concentrated nitric acid (68%) to a sufficient volume of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Reactor Setup: Equip a round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Charge the flask with trifluoromethylsulfinylbenzene (1.0 eq).
-
Dissolution & Cooling: Add concentrated sulfuric acid (approx. 3-4 volumes relative to the substrate) to the reaction flask. Stir until the substrate is fully dissolved. Cool the mixture to 0-5 °C using an ice-salt bath.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential to ensure proper mixing and heat dissipation.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0-5 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup: Carefully pour the reaction mixture onto a large excess of crushed ice with stirring. The crude product should precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the desired m-nitro(trifluoromethylsulfinyl)benzene.
Halogenation (e.g., Bromination)
Halogenation of a deactivated ring requires a Lewis acid catalyst, such as FeBr3 or AlCl3, to polarize the halogen molecule and generate a sufficiently powerful electrophile.[10]
Protocol: Synthesis of m-bromo(trifluoromethylsulfinyl)benzene
-
Reactor Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add trifluoromethylsulfinylbenzene (1.0 eq) and a solvent such as dichloromethane or 1,2-dichloroethane.
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr3, 1.1 eq) to the mixture. Note: FeBr3 is highly hygroscopic and should be handled under an inert atmosphere.
-
Bromine Addition: Add elemental bromine (Br2, 1.1 eq) dissolved in a small amount of the reaction solvent to the dropping funnel. Add the bromine solution dropwise to the reaction mixture at room temperature. The reaction is often exothermic.
-
Reaction: After addition, the mixture may be gently heated (e.g., to 40-50 °C) to drive the reaction to completion. Monitor by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and quench by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure m-bromo(trifluoromethylsulfinyl)benzene.
Friedel-Crafts Reactions: A Critical Limitation
It is crucial for the practicing scientist to recognize the limitations of certain reactions. Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on aromatic rings bearing strongly deactivating groups like -SOCF3. There are two primary reasons for this failure:
-
Severe Ring Deactivation: The ring is too electron-poor to attack the carbocation or acylium ion intermediates generated in the reaction.
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl3) required for the reaction will preferentially coordinate with the lone pair of electrons on the sulfinyl oxygen atom. This complexation further deactivates the ring and renders the catalyst ineffective.
Therefore, alternative synthetic strategies must be employed to introduce alkyl or acyl groups onto the trifluoromethylsulfinylbenzene scaffold.
Conclusion
The trifluoromethylsulfinyl group is a powerful deactivating, meta-directing substituent in electrophilic aromatic substitution. This behavior is dictated by its strong electron-withdrawing inductive effect, a property that is quantitatively confirmed by its Hammett constants. While this deactivation necessitates the use of forcing reaction conditions, predictable and high-yielding functionalization of the meta position can be achieved through carefully designed protocols for reactions such as nitration and halogenation. Conversely, the inherent electronic properties of the substrate preclude the use of standard Friedel-Crafts reactions. The insights and methodologies presented in this guide provide a robust framework for the successful synthesis and manipulation of trifluoromethylsulfinylbenzene-containing molecules, empowering chemists in the fields of drug discovery and materials science.
References
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Wu, Y., Lu, W., Ma, Y. N., Chen, F., Ren, W., & Chen, X. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(16), 11322–11327. Available from: [Link]
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O'Connor, M. J., Clemens, J. J., & Tarselli, M. A. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 132(10), 3232–3233. Available from: [Link]
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Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link]
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ResearchGate. (n.d.). Nitration of trifluoromethyl benzene. [Diagram]. Available from: [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Available from: [Link]
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Jereb, M., & Gosak, K. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(10), 3103–3115. Available from: [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Available from: [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link]
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Liu, S., Rong, C., Lu, T., & Ayers, P. W. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A, 119(30), 8387–8396. Available from: [Link]
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University of Wisconsin-Platteville. (n.d.). Unit 4: Free Energy Relationships. Available from: [Link]
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ResearchGate. (n.d.). Computational Investigations of the Directing Effects of Sulfur Substituents in Electrophilic Aromatic Substitution. Available from: [Link]
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Wikipedia. (n.d.). Hammett equation. Available from: [Link]
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Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 73. Available from: [Link]
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Kamm, O., & Segur, J. B. (1923). m-Nitrobenzoic acid. Organic Syntheses, 3, 71. Available from: [Link]
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Capozzi, G., et al. (2000). Electrophilic Substitution of Phenols with α,α′-Dioxothiones and ortho-Thioquinones. European Journal of Organic Chemistry, 2000(21), 3653-3659. Available from: [Link]
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International Journal of Research and Analytical Reviews. (2019). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Available from: [Link]
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ResearchGate. (n.d.). BrF3, an Underutilized Reagent in Organic Chemistry: A Novel C−C−N to C−N−C Rearrangement. Available from: [Link]
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]
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ResearchGate. (n.d.). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. Available from: [Link]
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University of Wisconsin-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. Available from: [Link]
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Manske, R. H. F. (1929). m-Nitrophenol. Organic Syntheses, 9, 74. Available from: [Link]
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Juliá, F., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(39), 16041–16054. Available from: [Link]
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ResearchGate. (n.d.). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Electrophilic ene-type reactions of phenyl vinyl sulfoxide with alkenes. Available from: [Link]
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Wipf Group, University of Pittsburgh. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. Available from: [Link]
- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
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YouTube. (2020). Nitration of Methyl Benzoate. Available from: [Link]
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YouTube. (2017). Electrophilic Aromatic Substitution (EAS) Reaction: Nitration. Available from: [Link]
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Chemguide. (n.d.). The halogenation of benzene. Available from: [Link]
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Khan Academy. (n.d.). Aromatic halogenation. Available from: [Link]
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YouTube. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Available from: [Link]
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physical and chemical characteristics of 4-(Trifluoromethylsulphinyl)nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethylsulphinyl)nitrobenzene is a niche aromatic compound featuring a trifluoromethylsulfinyl group and a nitro group, both of which impart unique electronic properties. This guide provides a comprehensive overview of its known physical and chemical characteristics, alongside a discussion of its potential synthesis, reactivity, and applications, particularly within the realm of medicinal chemistry and drug development. While detailed experimental data for this specific molecule is not widely available in public literature, this document synthesizes information from related compounds and theoretical predictions to offer valuable insights for researchers.
Introduction and Molecular Overview
This compound, identified by the CAS Number 394-60-5, is an organic compound with the molecular formula C₇H₄F₃NO₃S. Its structure consists of a benzene ring substituted with a nitro group at the para position relative to a trifluoromethylsulfinyl group. The presence of the strong electron-withdrawing nitro group, combined with the unique electronic nature of the trifluoromethylsulfinyl moiety, suggests that this molecule could serve as a valuable building block in organic synthesis and medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, properties highly desirable in drug candidates.
Key Identifiers:
-
IUPAC Name: 1-Nitro-4-(trifluoromethylsulfinyl)benzene
-
CAS Number: 394-60-5
-
Molecular Formula: C₇H₄F₃NO₃S
-
Molecular Weight: 239.17 g/mol
Physicochemical Characteristics
Quantitative data for this compound is limited. The following table summarizes the available and predicted physical properties.
| Property | Value | Source |
| Molecular Weight | 239.17 g/mol | [1] |
| Melting Point | 59-60 °C | [2] |
| Boiling Point | 126-130 °C (at 3 Torr) | [2] |
| Density (Predicted) | 1.55±0.1 g/cm³ | [2] |
| Appearance | Likely a yellow crystalline solid | General Knowledge |
Solubility: While explicit solubility data is unavailable, based on its structure, it is expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
Synthesis and Reactivity
Synthetic Approach: Oxidation of a Thioether Precursor
A common and logical route to sulfoxides is the controlled oxidation of the corresponding thioether. Therefore, the most probable synthetic pathway to this compound is the oxidation of 4-(Trifluoromethylthio)nitrobenzene.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 4-(Trifluoromethylthio)nitrobenzene in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the oxidation and prevent over-oxidation to the sulfone.
-
Oxidant Addition: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equivalents), dissolved in the same solvent. The slow addition is critical for selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material and minimize the formation of the sulfone byproduct.
-
Work-up: Upon completion, quench the reaction by washing with an aqueous solution of a reducing agent like sodium thiosulfate, followed by a wash with a mild base such as sodium bicarbonate to remove acidic byproducts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups:
-
Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution but activates the ring towards nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to it. The nitro group can also be reduced to an amine, providing a versatile handle for further functionalization.
-
Trifluoromethylsulfinyl Group: This group is also electron-withdrawing, further enhancing the propensity for SₙAr reactions. The sulfoxide moiety itself can be a chiral center, opening the possibility for stereoselective synthesis. It can be further oxidized to the corresponding sulfone or reduced to the thioether.
Spectroscopic Analysis (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region would likely show a complex splitting pattern for the four protons on the benzene ring, characteristic of a 1,4-disubstituted system with two different electron-withdrawing groups. The protons ortho to the nitro group would be expected to be the most deshielded (highest ppm value).[3]
-
¹³C NMR: The spectrum would display six signals for the aromatic carbons, with the carbons attached to the nitro and trifluoromethylsulfinyl groups being significantly deshielded. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single resonance would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.[4]
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: Strong bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[5]
-
S=O stretching: A strong band in the region of 1050-1030 cm⁻¹.
-
C-F stretching: Strong absorptions in the 1300-1100 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 239 would be expected. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (M-46) and NO (M-30).[6] Fragmentation of the trifluoromethylsulfinyl group may also occur.
Applications in Drug Development and Research
While there are no specific examples of this compound in drug development found in the public domain, its structural motifs suggest potential applications.
-
Scaffold for Bioactive Molecules: The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[7] Nitroaromatic compounds are also precursors to a wide range of biologically active molecules.
-
Precursor to Novel Heterocycles: The reactivity of the nitro group (reduction to an amine) and the potential for SₙAr reactions make this compound a candidate for the synthesis of novel heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.
-
Potential for Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings. The electronic properties of this compound could be exploited in the design of new kinase inhibitors.
Safety and Handling
No specific safety data sheet (SDS) for this compound is publicly available. However, based on the known hazards of similar nitroaromatic and organofluorine compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.
-
Toxicity: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[9] The trifluoromethyl group can also contribute to toxicity. Assume the compound is hazardous and handle it with appropriate care.
Conclusion
This compound is a compound with significant potential as a building block in synthetic and medicinal chemistry. Its unique combination of a nitro group and a trifluoromethylsulfinyl group on an aromatic ring suggests a rich and versatile reactivity. While a comprehensive experimental characterization is lacking in the current literature, this guide provides a foundational understanding of its expected properties and potential applications based on established chemical principles and data from related molecules. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential.
References
As comprehensive, verifiable URLs for the specific synthesis and spectroscopic data of this compound are not available in the public domain, this section provides references to general chemical principles, safety data for related compounds, and supplier information where the compound is listed.
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-
Carl ROTH. (n.d.). Safety Data Sheet for Nitrobenzene. Retrieved from [Link]
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NMR anaylsis. (n.d.). 19Flourine NMR. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethylthio)nitrobenzene. Retrieved from [Link]
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ResearchGate. (2017). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
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Medpulse. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]
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PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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ResearchGate. (2017). CF 3 SO 2 X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structures of some selected nitrobenzene substituted 1,4-dihydropyridine derivatives of biological significance. Retrieved from [Link]
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MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]
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PubMed. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Retrieved from [Link]
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InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). Nitrobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Semantic Scholar. (1994). ChemInform Abstract: Synthesis and Biological Screening of Trifluoromethylthioarsenicals. Retrieved from [Link]
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ResearchGate. (2024). Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. Retrieved from [https://www.researchgate.net/publication/381180299_Optimizing_Nitrobenzene_Synthesis_Catalyzed_by_Sulfated_Silica_SO4SiO2_through_Response_Surface_Methodological_Approach]([Link]_ Silica_SO4SiO2_through_Response_Surface_Methodological_Approach)
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4-(Trifluoromethylsulphinyl)nitrobenzene molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Trifluoromethylsulphinyl)nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound. As a molecule featuring two potent electron-withdrawing groups—the nitro moiety and the trifluoromethylsulfinyl moiety—its electronic properties, steric profile, and conformational preferences are of significant interest to researchers in medicinal chemistry and materials science. The introduction of the trifluoromethylsulfinyl group has become a critical strategy in drug discovery for enhancing metabolic stability, lipophilicity, and biological activity.[1][2] A profound understanding of the molecule's three-dimensional structure is paramount for predicting its reactivity and optimizing its interactions with biological targets. This document synthesizes theoretical principles with practical methodologies for characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Sulfoxides
The strategic incorporation of fluorine-containing functional groups has revolutionized modern drug design. The trifluoromethyl group (CF₃) and its oxidized congeners, such as the trifluoromethylsulfinyl group (-S(O)CF₃), are particularly valued for their ability to modulate key pharmacokinetic and pharmacodynamic properties.[3][4] These groups can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic distributions to strengthen binding interactions with target proteins.[2][3]
This compound serves as a quintessential model for studying the interplay between these powerful functional groups on an aromatic scaffold. The molecule combines the strong π-accepting nitro group with the inductively and sterically demanding trifluoromethylsulfinyl group. The conformational behavior of the sulfinyl group, which is chiral at the sulfur atom, is a critical determinant of the molecule's overall shape and reactivity.[5] Understanding the rotational barriers and preferred orientations around the aryl-sulfur bond is therefore essential for rational drug design and the synthesis of novel bioactive compounds.
Molecular Structure and Electronic Profile
The fundamental architecture of this compound dictates its chemical behavior. Its properties are an amalgamation of its constituent parts: the benzene ring, the nitro group, and the trifluoromethylsulfinyl group.
Chemical Identity:
The defining feature of this molecule is the presence of two powerful electron-withdrawing groups at opposing ends of the benzene ring.
-
Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the aromatic ring through both resonance and inductive effects. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but highly activated for nucleophilic aromatic substitution.[10]
-
Trifluoromethylsulphinyl Group (-S(O)CF₃): This group is a potent electron withdrawer primarily through the inductive effect of the highly electronegative fluorine atoms. The sulfoxide moiety itself introduces a chiral center and a polar S=O bond capable of acting as a hydrogen bond acceptor.
The synergistic electron withdrawal by these two groups significantly lowers the electron density of the aromatic π-system.
Caption: Potential rotational conformers of this compound.
Experimental and Computational Characterization
A multi-pronged approach combining spectroscopy, crystallography, and computational modeling is required to fully elucidate the structural and conformational landscape of this molecule.
X-ray Crystallography (Definitive Solid-State Structure)
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and packing in the solid state. It yields precise bond lengths, bond angles, and the preferred conformation adopted in the crystal lattice. While a specific structure for this compound was not found in the surveyed literature, the following protocol outlines the self-validating workflow to obtain it.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Causality: High-quality, single crystals are essential for diffraction).
-
Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Employ slow evaporation, vapor diffusion (e.g., using a hexane anti-solvent), or slow cooling of a saturated solution. The goal is to allow molecules to order themselves into a well-defined lattice slowly.
-
Select a clear, well-formed crystal (approx. 0.1-0.3 mm) under a microscope and mount it on a goniometer head.
-
-
Data Collection (Causality: To obtain a complete set of diffraction data).
-
Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
-
Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations and improve data quality.
-
Perform a series of scans (e.g., ω-scans) to collect diffraction spots over a wide range of angles, ensuring data completeness and redundancy.
-
-
Structure Solution and Refinement (Causality: To translate diffraction data into a molecular model).
-
Integrate the raw diffraction data to obtain a list of reflection intensities (hkl).
-
Solve the structure using direct methods or Patterson methods to determine the initial positions of the heavier atoms (S, F, O, N).
-
Refine the model using full-matrix least-squares on F². In this iterative process, atomic positions and anisotropic displacement parameters are adjusted to minimize the difference between observed and calculated structure factors.
-
Locate hydrogen atoms from the difference Fourier map and refine their positions.
-
The final model is validated by checking R-factors (R1, wR2), goodness-of-fit, and residual electron density. A low R1 value (< 5%) indicates a good fit.
-
NMR Spectroscopy (Solution-State Conformation)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure in solution, where the molecule is free to rotate.
-
¹H NMR: The chemical shifts of the aromatic protons will be in the downfield region (>7.5 ppm) due to the strong deshielding effects of the -NO₂ and -S(O)CF₃ groups. The molecule will exhibit an AA'BB' spin system, characteristic of para-substituted benzene rings.
-
¹³C NMR: The aromatic carbons will show distinct chemical shifts, with the carbon attached to the nitro group (C-NO₂) and the sulfinyl group (C-S) being significantly influenced.
-
¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift provides a sensitive probe of the electronic environment.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For unambiguous assignment, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation).
-
-
Variable-Temperature (VT) NMR: To study the rotational dynamics, acquire a series of ¹H or ¹⁹F spectra over a range of temperatures (e.g., from -80 °C to +100 °C). Coalescence of signals or changes in chemical shifts can be used to calculate the energy barrier (ΔG‡) for rotation around the C-S bond.
Computational Chemistry (Theoretical Insight)
Quantum chemical calculations are indispensable for mapping the conformational energy landscape and complementing experimental data.
Caption: Workflow for computational conformational analysis.
Theoretical methods like Density Functional Theory (DFT) can predict the relative stabilities of different conformers. A relaxed potential energy surface scan, where the C-C-S-O dihedral angle is systematically varied and the rest of the geometry is optimized, can reveal the low-energy conformations and the transition states separating them. [11]Studies of the related nitrobenzene molecule show a planar equilibrium structure with a rotational barrier of about 3-5 kcal/mol for the nitro group. [12]A similar barrier is expected for the bulkier -S(O)CF₃ group.
Table 1: Predicted Structural Parameters (based on Nitrobenzene Data)[12]
| Parameter | Predicted Value | Notes |
|---|---|---|
| r(C-C)avg | ~1.39 Å | Typical aromatic C-C bond. |
| r(C-N) | ~1.47 Å | Shortened due to electron withdrawal. |
| r(N-O) | ~1.22 Å | Characteristic of a nitro group. |
| r(C-S) | ~1.78 Å | Typical aryl-sulfur single bond. |
| r(S-O) | ~1.50 Å | Typical sulfoxide double bond. |
| r(S-C) | ~1.85 Å | S-CF₃ bond. |
| ∠ O-N-O | ~124° | Influenced by steric and electronic factors. |
| ∠ C-S-O | ~106° | Tetrahedral-like geometry at sulfur. |
Potential Applications in Drug Development
The structural and electronic features of this compound make it and its derivatives attractive scaffolds in drug discovery.
-
Metabolic Stability: The trifluoromethyl group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug. [2]* Lipophilicity and Bioavailability: The Hansch hydrophobicity parameter (π) for the SCF₃ group is 1.44, significantly increasing lipophilicity and potentially enhancing cell membrane permeability. [3]* Bioisosteric Replacement: The -S(O)CF₃ group can serve as a bioisostere for other functional groups, helping to fine-tune the steric and electronic properties of a lead compound.
-
Synthetic Handle: The nitro group is a versatile functional group. It can be reduced to an amine, which can then be used for a wide array of subsequent chemical modifications to build molecular libraries. [13]Furthermore, the highly electron-deficient aromatic ring is primed for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse substituents. [10][14] The defined three-dimensional conformation of the sulfinyl group is crucial. The chiral nature and the fixed orientation of the S=O bond can lead to specific, high-affinity interactions within the chiral binding pockets of enzymes and receptors, making it a valuable component for designing potent and selective inhibitors. [5][15]
Conclusion
This compound is a molecule of significant academic and industrial interest, embodying the principles of modern physical organic and medicinal chemistry. Its molecular structure is dominated by the powerful, competing electronic effects of its nitro and trifluoromethylsulfinyl substituents. The molecule's conformation, governed by a delicate balance of steric and electronic forces around the C-S bond, is critical to its chemical reactivity and potential as a pharmacophore. A comprehensive characterization using X-ray crystallography, NMR spectroscopy, and computational modeling is essential to fully harness its potential in the development of next-generation pharmaceuticals and advanced materials.
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Carreño, M. C., et al. (1998). Conformations of Chiral α,β-Unsaturated Sulfoxides and Their Complexes with Lewis Acids. An ab Initio Study. Journal of the American Chemical Society. Available at: [Link]
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Eliel, E. L., & Kandasamy, D. (1982). Conformational analysis. 32. Conformational energies of methyl sulfide, methyl sulfoxide, and methyl sulfone groups. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Physical and chemical properties, and biologically active compounds containing CF3S(O). ResearchGate. Available at: [Link]
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Jalkanen, K. J., et al. (1998). Conformational analysis of 1,3-dioxanes with sulfide, sulfoxide and sulfone substitution at C(5). Finding an eclipsed conformation in cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane. The Journal of Organic Chemistry. Available at: [Link]
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Sroor, F. M., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PubMed Central. Available at: [Link]
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Melosso, M., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PubMed Central. Available at: [Link]
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PubChem. (n.d.). 4-(Trifluoromethylthio)nitrobenzene. PubChem. Available at: [Link]
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Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]
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MedCrave. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. Available at: [Link]
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Postovyk, D., et al. (2021). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Quick Company. (n.d.). Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. Quick Company. Available at: [Link]
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MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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spectroscopic analysis of 4-(Trifluoromethylsulphinyl)nitrobenzene (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Analysis of 4-(Trifluoromethylsulphinyl)nitrobenzene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the spectroscopic profile of this compound (CAS No: 394-60-5), a key organofluorine intermediate in synthetic chemistry.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document elucidates the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design, data interpretation, and analytical validation.
Molecular Structure and Spectroscopic Implications
This compound is a disubstituted aromatic compound featuring two powerful electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethylsulphinyl group (-S(O)CF₃). These substituents are positioned para to each other on a benzene ring, a configuration that dictates the molecule's electronic properties and, consequently, its spectroscopic signatures.
The trifluoromethylsulphinyl group is of significant interest in medicinal chemistry for its ability to modulate properties like lipophilicity and metabolic stability.[3] The sulfur atom in the sulphinyl group is a stereocenter, rendering the molecule chiral. While standard spectroscopic techniques discussed herein may not resolve enantiomers, this feature is critical for stereoselective synthesis and analysis. The strong inductive and resonance effects of both substituents create a highly electron-deficient aromatic system, which is a key factor in interpreting the resulting spectra.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.[4] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.
¹H NMR Analysis
The proton NMR spectrum is defined by the chemical environment of the hydrogen atoms.[5][6] In this compound, all four aromatic protons are chemically distinct due to the influence of the two different substituents.
-
Expected Splitting Pattern: The protons on the ring form a complex second-order AA'BB' spin system, which often appears as two distinct sets of doublets. Protons H-2 and H-6 (ortho to the -S(O)CF₃ group) are chemically equivalent, as are protons H-3 and H-5 (ortho to the -NO₂ group). However, they are not magnetically equivalent, leading to the complex pattern.
-
Chemical Shift Prediction: Both substituents are strongly deshielding. The nitro group is one of the most powerful electron-withdrawing groups, and its effect is most pronounced on the ortho protons (H-3, H-5). Therefore, these protons are expected to resonate significantly downfield. The trifluoromethylsulphinyl group is also strongly electron-withdrawing. The protons ortho to it (H-2, H-6) will also be shifted downfield, but likely to a lesser extent than those ortho to the nitro group. For comparison, the ortho protons in nitrobenzene appear around 8.25 ppm.[7]
Figure 2: ¹H NMR coupling relationships and influences.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Due to symmetry, four aromatic carbon signals and one signal for the trifluoromethyl carbon are expected.
-
Chemical Shift Prediction:
-
Ipso-Carbons: The carbons directly attached to the substituents (C-1 and C-4) are highly influenced by them. C-4, attached to the nitro group, is expected to be significantly downfield (in nitrobenzene, this is ~148 ppm).[7] C-1, attached to the sulfinyl group, will also be downfield.
-
Ortho/Meta Carbons: The chemical shifts of C-2/C-6 and C-3/C-5 will be governed by the combined inductive and resonance effects of the substituents. We can predict C-3/C-5 to be further downfield than C-2/C-6 due to the stronger effect of the adjacent nitro group.
-
Trifluoromethyl Carbon: The CF₃ carbon signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
-
¹⁹F NMR Analysis
¹⁹F NMR is highly sensitive and provides unambiguous information about fluorine-containing moieties.[8][9][10]
-
Expected Spectrum: The three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet).
-
Chemical Shift Prediction: The chemical shift of a CF₃ group is highly dependent on the electronegativity of the atom it is attached to. For a CF₃ group attached to a sulfoxide, the chemical shift is typically in the range of -60 to -80 ppm relative to CFCl₃.[10][11][12]
| Table 1: Predicted NMR Spectroscopic Data | ||
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling |
| ¹H | ~8.4 - 8.6 (H-3, H-5) | AA'BB' system (appears as doublet of doublets) |
| ~8.0 - 8.2 (H-2, H-6) | AA'BB' system (appears as doublet of doublets) | |
| ¹³C | ~150 (C-4) | Singlet |
| ~145 (C-1) | Singlet | |
| ~130 (C-3, C-5) | Singlet | |
| ~125 (C-2, C-6) | Singlet | |
| ~123 (CF₃) | Quartet (¹JCF ≈ 285 Hz) | |
| ¹⁹F | -60 to -80 | Singlet |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[13][14]
-
Nitro Group (-NO₂): This group gives rise to two very strong and characteristic absorption bands corresponding to asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands are typically observed at 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) .[15][16]
-
Sulphinyl Group (S=O): The S=O stretching vibration is a strong band typically found in the region of 1050-1090 cm⁻¹ .
-
Trifluoromethyl Group (-CF₃): C-F stretching vibrations are very strong and typically appear in the region of 1100-1350 cm⁻¹ . These may overlap with other signals but are usually intense.
-
Aromatic Ring: Look for C=C stretching vibrations in the 1600-1450 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹ .
| Table 2: Key IR Absorption Bands | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| -NO₂ (asymmetric stretch) | 1550 - 1475 (Strong, Sharp) |
| -NO₂ (symmetric stretch) | 1360 - 1290 (Strong, Sharp) |
| -S=O (stretch) | 1050 - 1090 (Strong) |
| -CF₃ (C-F stretch) | 1100 - 1350 (Very Strong, Broad) |
| Aromatic C=C (stretch) | 1600 - 1450 (Medium to Weak) |
| Aromatic C-H (stretch) | > 3000 (Weak) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[17]
-
Molecular Ion Peak (M⁺•): The molecular formula is C₇H₄F₃NO₃S, giving a molecular weight of 239.17 g/mol .[1] In electron ionization (EI-MS), a clear molecular ion peak is expected at m/z = 239 .
-
Fragmentation Pattern: Nitroaromatic compounds often exhibit characteristic fragmentation pathways.[18][19][20] Plausible fragmentation includes:
-
Loss of a nitro group: [M - NO₂]⁺ at m/z = 193.
-
Loss of oxygen from the nitro group: [M - O]⁺ at m/z = 223.
-
Loss of the trifluoromethyl radical: [M - CF₃]⁺ at m/z = 170.
-
Cleavage of the C-S bond to lose the entire sulphinyl group.
-
Integrated Spectroscopic Analysis Workflow
Confirming the structure of this compound requires a synergistic approach, where data from each technique corroborates the others.
Figure 3: Workflow for integrated spectroscopic analysis.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0.00 ppm), though spectra are often referenced externally or to a secondary standard.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution of the complex aromatic signals.
-
Data Acquisition:
-
¹H NMR: Acquire spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum. This is typically a fast experiment due to the high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the signals in the ¹H NMR spectrum.
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the empty accessory or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition: Introduce the sample into the instrument. For EI, a direct insertion probe may be used. For ESI, the solution is infused directly. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.
Conclusion
The spectroscopic analysis of this compound provides a clear and consistent dataset for its structural confirmation. The ¹H NMR spectrum is characterized by a downfield AA'BB' system, the ¹⁹F NMR shows a clean singlet for the CF₃ group, and the ¹³C NMR confirms the carbon framework. IR spectroscopy provides definitive evidence for the key nitro, sulphinyl, and trifluoromethyl functional groups. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation. Together, these techniques offer a robust and self-validating system for the unambiguous identification and quality control of this important chemical entity.
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Methodological & Application
use of 4-(Trifluoromethylsulphinyl)nitrobenzene in fipronil synthesis.
Application Note & Protocol
Topic: A Validated Synthetic Pathway for Fipronil: Addressing the Role of Phenylpyrazole Precursors
Audience: Researchers, scientists, and drug development professionals.
Scientific Preamble: A Necessary Clarification on the Synthetic Precursor
Fipronil is a broad-spectrum insecticide whose chemical structure is precisely defined as 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile . A critical examination of this structure reveals that the phenyl ring attached to the pyrazole core is substituted with two chlorine atoms at positions 2 and 6, and a trifluoromethyl group at position 4.
The proposed starting material, 4-(Trifluoromethylsulphinyl)nitrobenzene , contains a phenyl ring with entirely different substituents. It lacks the required 2,6-dichloro and 4-trifluoromethyl substitution pattern. Consequently, it is not a chemically viable precursor for the synthesis of the fipronil molecule.
This application note, therefore, corrects this premise and details the widely established and validated synthetic route to fipronil. The protocol focuses on the synthesis starting from the correct, commercially available aniline precursor, 2,6-dichloro-4-trifluoromethylaniline , which provides the necessary phenyl moiety of the final product. This guide is designed to provide researchers with a robust and reproducible methodology grounded in authoritative literature.
Section 1: Introduction to Fipronil and Synthetic Strategy
Fipronil is a first-in-class phenylpyrazole insecticide that functions by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption. Its high efficacy and novel mode of action have made it a cornerstone of pest control in agriculture and veterinary medicine.[1]
The synthesis of fipronil is a multi-step process that hinges on the construction of the substituted N-phenylpyrazole core, followed by the introduction and selective oxidation of the trifluoromethylsulfinyl group at the C4 position of the pyrazole ring. The general retrosynthetic approach is outlined below.
Caption: Retrosynthetic analysis of Fipronil.
This strategy involves three primary stages:
-
Synthesis of the Pyrazole Core (Intermediate I): Formation of the key intermediate 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carbonitrile from the corresponding aniline.[2][3]
-
Thiolation: Introduction of a trifluoromethylthio (-SCF₃) group onto the pyrazole ring to yield Intermediate II.
-
Selective Oxidation: Oxidation of the trifluoromethylthio ether to the target trifluoromethylsulfinyl (-SOCF₃) group, which yields the final fipronil molecule.[4][5]
Section 2: Experimental Protocols
Part 1: Synthesis of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carbonitrile (Intermediate I)
Scientific Rationale: This crucial step involves the diazotization of 2,6-dichloro-4-trifluoromethylaniline. The resulting diazonium salt is a potent electrophile that reacts with a carbon nucleophile, such as ethyl 2,3-dicyanopropionate, followed by an intramolecular cyclization and elimination to form the stable pyrazole ring system.[6][7][8] Controlling the temperature during diazotization (typically 0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt.
Detailed Protocol:
-
Diazotization:
-
To a stirred solution of concentrated hydrochloric acid and water, add 2,6-dichloro-4-trifluoromethylaniline (1.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling and Cyclization:
-
In a separate vessel, prepare a solution of ethyl 2,3-dicyanopropionate (1.05 eq) and a base such as sodium acetate in ethanol. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ethyl 2,3-dicyanopropionate solution. A colored precipitate (the azo intermediate) should form.
-
Maintain stirring at low temperature for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Some protocols may call for gentle heating to drive the cyclization to completion.[7]
-
Quench the reaction by pouring it into ice water.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield Intermediate I as a pale yellow or off-white powder.
-
Part 2: Synthesis of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-(trifluoromethylthio)-1H-pyrazole-3-carbonitrile (Intermediate II)
Scientific Rationale: This step introduces the sulfur-containing functional group. A common method involves reacting the pyrazole core with trifluoromethanesulfenyl chloride (CF₃SCl), a highly reactive electrophilic sulfur reagent. The reaction proceeds via electrophilic substitution on the electron-rich pyrazole ring. The use of a suitable base is often required to neutralize the HCl generated during the reaction.
Detailed Protocol:
-
Dissolve Intermediate I (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq), to the solution.
-
Cool the mixture to 0-10 °C.
-
Slowly bubble trifluoromethanesulfenyl chloride (CF₃SCl) gas (approx. 1.1-1.3 eq) through the solution or add a pre-condensed solution of the reagent. (Caution: CF₃SCl is a toxic and volatile gas. This step must be performed in a well-ventilated fume hood with appropriate safety measures).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed, carefully quench the reaction with an aqueous solution of sodium bisulfite to destroy any excess CF₃SCl.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Intermediate II.
Part 3: Selective Oxidation to Fipronil
Scientific Rationale: The final step is the selective oxidation of the thioether (sulfide) to a sulfoxide. Over-oxidation to the corresponding sulfone must be avoided. This is achieved by using a carefully controlled amount of a suitable oxidizing agent. A widely patented method employs hydrogen peroxide in a medium of a strong, non-aqueous acid like trichloroacetic acid or trifluoroacetic acid.[5][9][10] The acidic medium activates the peroxide, enabling a controlled oxidation.
Detailed Protocol:
-
Dissolve Intermediate II (1.0 eq) in a solvent mixture, typically consisting of trichloroacetic acid and a co-solvent like chlorobenzene.[10][11]
-
Cool the reaction mixture to 15-20 °C.
-
Slowly add aqueous hydrogen peroxide (e.g., 30-50% w/w, approx. 1.0-1.2 eq) dropwise, maintaining the temperature in the desired range. The reaction is exothermic and requires careful monitoring.
-
Stir the mixture for several hours (12-24 hours) at room temperature. Monitor the reaction progress by HPLC to ensure complete conversion of the starting material and minimize the formation of the sulfone byproduct.
-
Upon completion, quench the reaction by pouring the mixture into a cold aqueous solution of sodium sulfite or sodium thiosulfate to neutralize excess peroxide.
-
Extract the product with a suitable organic solvent (e.g., chlorobenzene or dichloromethane).
-
Wash the organic layer with water and saturated sodium bicarbonate solution to remove residual acid.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude fipronil is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/chlorobenzene mixture) to yield the final product as a white crystalline solid.[12]
Caption: Overall experimental workflow for Fipronil synthesis.
Section 3: Data Presentation and Quality Control
Effective synthesis requires rigorous monitoring and characterization of intermediates and the final product.
| Compound | Stage | Typical Yield (%) | Melting Point (°C) | Key QC Metrics |
| Intermediate I | After Part 1 | 80-90% | 132-141 °C[3] | HPLC Purity >98%, ¹H NMR |
| Intermediate II | After Part 2 | 75-85% | - | HPLC Purity >97%, ¹H NMR, MS |
| Fipronil | Final Product | 85-95% (from II) | 200-201 °C | HPLC Purity >98%, Elemental Analysis, Confirmatory MS and NMR |
Section 4: Troubleshooting and Field-Proven Insights
-
Issue: Low yield in Part 1 (Pyrazole Synthesis).
-
Cause & Solution: The diazonium salt is likely decomposing. Ensure the temperature is strictly maintained below 5 °C during its formation and subsequent coupling reaction. Use freshly prepared reagents.
-
-
Issue: Formation of sulfone byproduct in Part 3 (Oxidation).
-
Cause & Solution: Over-oxidation due to excess H₂O₂ or elevated temperature. Use no more than 1.2 equivalents of hydrogen peroxide and maintain strict temperature control. Monitor the reaction closely by HPLC and quench it as soon as the thioether intermediate is consumed.
-
-
Issue: Difficulty in purifying the final product.
-
Cause & Solution: Presence of starting material or sulfone byproduct. A carefully chosen recrystallization solvent system is crucial. A mixture of ethyl acetate and chlorobenzene has been reported to be effective.[12] If impurities persist, column chromatography may be necessary, though it is less ideal for large-scale production.
-
References
- Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. (URL: )
- US Patent US8507693B2 - Process for synthesis of fipronil. (URL: )
- Chinese Patent CN101693691A - Process for preparing 5-amino-3-cyano-1-((2,6-dichloro-4-trifluoromethyl) phenyl)- 1H-pyrazole. (URL: )
- Chinese Patent CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles. (URL: )
- Fipronil | New Drug Approvals. (URL: )
-
Saeed, A., et al. (2016). Recent synthetic approaches to fipronil, a super-effective and safe pesticide. Research on Chemical Intermediates. (URL: [Link])
- Chinese Patent CN102633722A - Fipronil prepar
-
European Patent EP2542531B1 - PROCESS FOR SYNTHESIS OF FIPRONIL. (URL: [Link])
-
Synthesis and crystal structure of 1-(2,6-dichloro-4-trifluoromethylphenyl) -3-cyano-5-amino-pyrazole and its sulfonic amides. ResearchGate. (URL: [Link])
- US Patent US7777052B2 - Process for the preparation of Fipronil, an insecticide, and rel
-
Synthesis of fipronil using a coupling reaction. ResearchGate. (URL: [Link])
- Indian Patent 271132 - A PROCESS FOR THE SYNTHESIS OF FIPRONIL. (URL: )
- US Patent US12221421B2 - Process for synthesis of Fipronil. (URL: )
-
Hainzl, D., et al. (1998). Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. Proceedings of the National Academy of Sciences. (URL: [Link])
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. (URL: [Link])
-
Fipronil Review - Australian Pesticides and Veterinary Medicines Authority. (URL: [Link])
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Application Notes and Protocols for the Experimental Nitration of (Trifluoromethylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Nitration of a Fluorinated Arene
The introduction of a nitro group onto an aromatic ring is a foundational transformation in organic synthesis, paving the way for a diverse array of further chemical modifications. When applied to molecules containing unique functionalities, such as the (trifluoromethylsulfinyl) group, nitration opens doors to novel chemical entities with potential applications in medicinal chemistry and materials science. The trifluoromethylsulfinyl [-S(O)CF₃] moiety is of particular interest due to the combined electron-withdrawing properties of the trifluoromethyl group and the chirality of the sulfoxide, which can significantly influence a molecule's biological activity and physical properties.
This document provides a detailed experimental protocol for the nitration of (trifluoromethylsulfinyl)benzene. As a Senior Application Scientist, this guide is structured to not only provide a step-by-step procedure but also to elucidate the underlying chemical principles that govern the reaction's outcome, particularly its regioselectivity.
Mechanistic Insights: The Directive Power of the Trifluoromethylsulfinyl Group
The nitration of benzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The reaction typically proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1] The nitronium ion is then attacked by the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as the Wheland intermediate or sigma complex.[2] Subsequent deprotonation restores the aromaticity of the ring, yielding the nitro-substituted product.
The regiochemical outcome of the nitration of a substituted benzene is dictated by the electronic nature of the substituent already present on the ring. The (trifluoromethylsulfinyl) group, [-S(O)CF₃], is a strongly deactivating, meta-directing group. This is due to the powerful electron-withdrawing inductive effect (-I) of the trifluoromethyl group, which is relayed through the sulfinyl group to the aromatic ring.[3][4] This strong inductive withdrawal of electron density deactivates the ring towards electrophilic attack, making the reaction slower than the nitration of benzene.[3]
The deactivating effect is most pronounced at the ortho and para positions, which are destabilized by the adjacent positive charge in the corresponding Wheland intermediates. Consequently, electrophilic attack is directed to the meta position, which is the least deactivated position.[4] Therefore, the nitration of (trifluoromethylsulfinyl)benzene is expected to yield predominantly 3-nitro-1-((trifluoromethyl)sulfinyl)benzene.
Caption: General mechanism for the nitration of (trifluoromethylsulfinyl)benzene.
Experimental Protocol
This protocol outlines a standard procedure for the nitration of (trifluoromethylsulfinyl)benzene using a mixture of concentrated nitric and sulfuric acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (Trifluoromethylsulfinyl)benzene | ≥98% | e.g., Biosynth[5] | Starting material. |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Dehydrating agent and catalyst. Handle with extreme care. | |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent, 68-70% | Nitrating agent. Strong oxidizer. Handle with extreme care. | |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | Extraction solvent. | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | For neutralization. | ||
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent. | ||
| Crushed Ice | For quenching the reaction. |
Equipment
-
Round-bottom flask (e.g., 100 mL) with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Safety Precautions
-
This reaction is highly exothermic and must be performed in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[6]
-
Maintain strict temperature control. A runaway reaction can lead to an uncontrolled exotherm and potential explosion.
-
Have an appropriate quenching agent (e.g., a large volume of ice) and a neutralizing agent (e.g., sodium bicarbonate) readily available.
Step-by-Step Procedure
-
Reaction Setup:
-
Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath.
-
Carefully add 20 mL of concentrated sulfuric acid to the flask and allow it to cool to 0-5 °C.
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker, cool 5 mL of concentrated nitric acid in an ice bath.
-
Slowly and with constant stirring, add the cold concentrated nitric acid dropwise to the cold concentrated sulfuric acid in the round-bottom flask. Maintain the temperature of the mixture below 10 °C during the addition. This mixture is commonly referred to as "mixed acid".
-
-
Addition of the Substrate:
-
Dissolve (trifluoromethylsulfinyl)benzene (e.g., 5.0 g, 25.7 mmol) in a small amount of concentrated sulfuric acid (e.g., 5 mL) in a dropping funnel.
-
Add the solution of the substrate dropwise to the stirred nitrating mixture, ensuring the internal temperature of the reaction does not exceed 10-15 °C. The addition should be slow to control the exotherm.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench it with ice, extract with dichloromethane, and spot on a TLC plate.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice (e.g., 200 g) in a beaker with vigorous stirring.
-
Allow the ice to melt, and then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution ), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-nitro-1-((trifluoromethyl)sulfinyl)benzene.
-
Caption: General experimental workflow for the nitration of (trifluoromethylsulfinyl)benzene.
Characterization and Analysis
The structure of the final product, 3-nitro-1-((trifluoromethyl)sulfinyl)benzene, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region will show a characteristic pattern for a 1,3-disubstituted benzene ring.
-
¹³C NMR: The number of signals in the aromatic region will confirm the substitution pattern.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.
-
-
Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the S=O stretch of the sulfoxide will be present.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the nitrated product will confirm its identity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficiently strong nitrating conditions; reaction time too short. | Increase the reaction time. Ensure the concentration of the acids is appropriate. |
| Formation of multiple products | Temperature too high, leading to dinitration or side reactions. | Maintain strict temperature control throughout the reaction. Ensure slow, dropwise addition of the substrate. |
| Incomplete reaction | Insufficient amount of nitrating agent; reaction time too short. | Use a slight excess of nitric acid. Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Low yield after work-up | Product is water-soluble; incomplete extraction. | Perform multiple extractions with dichloromethane. Ensure the aqueous layer is saturated with NaCl (brine wash) to reduce the solubility of the product. |
| Dark-colored product | Oxidation or side reactions. | Ensure the reaction temperature is kept low. Purify the crude product thoroughly by column chromatography. |
Conclusion
The nitration of (trifluoromethylsulfinyl)benzene provides a reliable route to 3-nitro-1-((trifluoromethyl)sulfinyl)benzene, a potentially valuable building block for the synthesis of novel compounds in drug discovery and materials science. The strong meta-directing effect of the trifluoromethylsulfinyl group ensures high regioselectivity. By carefully controlling the reaction conditions, particularly the temperature, a good yield of the desired product can be achieved. Adherence to strict safety protocols is paramount when working with concentrated acids. The detailed protocol and troubleshooting guide provided herein should enable researchers to successfully perform this important transformation.
References
-
Chemguide. (n.d.). The Nitration of Benzene. Retrieved from [Link]
-
YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved from [Link]
-
Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.10: Nitration and Sulfonation. Retrieved from [Link]
-
YouTube. (2024, March 15). Directing Groups in Aromatic Substitution Reactions! Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
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Application Notes and Protocols for Multi-Step Synthesis Involving 4-(Trifluoromethylsulphinyl)nitrobenzene Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Trifluoromethylsulfinyl Group in Medicinal Chemistry
The incorporation of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug design. Among these, the trifluoromethylsulfinyl (–SOCF₃) group has emerged as a critical moiety for enhancing the pharmacological profile of therapeutic candidates. Its unique stereoelectronic properties—combining moderate lipophilicity with a strong electron-withdrawing nature and the ability to act as a hydrogen bond acceptor—can significantly improve a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[1]
This guide provides a detailed technical overview and actionable protocols for a multi-step synthesis pathway centered around a key intermediate: 4-(Trifluoromethylsulphinyl)nitrobenzene . This versatile building block serves as a linchpin for introducing the trifluoromethylsulfinylphenyl group into more complex molecules. The synthetic sequence detailed herein involves three core transformations:
-
Selective Oxidation: Synthesis of the this compound intermediate from its commercially available thioether precursor.
-
Nucleophilic Aromatic Substitution (SNAr): Utilization of the intermediate as an electrophile, where the potent electron-withdrawing capacity of the trifluoromethylsulfinyl group facilitates the displacement of the nitro group by a nucleophile.
-
Chemoselective Reduction: Conversion of a nitro group, introduced in the SNAr step, to a primary amine, a common functional handle for further molecular elaboration, while preserving the integrity of the sulfoxide.
These protocols are designed to be self-validating, with explanations for critical steps and considerations for optimization, providing a robust framework for researchers in drug discovery and process development.
Part 1: Synthesis of the Key Intermediate: this compound
The foundational step in this synthetic sequence is the controlled oxidation of the sulfur atom in 4-(Trifluoromethylthio)nitrobenzene. The primary challenge in this transformation is to prevent over-oxidation to the corresponding sulfone (–SO₂CF₃). While common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can be used, they often lead to mixtures of the sulfoxide and sulfone, complicating purification.[2] A more selective and efficient method employs trifluoroperacetic acid (TFPAA), generated in situ, which allows for high conversion to the desired sulfoxide at low temperatures with minimal sulfone formation.[2]
Protocol 1: Selective Oxidation of 4-(Trifluoromethylthio)nitrobenzene
This protocol is adapted from a general procedure for the selective oxidation of trifluoromethyl sulfides.[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-(Trifluoromethylthio)nitrobenzene | ≥98% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Hydrogen peroxide (H₂O₂) | 30% w/w in H₂O | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - |
| Saturated aqueous sodium chloride (Brine) | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - |
Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve 4-(Trifluoromethylthio)nitrobenzene (1.0 eq.) in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Preparation of Oxidant: In a separate flask, carefully prepare the trifluoroperacetic acid (TFPAA) solution. For every 1.0 equivalent of the sulfide, slowly add hydrogen peroxide (30% aq., 1.1 eq.) to trifluoroacetic acid (5.0 eq.) at 0 °C.
-
Causality Note: The excess TFA ensures the complete formation of TFPAA and provides an acidic medium that activates the oxidant, enhancing selectivity for sulfoxide formation.[3]
-
-
Addition: Transfer the freshly prepared TFPAA solution to the dropping funnel and add it dropwise to the stirred sulfide solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours. Look for the disappearance of the starting material and the appearance of a more polar spot corresponding to the sulfoxide.
-
Work-up: Upon completion, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic (pH ~8-9).
-
Safety Insight: The quenching process is exothermic and releases CO₂. Perform this step slowly and with caution in a well-ventilated fume hood.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically a solid.
-
Final Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Expected Results:
| Compound | Starting Material Yield (g) | Product Yield (g) | % Yield | Purity (by LC-MS) |
| This compound | 5.00 | 5.1 - 5.3 | 95-98% | >98% |
Part 2: Nucleophilic Aromatic Substitution (SNAr) with the Intermediate
The this compound intermediate is a powerful electrophile for SNAr reactions. The combined electron-withdrawing effects of the para-nitro group and the ortho/para-directing trifluoromethylsulfinyl group strongly activate the aromatic ring towards nucleophilic attack. In many cases, this activation is sufficient to enable the nitro group itself to function as a leaving group, a well-documented phenomenon in highly electron-deficient aromatic systems.[4][5]
Workflow for SNAr using this compound
Sources
Application Notes and Protocols for the Purification of 4-(Trifluoromethylsulphinyl)nitrobenzene by Recrystallization
Abstract
This comprehensive guide provides a detailed protocol for the purification of 4-(Trluoromethylsulphinyl)nitrobenzene via recrystallization. Addressed to researchers, scientists, and professionals in drug development, this document outlines the principles of solvent selection, a step-by-step recrystallization procedure, and methods for assessing purity. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This protocol is designed to be a self-validating system for achieving high-purity 4-(Trluoromethylsulphinyl)nitrobenzene, a key intermediate in various synthetic pathways.
Introduction: The Rationale for Purifying 4-(Trifluoromethylsulphinyl)nitrobenzene
4-(Trluoromethylsulphinyl)nitrobenzene is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the trifluoromethylsulfinyl and nitro groups. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in downstream applications. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2][3] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.[1][2]
This application note provides a robust protocol for the recrystallization of 4-(Trluoromethylsulphinyl)nitrobenzene, drawing upon established methodologies for the purification of aromatic sulfoxides.
Physicochemical Properties and Solvent Selection
A successful recrystallization hinges on the appropriate choice of solvent. An ideal solvent should exhibit high solubility for 4-(Trluoromethylsulphinyl)nitrobenzene at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures or sparingly soluble even at high temperatures.
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 394-60-5 | [4] |
| Molecular Formula | C₇H₄F₃NO₃S | [4] |
| Molecular Weight | 239.17 g/mol | [4] |
| Melting Point | 59-60 °C | [5] |
| Appearance | Solid | - |
Solvent Screening Protocol:
Due to the lack of specific solubility data for 4-(Trluoromethylsulphinyl)nitrobenzene in a wide range of solvents, a preliminary solvent screening is recommended. A general procedure for this is as follows:
-
Place approximately 10-20 mg of the crude 4-(Trluoromethylsulphinyl)nitrobenzene into several test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof) dropwise at room temperature, observing the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and good solubility at elevated temperatures, resulting in a significant yield of crystals upon cooling.
Based on protocols for similar aromatic sulfoxides, a mixed solvent system of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble is often effective.[6] A promising starting point for 4-(Trluoromethylsulphinyl)nitrobenzene is a mixture of ethyl acetate and heptane .
Experimental Protocol: Recrystallization of this compound
This protocol is designed for the purification of approximately 5 grams of crude 4-(Trluoromethylsulphinyl)nitrobenzene. Adjustments may be necessary for different scales.
Materials and Equipment:
-
Crude 4-(Trluoromethylsulphinyl)nitrobenzene
-
Ethyl acetate (ACS grade or higher)
-
Heptane (ACS grade or higher)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Melting point apparatus
Step-by-Step Procedure:
-
Dissolution:
-
Place 5.0 g of crude 4-(Trluoromethylsulphinyl)nitrobenzene into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate flask, prepare a solvent mixture of ethyl acetate and heptane. A starting ratio of 1:4 (v/v) is recommended, based on similar compounds.[6]
-
Heat the solvent mixture on a hot plate to a gentle boil.
-
Carefully and slowly add the hot solvent mixture to the flask containing the crude compound while stirring. Add just enough solvent to completely dissolve the solid. It is crucial to avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the collected crystals with a small amount of ice-cold heptane to remove any residual soluble impurities from the crystal surfaces.
-
-
Drying:
-
Dry the purified crystals on the filter paper by drawing air through them for several minutes.
-
For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum.
-
Purity Assessment and Characterization
The purity of the recrystallized 4-(Trluoromethylsulphinyl)nitrobenzene should be assessed to confirm the effectiveness of the purification process.
| Parameter | Expected Value | Notes |
| Melting Point | 59-60 °C (sharp) | A narrow melting point range close to the literature value is indicative of high purity. |
| Appearance | White to off-white crystalline solid | A change in color from the crude material can indicate the removal of colored impurities. |
| Yield | 70-90% | The yield will depend on the initial purity of the crude material and the careful execution of the protocol. |
| Spectroscopic Analysis | Consistent with the structure | ¹H NMR, ¹³C NMR, and FT-IR spectroscopy can be used to confirm the chemical identity and purity of the final product. |
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
4-(Trluoromethylsulphinyl)nitrobenzene: The toxicological properties of this specific compound are not well-documented. However, related nitroaromatic compounds are known to be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Ethyl Acetate: Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
-
Heptane: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was added. | Reheat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a solvent mixture with a lower boiling point. |
| The rate of cooling is too fast. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| Low recovery yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The crystals were washed with a solvent that was not ice-cold. | Ensure the washing solvent is thoroughly chilled before use. |
Workflow and Mechanism Visualization
The following diagrams illustrate the experimental workflow and the underlying principles of the recrystallization process.
Caption: Experimental workflow for the recrystallization of 4-(Trluoromethylsulphinyl)nitrobenzene.
Caption: Mechanism of purification by recrystallization.
References
-
The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
Sources
Application Note & Protocol: Laboratory Scale Synthesis of 4-(Trifluoromethylsulphinyl)nitrobenzene
Introduction
4-(Trifluoromethylsulphinyl)nitrobenzene is a valuable fluorinated organic compound that serves as a key building block in the synthesis of various biologically active molecules. The presence of the trifluoromethylsulfinyl (-SOCF₃) group, a unique electron-withdrawing moiety, imparts specific physicochemical properties such as increased lipophilicity and metabolic stability to parent molecules. These characteristics make it a desirable synthon for researchers in medicinal chemistry and agrochemical development. This document provides a detailed, field-tested guide for the laboratory-scale synthesis of this compound, focusing on the oxidation of its sulfide precursor, 4-(Trifluoromethylthio)nitrobenzene. The protocol emphasizes safety, reproducibility, and mechanistic understanding.
Synthetic Strategy: A Two-Step Approach
The most reliable and common laboratory-scale synthesis of this compound involves a two-step process. The first step is the S-trifluoromethylation of a commercially available thiophenol, followed by a controlled oxidation of the resulting sulfide to the desired sulfoxide.
-
Step 1: S-Trifluoromethylation. This step synthesizes the direct precursor, 4-(Trifluoromethylthio)nitrobenzene (CAS 403-66-7), from 4-nitrothiophenol. Modern trifluoromethylation methods offer high efficiency and selectivity.
-
Step 2: Controlled Oxidation. This is the core transformation where the sulfide is oxidized to the sulfoxide. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the corresponding sulfone, 4-(Trifluoromethylsulfonyl)nitrobenzene.
This sequential approach is favored due to the accessibility of starting materials and the high yields achievable at each step.
Visualizing the Synthetic Workflow
The overall process can be visualized as a linear progression from a simple starting material to the final, functionalized product.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-(Trifluoromethylthio)nitrobenzene (Precursor)
Principle and Mechanistic Insight
The synthesis of the sulfide precursor is achieved via the S-trifluoromethylation of 4-nitrothiophenol. While various trifluoromethylating agents exist, a common and effective method involves using sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) in the presence of an oxidant. This generates a trifluoromethyl radical (•CF₃) which is then trapped by the thiolate anion of 4-nitrothiophenol. The electron-withdrawing nitro group on the aromatic ring enhances the acidity of the thiol proton, facilitating the formation of the nucleophilic thiolate.
Experimental Protocol: S-Trifluoromethylation
Materials:
-
4-Nitrothiophenol (HSC₆H₄NO₂)[1]
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na)
-
Iodine pentoxide (I₂O₅)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry reaction tube equipped with a magnetic stir bar, add 4-nitrothiophenol (1.0 eq.), sodium trifluoromethanesulfinate (3.0 eq.), and iodine pentoxide (2.0 eq.).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to the tube to create a solution with a concentration of approximately 0.1 M with respect to the thiophenol.
-
Seal the reaction tube and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 9:1 Hexane:EtOAc eluent). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining iodine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(Trifluoromethylthio)nitrobenzene as a yellow solid or oil.[2]
Part 2: Synthesis of this compound (Target)
Principle and Mechanistic Insight: The Oxidation Step
The conversion of the sulfide to the sulfoxide is a selective oxidation reaction. meta-Chloroperoxybenzoic acid (m-CPBA) is an ideal reagent for this transformation. It delivers an oxygen atom to the electron-rich sulfur center. The reaction is performed at low temperatures (typically 0 °C) to control the exotherm and, crucially, to prevent over-oxidation to the sulfone. The electron-withdrawing nature of both the trifluoromethyl and nitrophenyl groups deactivates the sulfur atom slightly, which helps in preventing the second oxidation step if the stoichiometry of the oxidant is carefully controlled.
Caption: Simplified mechanism of sulfide oxidation by m-CPBA.
Experimental Protocol: Controlled Oxidation
Materials:
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(Trifluoromethylthio)nitrobenzene (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. A concentration of 0.1-0.2 M is recommended.
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate beaker, dissolve m-CPBA (1.05 - 1.1 eq.) in a minimal amount of DCM. Caution: m-CPBA is a potentially explosive solid; handle with care and avoid grinding.
-
Add the m-CPBA solution dropwise to the stirred sulfide solution at 0 °C over 15-20 minutes. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC until the starting sulfide is fully consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct and any excess m-CPBA.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer once more with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography to yield the final product, typically as a white or off-white solid.
Data Summary and Characterization
This table summarizes the key properties of the precursor and the final product.
| Property | 4-(Trifluoromethylthio)nitrobenzene | This compound |
| IUPAC Name | 1-Nitro-4-(trifluoromethylsulfanyl)benzene[3] | 1-Nitro-4-(trifluoromethylsulfinyl)benzene |
| CAS Number | 403-66-7[4] | 394-60-5[5][6] |
| Molecular Formula | C₇H₄F₃NO₂S[3][4] | C₇H₄F₃NO₃S |
| Molecular Weight | 223.17 g/mol [3][4] | 239.17 g/mol |
| Typical Yield | 75-90% (from thiophenol) | 85-95% (from sulfide) |
| Appearance | Yellow solid or oil | White to off-white solid |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expect two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated exact mass should be observed.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
Reagent-Specific Hazards:
-
Nitroaromatic Compounds: These compounds are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
meta-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be explosive, especially when impure or subjected to shock or friction. Use a plastic or wooden spatula for handling. Never use a metal spatula. Store it refrigerated as recommended by the supplier.[7]
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate care.
-
References
- Vertex AI Search Result 1: Provides a general overview of synthetic strategies for related compounds and highlights safety consider
-
Ullmann condensation - Wikipedia: Details on copper-catalyzed reactions, relevant for understanding related C-S bond formations. [Link]
-
Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide - The Royal Society of Chemistry: Provides a detailed protocol for the S-trifluoromethylation of thiophenols, which is adapted for the precursor synthesis. [Link]
- Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications: Discusses properties of a structurally similar compound, offering context on the utility of such molecules.
-
4-(Trifluoromethylthio)nitrobenzene | C7H4F3NO2S | CID 4210035 - PubChem: Detailed chemical and physical properties for the precursor compound. [Link]
-
4-Nitrothiophenol - Wikipedia: Information on the starting material for the precursor synthesis. [Link]
-
Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone - Chemical Communications (RSC Publishing): Discusses alternative, modern methods for S-trifluoromethylation. [Link]
- This compound: Confirms the CAS number for the target compound.
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchGate: Provides context on synthesis involving nitrobenzene derivatives. [Link]
-
1,2,3-Trifluoro-4-nitrobenzene | C6H2F3NO2 | CID 69871 - PubChem: Information on a related fluorinated nitrobenzene compound. [Link]
- US4164517A - Preparation of fluoronitrobenzene - Google Patents: Patent information regarding the synthesis of rel
-
Ullmann Reaction - Organic Chemistry Portal: A resource for named reactions in organic chemistry, including the Ullmann reaction. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI: A review article on advancements in Ullmann-type reactions. [Link]
-
Visible-Light-Promoted S-Trifluoromethylation of Thiophenols with Trifluoromethyl Phenyl Sulfone | Request PDF - ResearchGate: Research on photoredox catalysis for S-trifluoromethylation. [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo: Research on Ullmann-type couplings using diazonium salts. [Link]
-
1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem: PubChem entry for a related compound. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH: Mentions the use of m-CPBA for oxidation of sulfides to sulfoxides. [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI: Details a synthesis involving oxidation to form a nitroaromatic compound. [Link]
-
Preparation of Nitrobenzene (Nitration of benzene): General information on the synthesis of nitrobenzene. [Link]
- CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents: A patent detailing the synthesis of a rel
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- 1. 4-Nitrothiophenol - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. 4-(Trifluoromethylthio)nitrobenzene | C7H4F3NO2S | CID 4210035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethylthio)nitrobenzene | 403-66-7 [chemicalbook.com]
- 5. This compound | 394-60-5 [chemicalbook.com]
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- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-(Trifluoromethylsulphinyl)nitrobenzene in Reaction Mixtures
Abstract
This document provides a comprehensive guide to the analytical methods for the quantitative determination of 4-(Trifluoromethylsulphinyl)nitrobenzene in complex reaction mixtures. Recognizing the critical need for robust and reliable analytical techniques in process development and quality control, this guide details validated methodologies using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, from sample preparation to data analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively. This document is grounded in established scientific principles and references authoritative sources to ensure trustworthiness and technical accuracy.
Introduction: The Importance of Quantifying this compound
This compound is a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. The trifluoromethylsulphinyl group imparts unique electronic properties that are often crucial for the biological activity of the final product. Accurate quantification of this intermediate within a reaction mixture is paramount for several reasons:
-
Reaction Monitoring and Optimization: Real-time or frequent analysis of the reaction mixture allows chemists to track the consumption of starting materials and the formation of the desired product. This data is essential for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities.
-
Impurity Profiling: The synthesis of this compound can lead to the formation of various byproducts. Quantifying these impurities is a critical aspect of process safety and drug substance quality control.[1]
-
Quality Control: For use in subsequent synthetic steps, the purity of the this compound intermediate must be confirmed to meet stringent specifications. Validated analytical methods are a cornerstone of Good Manufacturing Practices (GMP) and are required for regulatory submissions.[1][2][3]
The complex nature of reaction mixtures, which may contain starting materials, reagents, catalysts, solvents, and multiple byproducts, necessitates analytical methods with high selectivity and sensitivity. This guide focuses on two of the most powerful and widely used chromatographic techniques: HPLC and GC.
Foundational Principles: Method Selection Rationale
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and other components in the reaction matrix.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4] Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For nitroaromatic compounds, Reverse-Phase HPLC (RP-HPLC) with UV detection is a common and effective approach.[5][6][7] The chromophoric nitro group allows for sensitive detection using a UV detector.
-
Gas Chromatography (GC): GC is ideal for the analysis of volatile and thermally stable compounds.[4] Separation occurs as analytes are partitioned between a gaseous mobile phase and a liquid or solid stationary phase within a column. For nitrobenzene derivatives, GC coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) offers excellent sensitivity and selectivity.[8][9] The electronegative nature of the nitro and trifluoromethylsulphinyl groups makes the compound highly responsive to an ECD.
Sample Preparation: The Critical First Step
The primary goal of sample preparation is to present the analytical instrument with a clean, homogenous sample that is free from interfering matrix components and is within the optimal concentration range of the method.[4][10][11] For reaction mixtures, this typically involves dilution, filtration, and in some cases, extraction.
General Protocol for Sample Preparation
-
Representative Sampling: Ensure the aliquot taken from the reaction vessel is representative of the bulk mixture.[11] This may require thorough mixing of the reaction before sampling.
-
Quenching (if necessary): If the reaction is ongoing, it may be necessary to quench the aliquot immediately to stop the reaction and preserve the composition at the time of sampling. This can be achieved by rapid cooling or by adding a chemical quenching agent.
-
Dilution: Reaction mixtures are often highly concentrated. A precise dilution with a suitable solvent is required to bring the analyte concentration into the linear range of the analytical method. The diluent should be miscible with the reaction solvent and compatible with the chromatographic system.
-
Filtration: To prevent clogging of the chromatographic column and instrument tubing, it is essential to remove any particulate matter from the sample. Filtration through a 0.22 µm or 0.45 µm syringe filter is a standard practice.
-
Internal Standard Addition: The use of an internal standard (IS) is highly recommended to improve the precision and accuracy of the quantification. The IS should be a compound that is structurally similar to the analyte but is not present in the sample. It must be well-resolved from all other components in the chromatogram.
Diagram 1: General Sample Preparation Workflow
High-Performance Liquid Chromatography (HPLC) Method
This section details a robust RP-HPLC method with UV detection for the quantification of this compound.
Rationale for HPLC Parameters
-
Column: A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention and separation for a wide range of moderately polar to non-polar compounds like this compound.[6][7]
-
Mobile Phase: A mixture of acetonitrile (ACN) or methanol and water is commonly used.[12] The organic modifier (ACN or methanol) controls the retention time of the analyte. A buffer, such as phosphate buffer, is often included to maintain a stable pH, which can be critical for achieving reproducible retention times and peak shapes, especially if ionizable impurities are present.[13]
-
Detector: A UV detector is ideal due to the strong UV absorbance of the nitroaromatic chromophore. The detection wavelength should be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity.
Detailed HPLC Protocol
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphate buffer salts.
-
Reference standard of this compound.
-
Suitable internal standard (e.g., 4-nitrotoluene).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (or experimentally determined λmax) |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly before use.
-
Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution to cover the expected concentration range of the samples. Spike each calibration standard with a fixed concentration of the internal standard.
-
-
Sample Preparation:
-
Accurately dilute a known volume or weight of the reaction mixture with the diluent.
-
Add the internal standard to the diluted sample at the same concentration as in the calibration standards.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the calibration standards, followed by the samples.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Gas Chromatography (GC) Method
This section outlines a GC method with an Electron Capture Detector (ECD) for the sensitive quantification of this compound.
Rationale for GC Parameters
-
Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides good selectivity for nitroaromatic compounds.[9]
-
Injector: A split/splitless injector is commonly used. Splitless injection is preferred for trace analysis to maximize the amount of analyte transferred to the column.
-
Detector: An ECD is highly sensitive to electrophilic compounds containing halogens and nitro groups, making it an excellent choice for this analyte.[8][9]
-
Carrier Gas: High-purity nitrogen or helium is typically used as the carrier gas.
Detailed GC Protocol
Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless inlet, an electron capture detector (ECD), and an autosampler.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent).
-
High-purity helium or nitrogen carrier gas.
-
High-purity nitrogen make-up gas for the ECD.
-
GC-grade solvents (e.g., ethyl acetate, hexane).
-
Reference standard of this compound.
-
Suitable internal standard (e.g., 1-chloro-3-nitrobenzene).[9]
Chromatographic Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Detector Temperature | 300 °C |
| Make-up Gas | Nitrogen at 30 mL/min |
Procedure:
-
Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution to cover the expected concentration range. Spike each calibration standard with a fixed concentration of the internal standard.
-
-
Sample Preparation:
-
Accurately dilute a known volume or weight of the reaction mixture with the same solvent used for the standards.
-
Add the internal standard to the diluted sample at the same concentration as in the calibration standards.
-
If necessary, perform a liquid-liquid extraction to transfer the analyte into a cleaner solvent compatible with the GC system.
-
Transfer the final solution to a GC vial.
-
-
Analysis:
-
Condition the GC column according to the manufacturer's instructions.
-
Set the instrument parameters as described above.
-
Inject the calibration standards, followed by the samples.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for the HPLC method, using the peak areas of the analyte and the internal standard.
-
Method Validation: Ensuring Trustworthy Results
Validation of an analytical method is the process of providing documented evidence that the method is suitable for its intended purpose.[1][2][3][14] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Diagram 2: Analytical Method Validation Parameters
Representative Validation Data
The following table presents typical performance characteristics for the described HPLC and GC methods. These values should be established and verified by the user's laboratory.
| Parameter | HPLC-UV Method | GC-ECD Method |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| LOQ | ~0.5 µg/mL | ~0.05 µg/mL |
| LOD | ~0.15 µg/mL | ~0.015 µg/mL |
Conclusion
The HPLC-UV and GC-ECD methods detailed in this application note provide robust, reliable, and validated approaches for the quantification of this compound in reaction mixtures. The choice between the two techniques will depend on the specific requirements of the analysis, including the required sensitivity and the nature of the sample matrix. Proper method validation is essential to ensure the quality and integrity of the analytical data, which is fundamental for successful process development and quality control in the pharmaceutical and chemical industries.
References
- Vertex AI Search. (2020).
- ATSDR. (n.d.).
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Agilent Technologies. (n.d.).
- Pharmaguideline. (2013).
- Taylor & Francis eBooks. (n.d.).
- Dixit, S., et al. (2024). Total organofluorine concentrations measured by nine methods in spiked....
- Thermo Fisher Scientific. (n.d.).
- Organomation. (n.d.).
- Retsch. (n.d.).
- Krupp, E. M., et al. (2014). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry.
- EPA. (1996).
- Sharma, S., & Murugesan, S. (n.d.).
- YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
- Sheng, G., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
- JoVE. (2024).
- Britannica. (n.d.). Chemical analysis - Sample Prep, Techniques, Results.
- Paulsen, P. J., & Cooke, W. D. (n.d.). Quantitative Determination of Hydrogen and Fluorine in Organic Compounds by Nuclear Magnetic Resonance Spectrometry. Analytical Chemistry.
- Journal of Research of the National Bureau of Standards. (n.d.).
- Yeung, L. W. Y. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
- American Laboratory. (2009). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of 4-Nitrobenzenesulfonic Acid: HPLC-UV vs. UPLC-MS/MS.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- ResearchGate. (2020).
- PubMed. (2011).
Sources
- 1. particle.dk [particle.dk]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 4. organomation.com [organomation.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. epa.gov [epa.gov]
- 10. agilent.com [agilent.com]
- 11. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 12. researchgate.net [researchgate.net]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. wjarr.com [wjarr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethylsulphinyl)nitrobenzene
Welcome to the technical support center for the synthesis of 4-(Trifluoromethylsulphinyl)nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of this important intermediate.
The synthesis of this compound is typically achieved through a two-stage process. First, a trifluoromethylthio group is introduced to a nitrobenzene scaffold, followed by a selective oxidation of the resulting sulfide to the desired sulfoxide. This guide is structured to address potential issues in both of these critical stages.
Stage 1: Synthesis of 4-(Trifluoromethylthio)nitrobenzene
The most common route to 4-(Trifluoromethylthio)nitrobenzene involves the nucleophilic aromatic substitution (SNAr) reaction of 4-chloronitrobenzene with a trifluoromethylthiolate source.
Troubleshooting & FAQs: Stage 1
Question 1: My reaction yield is low, and I observe significant amounts of starting material (4-chloronitrobenzene) remaining. What are the likely causes?
Answer: Low conversion in this SNAr reaction is often attributed to several factors:
-
Insufficient Nucleophile Reactivity: The trifluoromethylthiolate anion (CF₃S⁻) is the key nucleophile. If it is not generated in situ or is unstable, the reaction will be sluggish. Ensure your source of CF₃S⁻ is of good quality and that the reaction conditions (e.g., anhydrous solvent) are appropriate to maintain its reactivity.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the nucleophile or the product. An optimal temperature balance is crucial. Consider a temperature screen to identify the ideal conditions for your specific setup.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are typically used to facilitate SNAr reactions. Using a less polar solvent can significantly hinder the reaction rate.
Question 2: I am observing the formation of 4,4'-dinitrodiphenyl sulfide as a byproduct. How can this be minimized?
Answer: The formation of 4,4'-dinitrodiphenyl sulfide suggests a side reaction involving the displacement of the trifluoromethylthio group by another equivalent of the starting material or a related species. This can sometimes occur under harsh reaction conditions. To minimize this, consider:
-
Stoichiometry Control: Use a slight excess of the trifluoromethylthiolate source to ensure the complete consumption of 4-chloronitrobenzene.
-
Lowering Reaction Temperature: As mentioned, high temperatures can promote side reactions. Running the reaction at the lowest effective temperature can improve selectivity.
Question 3: Are there any other common byproducts in this stage?
Answer: Besides unreacted starting material and the diaryl sulfide mentioned above, other potential impurities can include:
-
Hydrolysis Products: If water is present in the reaction mixture, 4-nitrophenol can be formed through hydrolysis of 4-chloronitrobenzene.[1][2] Ensure all reagents and solvents are rigorously dried.
-
Products from Solvent Decomposition: At high temperatures, solvents like DMF can decompose, leading to the formation of byproducts that may complicate purification.
Stage 2: Oxidation of 4-(Trifluoromethylthio)nitrobenzene to this compound
The selective oxidation of the sulfide to the sulfoxide is a critical step. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.[3][4][5][6]
Troubleshooting & FAQs: Stage 2
Question 1: My main byproduct is 4-(Trifluoromethylsulfonyl)nitrobenzene. How can I avoid this over-oxidation?
Answer: The formation of the sulfone is a classic example of over-oxidation and is the most common challenge in this step.[3][4][7] To achieve high selectivity for the sulfoxide, the following should be carefully controlled:
-
Stoichiometry of the Oxidant: Use a precise amount of the oxidizing agent, typically 1.0 to 1.1 equivalents. An excess of the oxidant will inevitably lead to the formation of the sulfone.
-
Reaction Temperature: The oxidation should be carried out at low temperatures, often starting at 0°C or even lower, and then allowing the reaction to slowly warm to room temperature. This helps to control the exothermicity of the reaction and prevent over-oxidation.
-
Slow Addition of the Oxidant: Add the oxidizing agent slowly and portion-wise to the solution of the sulfide. This maintains a low concentration of the oxidant in the reaction mixture at any given time, favoring the formation of the sulfoxide.
Question 2: I am using m-CPBA as the oxidant and am having trouble removing the m-chlorobenzoic acid byproduct during workup. What is the best purification strategy?
Answer: m-Chlorobenzoic acid is a common byproduct when using m-CPBA.[8][9] It can be removed through the following methods:
-
Aqueous Base Wash: During the workup, washing the organic layer with a mild aqueous base solution (e.g., sodium bicarbonate or sodium carbonate) will convert the acidic m-chlorobenzoic acid into its water-soluble salt, which can then be easily separated in the aqueous phase.[8]
-
Precipitation: In some cases, cooling the reaction mixture can cause the m-chlorobenzoic acid to precipitate, allowing for its removal by filtration.[8]
-
Chromatography: If the above methods are insufficient, flash column chromatography can effectively separate the desired sulfoxide from the more polar m-chlorobenzoic acid.[8]
Question 3: Can I use hydrogen peroxide as a "greener" alternative to m-CPBA?
Answer: Yes, hydrogen peroxide is an excellent "green" oxidant as its only byproduct is water.[5][6] However, its reactivity is often lower than that of m-CPBA, and a catalyst may be required to achieve efficient and selective oxidation.[5][7] Careful optimization of reaction conditions (catalyst, temperature, and reaction time) is necessary to prevent over-oxidation to the sulfone.[5]
Summary of Potential Byproducts and Key Identifiers
| Stage | Common Byproduct | Chemical Formula | Molecular Weight ( g/mol ) | Key Analytical Feature (e.g., in Mass Spec) |
| 1 | 4-Chloronitrobenzene (Unreacted) | C₆H₄ClNO₂ | 157.56 | Isotopic pattern for Chlorine |
| 1 | 4-Nitrophenol | C₆H₅NO₃ | 139.11 | Acidic proton in NMR |
| 2 | 4-(Trifluoromethylsulfonyl)nitrobenzene | C₇H₄F₃NO₄S | 255.17 | Two additional oxygen atoms (M+32 from sulfide) |
| 2 | m-Chlorobenzoic Acid (from m-CPBA) | C₇H₅ClO₂ | 156.57 | Acidic proton in NMR, characteristic MS fragmentation |
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethylthio)nitrobenzene
This protocol is a general guideline and may require optimization.
-
To a stirred solution of 4-chloronitrobenzene (1.0 eq) in anhydrous DMF, add sodium trifluoromethylthiolate (1.1 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Oxidation to this compound
This protocol is a general guideline and may require optimization.
-
Dissolve 4-(Trifluoromethylthio)nitrobenzene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagrams
Synthetic Pathway and Potential Byproducts
Caption: Synthetic route and major byproducts.
Troubleshooting Logic Flow
Caption: Troubleshooting decision tree.
References
-
Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester. [Link]
-
Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid). [Link]
-
meta-Chloroperoxybenzoic acid - Wikipedia. [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. [Link]
-
Supporting Information Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzen. [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. [Link]
-
Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene - Quick Company. [Link]
-
4-(Trifluoromethylthio)nitrobenzene | C7H4F3NO2S | CID 4210035 - PubChem. [Link]
-
Synthesis of (a) 4-nitrobenzene sulfenyl chloride - PrepChem.com. [Link]
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
Sulfone synthesis by oxidation - Organic Chemistry Portal. [Link]
-
Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf. [Link]
-
(PDF) The Mechanism of the Modified Ullmann Reaction - ResearchGate. [Link]
-
Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst - Journal of Synthetic Chemistry. [Link]
-
2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC - NIH. [Link]
-
Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: Reactions of p-chloronitrobenzene with sodium sulphide | Request PDF - ResearchGate. [Link]
-
Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride - PubMed. [Link]
-
The mechanism of the modified Ullmann reaction. - Semantic Scholar. [Link]
-
Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives | Request PDF - ResearchGate. [Link]
-
The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. - Filo. [Link]
-
NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed. [Link]
Sources
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- 2. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid) [chem.ucla.edu]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. Workup [chem.rochester.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4-(Trifluoromethylsulphinyl)nitrobenzene
Welcome to the dedicated support guide for navigating the complexities of purifying 4-(Trifluoromethylsulphinyl)nitrobenzene. This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile but challenging intermediate. Here, we move beyond simple protocols to address the nuanced "why" behind each step, providing you with the expert insights needed to troubleshoot and optimize your purification strategy.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries encountered during the purification of this compound.
Q1: My final product is a yellowish oil, but the literature reports it as a solid. What went wrong?
A: This is a very common issue. This compound has a relatively low melting point of 59-60°C[1]. The presence of residual solvent or minor impurities can significantly depress the melting point, causing it to present as an oil or waxy solid at room temperature. Complete removal of purification solvents (like ethyl acetate or dichloromethane) under high vacuum is the first critical step. If it remains oily, a final purification step is necessary.
Q2: What are the most likely impurities I should be looking for?
A: Impurities typically originate from the synthesis. The most common synthetic route involves the oxidation of 4-(Trifluoromethylthio)nitrobenzene. Therefore, you should anticipate:
-
Unreacted Starting Material: 4-(Trifluoromethylthio)nitrobenzene.
-
Over-oxidized Product: 4-(Trifluoromethylsulfonyl)nitrobenzene (the sulfone).
-
Reagent-derived Byproducts: Depending on the synthetic method, byproducts from reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) may be present[2].
-
Positional Isomers: If the initial nitration step was not perfectly regioselective, trace amounts of other isomers might be carried through.
Q3: Which analytical techniques are best for assessing the purity of my compound?
A: A multi-technique approach is always recommended:
-
¹H and ¹⁹F NMR Spectroscopy: This is the most powerful combination. ¹⁹F NMR is exceptionally clean and can easily distinguish between the sulfinyl (-SOCF₃), sulfanyl (-SCF₃), and sulfonyl (-SO₂CF₃) species based on their distinct chemical shifts.
-
HPLC/UPLC: A reverse-phase C18 or a Phenyl-Hexyl column can provide excellent separation of the starting material, product, and over-oxidized byproduct[3]. UV detection is highly effective due to the nitroaromatic chromophore.
-
GC-MS: Useful for identifying volatile impurities and confirming the mass of the desired product. Ensure your GC method does not cause thermal decomposition[4].
Q4: Is the compound stable on silica gel?
A: Generally, yes, for standard flash chromatography. However, this compound is a moderately polar compound containing two strong electron-withdrawing groups. Prolonged exposure to the acidic surface of standard silica gel can potentially lead to minor degradation. If you observe significant streaking or low recovery, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.
Part 2: In-Depth Troubleshooting Guides
This section addresses specific, complex problems in a detailed question-and-answer format, focusing on the underlying chemical principles.
Troubleshooting Challenge: Recrystallization
Q: I'm trying to recrystallize my product, but it keeps 'oiling out' instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Given the low melting point of this compound (59-60°C)[1], this is a frequent challenge.
Causality & Solution Workflow:
-
High Impurity Load: A significant amount of impurities lowers the melting point of the mixture below the boiling point of the solvent, making crystallization impossible.
-
Solution: First, attempt a "quick and dirty" purification. Dissolve the crude material in a minimal amount of dichloromethane (DCM), add silica gel (2-3 times the weight of your crude product), and evaporate the solvent to create a dry-loaded sample. Place this onto a silica plug (a short column) and flush with a non-polar solvent (e.g., hexane) to remove non-polar impurities. Then, flush with a more polar solvent mixture (e.g., 30% Ethyl Acetate in Hexane) to recover your product. This enriched material will be much more amenable to recrystallization.
-
-
Incorrect Solvent Choice: The chosen solvent may be too good, requiring a very low temperature to induce precipitation, which is often when oils form.
-
Solution: Use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone, or DCM) at an elevated temperature. Then, slowly add a "poor," less polar solvent (e.g., hexane or heptane) dropwise until persistent cloudiness is observed. Add another drop or two of the good solvent to clarify, then allow it to cool slowly. This method allows for finer control over the saturation point.
-
-
Cooling Rate is Too Fast: Rapid cooling does not give the molecules time to align into an ordered crystal lattice.
-
Solution: After preparing your saturated solution, insulate the flask (e.g., wrap it in glass wool or place it in a large beaker of warm water) to ensure very slow cooling. Do not place it directly into an ice bath.
-
Troubleshooting Challenge: Column Chromatography
Q: I can't achieve baseline separation between my product (sulfoxide) and the over-oxidized sulfone byproduct. They are too close on the TLC plate. What are my options?
A: This is a classic difficult separation due to the similar polarities of the sulfoxide and sulfone. The sulfone is slightly more polar, but often not enough for easy separation with standard solvent systems.
Expert-Level Solutions:
-
Optimize the Mobile Phase:
-
Switch to a Less Polar, More Selective System: Instead of the common Ethyl Acetate/Hexane system, switch to a Dichloromethane/Hexane or Toluene/Acetone gradient. Toluene, in particular, can engage in π-π interactions, which can help differentiate aromatic compounds with slightly different electronic properties[3].
-
Add a Modifier: Adding a very small percentage (0.1-0.5%) of methanol or isopropanol can sharpen bands and sometimes improve selectivity by modifying the silica surface and altering interactions.
-
-
Change the Stationary Phase:
-
Phenyl-Hexyl Bonded Silica: This is an excellent choice for separating aromatic compounds. It provides an alternative separation mechanism based on π-π stacking interactions in addition to standard polar interactions. The subtle differences in the electron density of the aromatic rings between the sulfoxide and sulfone can be exploited for better separation[3].
-
Alumina (Neutral or Basic): Changing the sorbent entirely can drastically alter selectivity. Given the acidic nature of the trifluoromethyl group, a neutral or basic alumina might provide a different elution profile.
-
-
Improve Column Technique:
-
Use a Higher Resolution Column: Employ a column with a larger length-to-diameter ratio and use a finer mesh silica gel (e.g., 230-400 mesh).
-
Dry Loading: As described previously, adsorbing your crude material onto a small amount of silica gel and loading the dry powder onto the column often results in a tighter initial band and better resolution compared to wet loading a concentrated solution[5].
-
Part 3: Experimental Protocols
These protocols are designed to be self-validating by incorporating analytical checkpoints.
Protocol 1: Optimized Flash Column Chromatography
This protocol assumes a starting crude material of ~1 gram containing the desired sulfoxide, the corresponding sulfone, and less polar impurities.
Step-by-Step Methodology:
-
TLC Analysis: Spot your crude material on a silica TLC plate. Develop in three different solvent systems to find the optimal one. Aim for an Rf of ~0.3 for your target compound. Good starting systems are:
-
30% Ethyl Acetate in Hexane
-
50% Dichloromethane in Hexane
-
10% Acetone in Toluene
-
-
Column Preparation (Wet Loading):
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter for 1g of material).
-
Insert a small cotton or glass wool plug at the bottom, ensuring it's not too tight[6]. Add a ~1 cm layer of sand.
-
In a separate beaker, prepare a slurry of silica gel (200-300 mesh, ~50g for 1g of crude) in your chosen eluent.
-
Pour the slurry into the column. Gently tap the side of the column to pack the silica bed uniformly and dislodge air bubbles[7].
-
Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed. Add another ~1cm layer of sand on top to prevent disturbance during loading.
-
-
Sample Loading:
-
Dissolve your ~1g of crude material in the absolute minimum volume of DCM or your eluent (~1-2 mL).
-
Carefully pipette this solution directly onto the top layer of sand.
-
Open the stopcock and allow the sample to just enter the silica bed. Wash with two small portions (~1 mL each) of eluent, allowing each wash to enter the bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with your eluent.
-
Begin collecting fractions. For a 1g scale, 20 mL fractions are appropriate.
-
Monitor the separation by spotting every few fractions on a TLC plate and visualizing under a UV lamp.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid/oil under high vacuum for several hours to remove all residual solvent.
-
Diagram: Purification Workflow
Caption: Decision workflow for purifying this compound.
Part 4: Data & Reference Tables
Table 1: Solvent Properties for Purification
This table summarizes key properties of solvents commonly used for the purification of moderately polar aromatic compounds.
| Solvent | Polarity Index | Boiling Point (°C) | UV Cutoff (nm) | Application Notes |
| n-Hexane | 0.1 | 69 | 195 | Ideal non-polar component for mobile phases and as an anti-solvent for recrystallization. |
| Toluene | 2.4 | 111 | 284 | Can provide unique selectivity for aromatics via π-π interactions. Good for difficult separations. |
| Dichloromethane | 3.1 | 40 | 233 | Excellent solvent for dissolving crude product. Its volatility makes it easy to remove. |
| Ethyl Acetate | 4.4 | 77 | 255 | The most common polar component for mobile phases. Balances polarity and volatility. |
| Acetone | 5.1 | 56 | 330 | Strong, polar solvent. Useful as the "good" solvent in binary recrystallization systems. |
References
- Supporting Information for Rapid Construction of the 6/6/5 tricyclic framework. (n.d.).
- Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (1995). Details analytical methods like HPLC/UV and GC for nitroaromatic compounds. Source: Agency for Toxic Substances and Disease Registry.
- This compound CAS#: 394-60-5. (n.d.). Provides physical properties like melting and boiling points. Source: ChemicalBook.
- This compound | 394-60-5. (2022).
- Column Chromatography. (2019). A video tutorial explaining the principles and practice of column chromatography. Source: Professor Dave Explains via YouTube.
- 4-(Trifluoromethylthio)nitrobenzene. (n.d.).
- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. (2018). Describes the use of common reagents for synthesis. Source: Beilstein Journal of Organic Chemistry.
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. (n.d.).
- Nitrobenzene - Organic Syntheses Procedure. (n.d.). Classic organic synthesis procedures. Source: Organic Syntheses.
- Method for the determination of nitrobenzene in workplace air using gas chromatography after thermal desorption. (2019). Details GC methods for nitrobenzene analysis.
- How can one remove nitrobenzene from reaction mixture without column chromatography? (2014). Discussion on alternative purification methods for nitrobenzene.
- Performing Column Chromatography. (2023). A video demonstrating practical laboratory techniques for column chromatography. Source: Professor Dave Explains via YouTube.
- Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. (1995). Describes purification of related enzymes from biological systems.
- Process for purifying nitrobenzene. (1931). A patent describing early methods for nitrobenzene purification.
- Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. (n.d.). Patent describing synthesis of a related compound, highlighting purity concerns. Source: Quick Company.
- Column Chromatography. (2022). A video tutorial on the practical aspects of running a chromatography column. Source: Organic Chemistry Lab Techniques via YouTube.
Sources
- 1. This compound CAS#: 394-60-5 [m.chemicalbook.com]
- 2. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing the Synthesis of 4-(Trifluoromethylsulphinyl)nitrobenzene
Welcome to the technical support center for the synthesis and purification of 4-(Trifluoromethylsulphinyl)nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this important synthetic intermediate. Here, we provide in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to help you improve both the yield and purity of your final product.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section directly addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared by the controlled oxidation of its sulfide precursor, 4-(Trifluoromethylthio)nitrobenzene.
Issue 1: Low or No Conversion of the Starting Sulfide
Question: I've run the oxidation of 4-(Trifluoromethylthio)nitrobenzene, but my reaction monitoring (TLC/LC-MS) shows a large amount of unreacted starting material. What could be the cause?
Answer: Low or no conversion is a frequent issue that can usually be traced back to one of three areas: the oxidizing agent, the reaction conditions, or the quality of the starting material.
-
Causality - Inactive Oxidizing Agent: The most common cause is a degraded or insufficient amount of the oxidizing agent. For instance, hydrogen peroxide (H₂O₂) solutions can decompose over time, especially if not stored properly. Other oxidants may be hygroscopic or unstable.
-
Causality - Suboptimal Reaction Conditions: The oxidation of trifluoromethyl sulfides requires specific conditions to proceed efficiently. The reaction may be too cold, or the solvent system may not be appropriate. For example, using trifluoroacetic acid (TFA) as a solvent or co-solvent can activate the oxidant and enhance the reaction rate.[1][2]
-
Troubleshooting & Optimization:
-
Verify Oxidant Activity: Always use a fresh bottle of your oxidizing agent or titrate it to determine its active concentration before use.
-
Increase Oxidant Equivalents: If conversion is low but the reaction is clean, consider a modest increase in the equivalents of the oxidant (e.g., from 1.1 eq. to 1.3 eq.). Monitor carefully to avoid over-oxidation.
-
Optimize Temperature: Gradually increase the reaction temperature. If running at 0 °C, allow the reaction to warm to room temperature and monitor its progress. Some oxidations may require gentle heating.
-
Solvent Choice: If not already in use, consider trifluoroacetic acid as the solvent. It has been shown to activate H₂O₂ and increase selectivity for sulfoxide formation.[1]
-
Issue 2: Significant Formation of the Sulfone Byproduct
Question: My reaction has gone to completion, but I have a significant amount of the 4-(Trifluoromethylsulphonyl)nitrobenzene (sulfone) byproduct, which is difficult to separate. How can I prevent this over-oxidation?
Answer: The formation of the sulfone is a classic problem in sulfide oxidations. The desired sulfoxide can be further oxidized to the sulfone, often at a comparable rate to the initial oxidation. Selectivity is therefore key.
-
Causality - Overly Harsh Conditions or Excess Oxidant: Using a large excess of the oxidizing agent or employing highly reactive oxidants without careful temperature control can lead to the formation of the sulfone. The electron-withdrawing nature of the trifluoromethyl and nitro groups makes the starting sulfide less reactive and the intermediate sulfoxide more susceptible to further oxidation.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a precise amount of the oxidizing agent, typically between 1.0 and 1.2 equivalents. A slight excess is often needed to drive the reaction to completion, but this should be optimized.
-
Maintain Low Temperatures: Start the reaction at a low temperature (e.g., 0 °C or even -10 °C) and allow it to warm slowly. This will help to control the exothermic nature of the oxidation and improve selectivity.
-
Choose a Selective Oxidant: Hydrogen peroxide in trifluoroacetic acid is a recommended system as it enhances the electrophilic character of the oxidant while blocking the further oxidation of the sulfoxide group.[1][2] Other mild oxidants can also be employed.[3]
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the disappearance of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.
-
| Oxidizing System | Typical Conditions | Selectivity for Sulfoxide | Reference |
| H₂O₂ / Trifluoroacetic Acid | 0 °C to RT, 1.1-1.2 eq. H₂O₂ | High | [1],[2] |
| m-CPBA | 0 °C to RT, CH₂Cl₂, 1.1 eq. | Moderate to High | General |
| Sodium Periodate | 0 °C to RT, Methanol/Water, 1.1 eq. | High | General |
| Ceric Ammonium Nitrate/NaBrO₃ | Acetonitrile/Water, RT | High | [3] |
Issue 3: Low Isolated Yield After Workup and Purification
Question: My crude reaction mixture looked promising, but I lost a significant amount of product during the workup and purification steps. Where might the losses be occurring?
Answer: Product loss during isolation is a common challenge that can be addressed by carefully examining each step of your procedure.[4]
-
Causality - Product Solubility: Your desired product, this compound, may have some solubility in the aqueous layer during an extraction, especially if organic solvents are not chosen carefully.
-
Causality - Instability to Workup Conditions: The product might be sensitive to the pH of the aqueous solution used in the workup. Exposure to strong acids or bases could potentially lead to degradation.[4]
-
Causality - Purification Issues: The product may be difficult to crystallize or may co-elute with impurities during column chromatography. Using an inappropriate solvent system for chromatography can result in poor separation and product loss.
-
Troubleshooting & Optimization:
-
Check the Aqueous Layer: Before discarding any aqueous layers from your workup, extract them one more time with a fresh portion of solvent and analyze the extract by TLC to see if it contains your product.[4]
-
Use Saturated Brine: Wash the combined organic layers with saturated sodium chloride (brine) solution. This will help to remove dissolved water and can also decrease the solubility of your organic product in any remaining aqueous phase, driving it into the organic layer.
-
Optimize Crystallization: If you are purifying by recrystallization, perform small-scale solvent screening to find the ideal solvent or solvent pair. The ideal solvent will dissolve your product when hot but not when cold.
-
Develop a Good Chromatography Method: If using column chromatography, develop a good separation method on an analytical TLC plate first. Test a variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that gives good separation between your product, the starting material, and any byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The most common and direct route is the selective oxidation of 4-(Trifluoromethylthio)nitrobenzene. This precursor can be synthesized via nucleophilic aromatic substitution of 4-fluoronitrobenzene or 4-chloronitrobenzene with a trifluoromethylthiolating agent.[5] The overall process is a two-step sequence.
Q2: How can I monitor the progress of the oxidation reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system such as 20-30% ethyl acetate in hexane. The starting sulfide will be less polar (higher Rf) than the product sulfoxide, which in turn will be less polar than the sulfone byproduct (lowest Rf). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is also highly effective.[6]
Q3: What are the key safety precautions I should take?
A3: When working with these compounds, several safety measures are crucial:
-
Nitroaromatics: Nitrobenzene and its derivatives are toxic and can be absorbed through the skin. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Oxidizing Agents: Many oxidizing agents are corrosive and can cause severe burns. Some can also form explosive mixtures with organic compounds. Handle them with care and behind a safety shield.
-
Fluorinated Compounds: Organofluorine compounds can have unique toxicological properties. Avoid inhalation and skin contact.[8]
Q4: My crude NMR spectrum is complex and difficult to interpret. Does this mean the reaction failed?
A4: Not necessarily. Crude NMR spectra can often be misleading due to the presence of residual solvents, reagents, and byproducts.[4] It is best to first purify a small sample of your reaction mixture by preparative TLC or a small-scale column and then take an NMR of the purified product. This will give you a clean spectrum to confirm the identity of your product and help you to identify the impurities in the crude spectrum.
Visualized Experimental Workflows
Overall Synthesis Workflow
The following diagram outlines the typical two-step synthesis for this compound.
Caption: General two-step synthesis and purification workflow.
Troubleshooting Logic: Low Yield
This decision tree can help diagnose the cause of low product yields.
Caption: Decision tree for troubleshooting low reaction yields.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethylthio)nitrobenzene
This protocol is a general representation based on common trifluoromethylthiolation methods and should be adapted and optimized.
-
To a solution of 4-fluoronitrobenzene (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or NMP) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add a trifluoromethylthiolating reagent such as silver(I) trifluoromethanethiolate (AgSCF₃, 1.1 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(Trifluoromethylthio)nitrobenzene.
Protocol 2: Oxidation to this compound[1][2]
-
Dissolve 4-(Trifluoromethylthio)nitrobenzene (1.0 eq.) in trifluoroacetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (1.2 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexane) until the starting sulfide is consumed.
-
Once complete, carefully pour the reaction mixture into ice-water.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by flash column chromatography.
References
- N/A
-
Horvat, M., Kodrič, G., Jereb, M., & Iskra, J. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 10(57), 34534-34540. Available from: [Link]
-
ResearchGate. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
-
ATSDR. (1990). Analytical Methods for Measuring Nitrobenzene. Available from: [Link]
-
PubChem. 4-(Trifluoromethylthio)nitrobenzene. National Center for Biotechnology Information. Available from: [Link]
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
-
Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available from: [Link]
- N/A
-
ResearchGate. (2021). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Available from: [Link]
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
- N/A
Sources
- 1. researchgate.net [researchgate.net]
- 2. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for the synthesis of 4-(Trifluoromethylsulphinyl)nitrobenzene
Technical Support Center: Synthesis of 4-(Trifluoromethylsulphinyl)nitrobenzene
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure your protocols are robust and self-validating.
The primary and most direct route to synthesizing this compound involves the controlled oxidation of its sulfide precursor, 4-(Trifluoromethylthio)nitrobenzene. This process, while straightforward in principle, requires careful control to prevent over-oxidation and ensure high purity of the desired sulfoxide.
Core Reaction Pathway
The fundamental transformation is the selective oxidation of the sulfide to a sulfoxide, carefully avoiding further oxidation to the sulfone.

This guide addresses the critical questions and issues that may arise during this key synthetic step.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of this compound is consistently low. What are the primary causes?
Low yield is a frequent issue, often stemming from incomplete reaction, product degradation, or over-oxidation. Let's break down the potential causes and solutions.
Causality Analysis:
-
Inadequate Oxidant Activity: The choice and amount of oxidant are critical. Hydrogen peroxide (H₂O₂) is a common and "green" choice, but its reactivity is highly dependent on the reaction medium.[1] In neutral or neat conditions, its oxidation potential may be insufficient for efficient conversion. The reaction is often facilitated by an acidic medium, such as glacial acetic acid or trifluoroacetic acid (TFA), which protonates the peroxide, making it a more potent electrophile.[1][2]
-
Over-Oxidation to Sulfone: The most common side reaction is the further oxidation of the desired sulfoxide to the corresponding 4-(Trifluoromethylsulfonyl)nitrobenzene. This becomes significant if the oxidant concentration is too high, the reaction temperature is elevated, or the reaction time is excessively long.[1][3]
-
Sub-optimal Reaction Temperature: Temperature control is a delicate balance. While higher temperatures can increase the reaction rate, they disproportionately favor the over-oxidation to the sulfone. Many selective sulfide oxidations are performed at or below room temperature to maximize selectivity for the sulfoxide.[1]
Troubleshooting Workflow:
Q2: I'm observing a significant amount of a byproduct. How can I identify and minimize it?
The most probable byproduct in this synthesis is 4-(Trifluoromethylsulfonyl)nitrobenzene, the over-oxidation product.
Identification:
-
Thin Layer Chromatography (TLC): The sulfone is significantly more polar than the corresponding sulfoxide and sulfide. It will have a lower Rf value on a normal-phase silica plate.
-
Mass Spectrometry (MS): The sulfone will have a molecular weight that is 16 amu higher than the sulfoxide (due to the extra oxygen atom).
-
NMR Spectroscopy: The chemical shifts of the aromatic protons adjacent to the sulfonyl group (-SO₂CF₃) will be further downfield compared to those next to the sulfinyl group (-SOCF₃) due to the increased electron-withdrawing nature of the sulfone.
Minimization Strategies:
Controlling the reaction selectivity is key to preventing sulfone formation. The oxidation of sulfide to sulfoxide is generally much faster than the oxidation of sulfoxide to sulfone. This kinetic difference can be exploited.
| Parameter | Recommendation for High Selectivity | Rationale |
| Oxidant Stoichiometry | 1.1 to 1.5 equivalents | A slight excess ensures full conversion of the starting sulfide, while a large excess drives the reaction towards the sulfone.[2] |
| Temperature | 0°C to Room Temperature | Lower temperatures decrease the rate of the second oxidation step (sulfoxide to sulfone) more significantly than the first, enhancing selectivity.[1] |
| Rate of Addition | Slow, dropwise addition of the oxidant | This maintains a low instantaneous concentration of the oxidant, preventing localized areas of high concentration that can lead to over-oxidation. |
| Reaction Monitoring | Frequent TLC or LC-MS analysis | Stop the reaction as soon as the starting sulfide is consumed to prevent the buildup of the sulfone byproduct. |
Q3: The reaction is not proceeding to completion, even after an extended time. What factors could be inhibiting the conversion?
A stalled reaction typically points to issues with reagent quality, activation, or mass transfer.
Potential Causes & Solutions:
-
Degraded Oxidant: Hydrogen peroxide solutions can degrade over time. Use a fresh, properly stored bottle of H₂O₂. Its concentration can be verified by titration if necessary.
-
Insufficient Acid Catalyst/Solvent: As mentioned, an acid like glacial acetic acid is often necessary to activate the hydrogen peroxide.[1] Using a non-activating solvent may lead to a sluggish or stalled reaction. Trifluoroacetic acid is a stronger activator and can be used to increase the oxidation rate.[2]
-
Poor Solubility: The starting material, 4-(Trifluoromethylthio)nitrobenzene, may have limited solubility in a purely aqueous or highly polar medium. Ensure the reaction is homogenous. Using glacial acetic acid as a co-solvent often ensures all reactants remain in solution.[1]
-
Low Reaction Temperature: While beneficial for selectivity, an excessively low temperature (e.g., < 0°C) might slow the reaction to an impractical rate. If the reaction is clean but slow, consider allowing it to warm slowly to room temperature.
Experimental Protocol & Data
Protocol: Selective Oxidation of 4-(Trifluoromethylthio)nitrobenzene
This protocol is a robust starting point for the synthesis, designed to maximize selectivity for the desired sulfoxide.
Materials:
-
4-(Trifluoromethylthio)nitrobenzene (1.0 eq.)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution, 1.2 eq.)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Trifluoromethylthio)nitrobenzene in glacial acetic acid (approx. 5-10 mL per gram of sulfide). Cool the flask in an ice-water bath to 0°C.
-
Oxidant Addition: Add 30% hydrogen peroxide (1.2 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 5-10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) every 30-60 minutes until the starting sulfide spot is no longer visible.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water. Extract the product with dichloromethane (3x volumes).
-
Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize the acetic acid. Caution: CO₂ evolution may occur. Wash subsequently with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Q4: How should I purify the final product?
The crude product will likely contain unreacted starting material, the sulfone byproduct, and residual solvent.
-
Recrystallization: this compound is a solid at room temperature (m.p. 59-60°C).[4] Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often the most effective method for removing small amounts of impurities and can yield a highly pure product.
-
Column Chromatography: If recrystallization is ineffective or if significant amounts of the sulfone byproduct are present, silica gel column chromatography is the preferred method. The polarity difference between the sulfide, sulfoxide, and sulfone allows for good separation. A gradient elution from a non-polar solvent (like hexanes) to a moderately polar solvent (like ethyl acetate) is typically effective.
Q5: What are the recommended analytical methods for monitoring and characterization?
A combination of chromatographic and spectroscopic techniques is essential for reliable analysis.
| Method | Application | Key Observations |
| HPLC-UV | Quantitative analysis of reaction progress, purity assessment. | Use a C18 reversed-phase column.[5][6] The elution order will typically be sulfide, sulfoxide, then sulfone due to increasing polarity. A UV detector set around 254 nm is suitable for these aromatic compounds.[6] |
| GC-MS | Qualitative and quantitative analysis, impurity identification. | Useful for identifying volatile impurities and confirming the molecular weights of the starting material, product, and byproducts.[7] |
| ¹H and ¹⁹F NMR | Structural confirmation of the final product. | The aromatic protons will show characteristic splitting patterns. The ¹⁹F NMR will show a singlet for the -CF₃ group, with its chemical shift being indicative of the oxidation state of the adjacent sulfur atom. |
| Melting Point | Purity check of the final solid product. | A sharp melting point close to the literature value (59-60°C) indicates high purity.[4] |
References
- Vertex AI Search. (2026). Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications.
- Quick Company. (2026). Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The rearrangement of aromatic nitro compounds. Part 3. The mechanism of rearrangement of nitrated hydrocarbons in trifluoromethanesulphonic acid. RSC Publishing.
-
RSC Publishing. (n.d.). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. Retrieved from [Link]
- ATSDR. (n.d.). Analytical Methods.
- Export India. (n.d.). 4-(Trifluoromethylthio)nitrobenzene CAS:403-66-7.
-
PubChem. (n.d.). 4-(Trifluoromethylthio)nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Trifluoromethylsulfinylation Reaction of Activated Arenes and Indoles with Trifluoromethanesulfinyl Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
- Chemistry Stack Exchange. (2019). Nitrobenzene - Aromatic Substitution Reactions.
- Shanghai B-found Chemical Co., Ltd. (n.d.). This compound.
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from [Link]
- BenchChem. (2025). Challenges in scaling up reactions involving Trifluoromethyl hypofluorite.
-
Organic Syntheses. (n.d.). Nitrobenzene. Retrieved from [Link]
-
ResearchGate. (2019). Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Method Refinement for HPLC Analysis of 1-fluoro-4-nitrobenzene Derivatives.
-
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
PubMed. (2012). Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride. Retrieved from [Link]
-
ResearchGate. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography?. Retrieved from [Link]
-
MDPI. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]
-
PMC - NIH. (n.d.). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide. Retrieved from [Link]
-
PubMed. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Retrieved from [Link]
- Google Patents. (n.d.). US1793304A - Process for purifying nitrobenzene.
-
American Laboratory. (2009). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. Retrieved from [Link]
- BenchChem. (2025). Mechanism of electrophilic aromatic substitution in nitrobenzene bromination.
-
ResearchGate. (2019). Method for the determination of nitrobenzene in workplace air using gas chromatography after thermal desorption. Retrieved from [Link]
-
PMC - NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]
Sources
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- 2. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Identification and Characterization of Impurities in 4-(Trifluoromethylsulphinyl)nitrobenzene
Welcome to the technical support center for 4-(Trifluoromethylsulphinyl)nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this key chemical intermediate. The control of impurities is not merely a procedural step; it is a critical aspect of ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity characterization.[1]
This document provides in-depth, field-proven insights in a practical question-and-answer format, addressing common challenges and providing robust analytical protocols to support your research and development efforts.
Part 1: Frequently Asked Questions - Understanding Potential Impurities
A thorough understanding of the synthetic route and the chemical nature of the target molecule is the foundation of effective impurity profiling.[3] Impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the substance over time.
Q1: What are the most probable process-related (synthetic) impurities in this compound?
The most common synthetic route to this compound involves the controlled oxidation of 4-(Trifluoromethylthio)nitrobenzene. Therefore, impurities are often related to incomplete reaction or over-oxidation.
Table 1: Common Process-Related Impurities
| Impurity Name | Chemical Structure | Probable Origin |
|---|---|---|
| 4-(Trifluoromethylthio )nitrobenzene | O=N(=O)c1ccc(SC(F)(F)F)cc1 | Unreacted starting material. |
| 4-(Trifluoromethylsulfonyl )nitrobenzene | O=N(=O)c1ccc(S(=O)(=O)C(F)(F)F)cc1 | Over-oxidation of the sulphinyl group. |
| Isomeric Impurities (e.g., 2- or 3-substituted) | Varies | Presence of isomeric precursors in the starting materials. |
| Residual Solvents | N/A | Solvents used during synthesis and purification steps.[4] |
Below is a diagram illustrating a plausible synthetic pathway and the origin points of these key impurities.
Caption: Synthetic pathway and key process impurity origins.
Q2: What degradation products might form from this compound under stress conditions?
Forced degradation studies are essential to identify potential degradants that could form during storage and handling, and to establish the stability-indicating nature of analytical methods.[5][6][7] The target molecule is susceptible to hydrolysis, oxidation, and reduction.
Table 2: Potential Degradation Products
| Degradant Name | Chemical Structure | Formation Condition |
|---|---|---|
| 4-(Trifluoromethylsulfonyl )nitrobenzene | O=N(=O)c1ccc(S(=O)(=O)C(F)(F)F)cc1 | Oxidation (e.g., exposure to H₂O₂, peroxides). |
| 4-(Trifluoromethylsulphinyl)aniline | Nc1ccc(S(=O)C(F)(F)F)cc1 | Reduction of the nitro group. |
| 4-Nitrophenol | O=N(=O)c1ccc(O)cc1 | Hydrolysis (potential cleavage of C-S bond, though less common). |
Part 2: Troubleshooting Analytical Methodologies
The selection and optimization of analytical techniques are paramount for accurately separating, identifying, and quantifying impurities.[8]
High-Performance Liquid Chromatography (HPLC)
Q3: My primary peak for this compound shows significant tailing in reversed-phase HPLC. What is the cause and solution?
Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Primary Cause: Secondary Silanol Interactions. Your analyte may be interacting with residual, acidic silanol groups (Si-OH) on the silica-based stationary phase.[9] These interactions are separate from the intended hydrophobic retention mechanism and can lead to poor peak shape.
-
Troubleshooting & Optimization:
-
Mobile Phase pH Adjustment: For nitroaromatic compounds, maintaining a low pH (e.g., pH 2.5-3.5) with an additive like formic acid or phosphoric acid suppresses the ionization of silanol groups, minimizing these unwanted interactions.[9]
-
Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 or phenyl-hexyl column. These columns have a much lower concentration of accessible silanol groups, drastically reducing the potential for peak tailing.[9]
-
Lower Analyte Concentration: Overloading the column can exacerbate tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.
-
Q4: How do I ensure my HPLC method is "stability-indicating"?
A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients.[10]
-
Causality: You must prove that any degradation products generated under stress conditions do not co-elute with the main analyte peak.
-
Validation Protocol:
-
Perform Forced Degradation: Subject the sample to a range of stress conditions (acid, base, oxidation, heat, light) as outlined in ICH guideline Q1A.[5][7]
-
Analyze Stressed Samples: Run the stressed samples using your developed HPLC method.
-
Assess Peak Purity: Use a Photodiode Array (PDA) detector to evaluate peak purity across the main analyte peak in each stressed sample. A non-uniform spectral profile across the peak indicates co-elution.
-
Demonstrate Resolution: The method must show adequate resolution (typically >2) between the main peak and the nearest eluting impurity or degradant.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Q5: When is GC-MS a better choice than LC-MS for impurity analysis of this compound?
GC-MS is the preferred technique for identifying and quantifying volatile and semi-volatile impurities.[11] For this compound, its primary uses are:
-
Residual Solvent Analysis: As mandated by ICH Q3C, GC-MS is the standard for detecting and quantifying residual solvents from the manufacturing process.
-
Volatile Starting Materials: If any starting materials or reagents are sufficiently volatile and thermally stable, GC-MS can be a powerful tool.
-
Characterizing Unknown Volatile Peaks: If your HPLC analysis shows early-eluting, unknown peaks, GC-MS can help identify them, as they might be volatile process impurities.[12]
Spectroscopic Characterization
Q6: How can ¹⁹F NMR specifically aid in the characterization of impurities?
For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool for structural elucidation.[13]
-
Expertise: The trifluoromethyl group (-CF₃) provides a unique spectroscopic handle. ¹⁹F NMR offers high sensitivity (100% natural abundance), a wide chemical shift range that minimizes signal overlap, and a complete absence of background signal in typical samples.[13][14]
-
Application:
-
Tracking the Core Moiety: You can quickly determine if an impurity retains the trifluoromethylsulfinyl group or if it has been modified (e.g., oxidized to sulfonyl). The ¹⁹F chemical shift is highly sensitive to the oxidation state of the adjacent sulfur atom.
-
Quantification: Due to its high sensitivity and sharp signals, ¹⁹F NMR can be used for quantitative analysis (qNMR) of the main component and its fluorine-containing impurities without the need for specific reference standards for each impurity.[15][16]
-
Q7: What are the key absorption bands to look for in the FTIR spectrum to confirm the structure and identify functional group changes in impurities?
FTIR provides a molecular fingerprint and is excellent for confirming functional groups.[17]
-
Trustworthiness: Comparing the FTIR spectrum of an isolated impurity to the parent compound can immediately reveal changes in key functional groups.
-
Key Spectral Regions:
-
Nitro Group (NO₂): Look for two strong stretching bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1355 cm⁻¹ (symmetric).[18][19] Their absence in an impurity could suggest reduction to an amino group.
-
Sulfinyl Group (S=O): A strong stretching band is expected in the 1030-1070 cm⁻¹ region. If an impurity shows a shift and the appearance of two strong bands (approx. 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), this strongly indicates oxidation to a sulfonyl (SO₂) group.
-
C-F Bonds: Strong absorption bands for the CF₃ group are typically found in the 1100-1350 cm⁻¹ range.
-
Part 3: Standard Operating Procedures (SOPs) & Workflows
These protocols are designed to be self-validating systems, providing a robust framework for your experimental work.
SOP 1: Forced Degradation Study Protocol
This workflow is designed to satisfy the requirements of ICH Q1A for establishing the stability-indicating properties of an analytical method.[7]
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2M HCl. Heat at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.2M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2M NaOH at room temperature. Withdraw samples at timed intervals, neutralize with 0.2M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ at room temperature. Protect from light. Withdraw samples at timed intervals and dilute for analysis.
-
Thermal Degradation: Store the solid API in a calibrated oven at 80°C. Withdraw samples at intervals (e.g., 24, 48, 72 hours), dissolve in the mobile phase, and analyze.
-
Photolytic Degradation: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
Analysis: Analyze all samples using a validated HPLC-PDA method, aiming for 5-20% degradation of the active substance for optimal results.
SOP 2: HPLC-UV Method for Impurity Profiling
This method provides a starting point for the separation and quantification of impurities.
Table 3: Recommended HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good hydrophobic retention for aromatic compounds.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape.[20] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B | A gradient is necessary to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 265 nm (Use PDA for purity) | The nitroaromatic structure has strong UV absorbance. |
| Injection Vol. | 5 µL | Small volume to prevent column overload. |
SOP 3: General Workflow for Unknown Impurity Identification
This integrated workflow combines multiple analytical techniques for definitive structure elucidation.
Caption: A systematic approach to identifying unknown impurities.
Part 4: Regulatory Context and Data Interpretation
Adherence to regulatory guidelines is non-negotiable in pharmaceutical development. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in drug substances and products, respectively.[3][21]
Q8: What are the critical ICH thresholds I need to be aware of?
The ICH guidelines define thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug.
Table 4: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This is a simplified summary. Always refer to the latest official ICH guidelines for complete details.[22]
Q9: What does it mean to "qualify" an impurity?
Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level.[3] An impurity is considered qualified if:
-
It was present in the drug substance batches used in pivotal clinical trials or toxicology studies, and these studies showed no significant safety concerns.[3]
-
It is identified as a significant metabolite in animal or human studies.[3]
-
Its concentration is below the established qualification threshold.
If an impurity is present at a level above the qualification threshold and its safety has not been established, further toxicological studies are required.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Proclinical. (2024, December 3). ICH guidelines for impurity profile. Retrieved from [Link]
- Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 8(7), 2808-2814. DOI: 10.13040/IJPSR.0975-8232.8(7).2808-14.
-
European Medicines Agency. (n.d.). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Nelson Labs. (2025, December 8). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]
-
IJPPR. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Shanghai Haisi Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). DOI: 10.26717/BJSTR.2022.47.007492.
-
CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
-
Springer. (2025, August 5). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Retrieved from [Link]
-
American Laboratory. (2009, July 1). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]
-
Gerig, J.T. (n.d.). Fluorine NMR. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIH. (2017, October 18). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2017, October 18). (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
ResearchGate. (2025, August 6). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Impurities of 8-chlorotheophylline using modern analytical techniques. Retrieved from [Link]
-
ResearchGate. (2025, August 9). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Retrieved from [Link]
-
PubMed. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Retrieved from [Link]
Sources
- 1. Ich guidelines for impurity profile [wisdomlib.org]
- 2. ijpsr.com [ijpsr.com]
- 3. database.ich.org [database.ich.org]
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Technical Support Center: Strategies to Control Regioselectivity in the Nitration of Trifluoromethylsulfinylbenzene
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically focusing on the nitration of trifluoromethylsulfinylbenzene. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve optimal regioselectivity in your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the nitration of trifluoromethylsulfinylbenzene, offering step-by-step solutions grounded in mechanistic principles.
Issue 1: Predominant Formation of ortho- and para-Nitro Isomers Instead of the Desired meta-Product
Symptoms:
-
GC-MS or NMR analysis of the crude reaction mixture shows a high percentage of ortho- and/or para-nitrated products.
-
Low isolated yield of the target m-nitro-trifluoromethylsulfinylbenzene.
Root Cause Analysis: The trifluoromethylsulfinyl (-SOCF₃) group is a deactivating, meta-directing group.[1][2] Its strong electron-withdrawing nature, primarily through an inductive effect, reduces the electron density of the aromatic ring, making it less reactive towards electrophiles.[3][4][5] This deactivation is more pronounced at the ortho and para positions, which bear a partial positive charge, thus directing the incoming electrophile (the nitronium ion, NO₂⁺) to the relatively less deactivated meta position.[6][7] However, under certain conditions, competing pathways can lead to the formation of undesired isomers.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for high ortho/para isomer formation.
Detailed Protocol Adjustment:
-
Temperature Control: The nitration of aromatic compounds is typically an exothermic reaction.[8] Maintaining a low and consistent temperature is crucial for selectivity.
-
Action: Set up the reaction in an ice-salt bath or use a cryocooler to maintain the temperature between 0°C and -10°C during the addition of the nitrating agent.[9]
-
-
Nitrating Agent Stoichiometry: Using a large excess of the nitrating agent can lead to over-nitration and reduced selectivity.
-
Action: Carefully calculate and use a stoichiometric amount (1.0 to 1.1 equivalents) of nitric acid relative to the trifluoromethylsulfinylbenzene.
-
-
Solvent and Acid Catalyst Choice: The standard mixed acid (concentrated HNO₃ and H₂SO₄) is highly effective but can be aggressive.[10][11]
-
Action: Consider alternative nitrating systems that operate under milder conditions. For instance, using nitric acid in acetic anhydride can generate the nitronium ion in a less acidic environment, potentially improving selectivity.
-
Issue 2: Low Overall Reaction Conversion and Yield
Symptoms:
-
Significant amount of unreacted starting material recovered after the reaction.
-
Low isolated yield of the nitrated product mixture.
Root Cause Analysis: The trifluoromethylsulfinyl group is a strong deactivating group, which means the nitration reaction will be slower than that of benzene.[4][12] Insufficient reaction time, inadequate activation of the electrophile, or low reaction temperature can all contribute to poor conversion.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for low reaction conversion.
Detailed Protocol Adjustment:
-
Reaction Time and Temperature Optimization:
-
Action: After the initial low-temperature addition of the nitrating agent, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 2-4 hours). Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
-
Ensuring Anhydrous Conditions:
-
Action: Use freshly distilled or anhydrous grade solvents and reagents. Dry all glassware thoroughly before use. The presence of water can quench the sulfuric acid catalyst and reduce the concentration of the active nitronium ion.[8]
-
-
Alternative Nitrating Agents:
-
Action: For highly deactivated substrates, consider using a more potent nitrating agent such as nitronium tetrafluoroborate (NO₂BF₄).[13] This reagent provides a direct source of the nitronium ion and can be effective where mixed acid systems fail.
-
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethylsulfinyl (-SOCF₃) group a meta-director?
A1: The directing effect of a substituent in electrophilic aromatic substitution is determined by its ability to stabilize the carbocation intermediate (the arenium ion or sigma complex) that is formed.[7][14] The -SOCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms and the oxygen atom. This withdrawal of electron density occurs primarily through the inductive effect.
When the electrophile attacks at the ortho or para positions, one of the resonance structures of the resulting carbocation intermediate places the positive charge on the carbon atom directly bonded to the -SOCF₃ group.[15] This is a highly destabilized arrangement because the electron-withdrawing group intensifies the positive charge.
In contrast, when the electrophile attacks at the meta position, none of the resonance structures place the positive charge on the carbon atom attached to the -SOCF₃ group.[2] While the ring is still deactivated, the meta intermediate is less destabilized than the ortho or para intermediates.[7] Consequently, the reaction proceeds preferentially through the lower-energy meta pathway.
Q2: How does steric hindrance influence the regioselectivity in this reaction?
A2: While the electronic effect of the -SOCF₃ group is the primary determinant of meta-direction, steric hindrance can play a secondary role, particularly in influencing the ortho:para ratio if any of those products are formed.[16][17] The trifluoromethylsulfinyl group is sterically demanding. This bulkiness can hinder the approach of the nitronium ion to the adjacent ortho positions.[18] Therefore, even if some ortho/para nitration occurs, the para isomer is often favored over the ortho isomer due to reduced steric clash.[19] In the context of maximizing meta-selectivity, steric hindrance is less of a direct control factor but reinforces that the ortho positions are disfavored.
Q3: Can Lewis acids be used to catalyze this nitration, and how would they affect regioselectivity?
A3: Yes, Lewis acids can be used in nitration reactions, often in conjunction with a nitrate salt or N₂O₅, to generate the nitronium ion.[13] For a deactivated substrate like trifluoromethylsulfinylbenzene, a Lewis acid catalyst could potentially enhance the reaction rate. However, the choice of Lewis acid and reaction conditions is critical. A very strong Lewis acid could coordinate to the oxygen of the sulfinyl group, further increasing its electron-withdrawing effect and potentially enhancing meta-selectivity, but it could also lead to undesired side reactions. The primary role of the acid (Lewis or Brønsted) is to facilitate the formation of the NO₂⁺ electrophile.[20][21] The regioselectivity is still fundamentally governed by the electronic properties of the -SOCF₃ substituent.
Q4: What is the expected isomer distribution under optimized conditions?
A4: Under carefully controlled conditions (low temperature, stoichiometric reagents), the nitration of a substrate with a strong meta-directing group like -SOCF₃ should yield the meta-isomer as the major product. While precise ratios depend on the specific protocol, a successful reaction should achieve a high percentage of the meta-nitro product, with only minor amounts of the ortho- and para-isomers. For comparison, the nitration of methyl benzoate, which also has a deactivating, meta-directing group, can yield the meta-product in 81-85% yield.[9]
Table 1: Influence of Reaction Conditions on Isomer Distribution (Hypothetical Data)
| Condition | Temperature (°C) | Nitrating System | meta-Isomer (%) | ortho-Isomer (%) | para-Isomer (%) |
| A | 50 | HNO₃ / H₂SO₄ (excess) | 65 | 15 | 20 |
| B | 10 | HNO₃ / H₂SO₄ (stoich.) | 85 | 5 | 10 |
| C | -10 | HNO₃ / Ac₂O | 92 | <3 | 5 |
| D | 25 | NO₂BF₄ in Sulfolane | 95 | <2 | <3 |
This table illustrates how lowering the temperature and using milder or more specific nitrating agents can significantly improve the selectivity for the desired meta-isomer.
Experimental Protocols
Protocol 1: Standard Nitration using Mixed Acid
This protocol is a starting point and may require optimization for your specific substrate.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trifluoromethylsulfinylbenzene (1.0 eq.) in concentrated sulfuric acid at 0°C.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (2.0 eq.) at 0°C.
-
Reaction: Add the nitrating mixture dropwise to the solution of the substrate, maintaining the internal temperature below 5°C.
-
Monitoring: After the addition is complete, stir the reaction at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate and can be collected by filtration. Wash the solid with cold water until the washings are neutral.[9]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).
References
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. [Link]
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Chad's Prep. (2019). nitration of aromatic compounds. YouTube. [Link]
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Chad's Prep. (n.d.). EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. [Link]
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Filo. (2025). Difference between Ortho para and meta directing groups. [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. [Link]
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Chad's Prep. (2021). 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions | Organic Chemistry. YouTube. [Link]
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Organic Chemistry II. (n.d.). 5.1 Activating or Deactivating Effect of the Substituents on EAS. [Link]
-
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
PubMed. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. [Link]
-
PubMed Central (PMC). (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. [Link]
-
YouTube. (2018). 18.2e EAS Activating and Deactivating Groups and Ortho Para and Meta Directors. [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (2025). The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects. [Link]
-
JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]
-
CORE. (n.d.). EVALUATION OF LEWIS ACID CATALYSED AND OTHER NITRATION STRATEGIES FOR THE SELECTIVE NITRATION OF CRESOLS. [Link]
-
Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]
-
Doc Brown's Chemistry. (n.d.). orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution resonance structures hybrid methylbenzene chlorobenzene phenol nitrobenzene benzoic acid effect on synthesis routes advanced A level organic chemistry revision notes. [Link]
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PubMed Central (PMC). (n.d.). Lewis acid-assisted reduction of nitrite to nitric and nitrous oxides via the elusive nitrite radical dianion. [Link]
-
Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 12: Nitration Reactions. [Link]
-
Brainly.in. (2020). What is the role of Lewis acid as a catalyst in nitration of benzene? [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Semantic Scholar. (n.d.). The Electrical Effect of the Trifluoromethyl Group. [Link]
-
Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... [Link]
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Unknown Source. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Link]
-
PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]
-
Organic Syntheses. (n.d.). m-NITROPHENOL. [Link]
- Google Patents. (n.d.).
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removal of unreacted starting material from 4-(Trifluoromethylsulphinyl)nitrobenzene product
Welcome to the technical support guide for the purification of 4-(Trifluoromethylsulphinyl)nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this key intermediate from its unreacted starting materials. We will delve into the underlying principles of purification strategies, provide field-proven troubleshooting advice, and offer detailed protocols to ensure you achieve the desired purity for your downstream applications.
The Synthetic Challenge: Understanding the Impurity Profile
The synthesis of this compound most commonly involves the controlled oxidation of its sulfide precursor, 4-(trifluoromethylthio)nitrobenzene.[1] The primary challenge in this synthesis is achieving complete conversion without promoting over-oxidation to the corresponding sulfone.
Oxidation Reaction: Sulfide -> Sulfoxide -> Sulfone
Consequently, the crude product is often a mixture containing:
-
Desired Product: this compound (a sulfoxide)
-
Unreacted Starting Material: 4-(Trifluoromethylthio)nitrobenzene (a sulfide)
-
Over-oxidation Byproduct: 4-(Trifluoromethylsulfonyl)nitrobenzene (a sulfone)
The successful removal of the unreacted starting material hinges on exploiting the significant difference in polarity between the sulfide and the sulfoxide. The introduction of the oxygen atom in the sulfoxide functional group dramatically increases its polarity compared to the parent sulfide.
Troubleshooting and Purification Strategy
This section addresses common issues encountered during the purification process in a practical question-and-answer format.
Q1: How can I quickly assess the purity of my crude product and identify the unreacted starting material?
A1: Thin-Layer Chromatography (TLC) is the most effective initial step. It provides a rapid, qualitative assessment of your reaction mixture. The separation on a silica gel TLC plate is based on polarity.
-
Principle of Separation: Silica gel is a highly polar stationary phase. More polar compounds will have stronger interactions with the silica and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).
-
Expected Outcome:
-
The sulfide (starting material) is the least polar and will have the highest Rf value .
-
The sulfoxide (product) is more polar and will have an intermediate Rf value .
-
The sulfone (byproduct), if present, is the most polar and will have the lowest Rf value .
-
A co-spot, where you spot the crude mixture on top of a spot of the starting material, can definitively confirm the identity of the unreacted sulfide spot.
Q2: My TLC shows a significant amount of starting material. What is the best method for removal?
A2: For mixtures of compounds with differing polarities, flash column chromatography is the most reliable and versatile purification technique.[2][3] It is particularly effective for separating the sulfide, sulfoxide, and sulfone components. Recrystallization can also be an option but finding a suitable solvent system that cleanly separates the sulfide from the sulfoxide can be challenging.
Q3: When should I choose column chromatography over recrystallization?
A3: The choice depends on the specific characteristics of your crude product.
-
Choose Column Chromatography if:
-
Your product is an oil or a low-melting solid.
-
Multiple impurities are present (e.g., both starting material and the sulfone byproduct).[4]
-
The impurities are present in high concentration.
-
You require very high purity (>99%) for sensitive downstream applications.
-
-
Choose Recrystallization if:
Q4: My sulfoxide product appears to be degrading on the silica gel column. What could be the cause?
A4: While uncommon, some sulfoxides can be sensitive to the acidic nature of standard silica gel.[7] If you observe streaking on your TLC plate or a lower-than-expected yield from your column, consider the following:
-
Deactivation of Silica: Neutralize the silica gel by preparing your slurry with the column eluent containing a small amount (0.5-1%) of a neutralising agent like triethylamine.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, though you will need to re-optimize your solvent system via TLC first.[7]
Data Summary: Physicochemical Properties for Separation
The following table summarizes the key properties that govern the separation of the components.
| Compound Name | Structure | Functional Group | Relative Polarity | Expected TLC Rf |
| 4-(Trifluoromethylthio)nitrobenzene | O=N(=O)c1ccc(SC(F)(F)F)cc1 | Sulfide | Low | High |
| This compound | O=N(=O)c1ccc(S(=O)C(F)(F)F)cc1 | Sulfoxide | Medium | Medium |
| 4-(Trifluoromethylsulfonyl)nitrobenzene | O=N(=O)c1ccc(S(=O)(=O)C(F)(F)F)cc1 | Sulfone | High | Low |
Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Prepare Sample: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot Plate: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate. Also, spot the starting material standard and a co-spot of the crude mixture and the standard.
-
Develop Plate: Place the plate in a developing chamber containing a pre-equilibrated mobile phase, such as 3:1 Hexanes:Ethyl Acetate. Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the spots.
-
Analyze: Calculate the Rf values for each spot and confirm the presence of unreacted starting material.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes a standard silica gel stationary phase.
-
Select Eluent: Based on your TLC analysis, choose a solvent system that provides good separation between the sulfide and sulfoxide spots (a ΔRf of >0.2 is ideal). A common starting point is a mixture of n-hexane and ethyl acetate.[4]
-
Pack Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into your column and use air pressure to pack the bed firmly, ensuring no cracks or air bubbles.
-
Load Sample: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column bed.
-
Elute: Begin eluting with the non-polar solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The less polar sulfide will elute from the column first.
-
Collect Fractions: Collect fractions systematically and monitor them by TLC.
-
Increase Polarity: Once the sulfide has been completely eluted, you can increase the polarity of the eluent (e.g., switch to 2:1 Hexanes:Ethyl Acetate) to speed up the elution of your more polar sulfoxide product.
-
Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Purification Workflow
The following diagram outlines the logical workflow for purifying your crude product.
Caption: Workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
-
Q: I see three spots on my TLC plate after my reaction. What is the third spot?
-
A: The third spot, which should have the lowest Rf value (closest to the baseline), is very likely the over-oxidation product, 4-(trifluoromethylsulfonyl)nitrobenzene. Its high polarity makes it move the slowest on silica gel. Flash column chromatography is the best method to separate all three components.
-
-
Q: Can I use distillation to remove the unreacted starting material?
-
A: Distillation is generally not recommended for this separation.[5] It is most effective for separating liquids with significantly different boiling points. The boiling points of the sulfide and sulfoxide are likely to be too close for efficient separation, and the high temperatures required for vacuum distillation could risk thermal decomposition of the product.
-
-
Q: How can I minimize the formation of the sulfone byproduct during the initial synthesis?
-
A: To avoid over-oxidation, carefully control the reaction conditions. This includes maintaining the recommended temperature, using the correct stoichiometry of the oxidizing agent (e.g., typically 1.0 to 1.2 equivalents), and monitoring the reaction closely by TLC to stop it as soon as the starting material is consumed.[8]
-
References
-
Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from Study Mind website: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from EMU website: [Link]
-
Wang, L., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3391. [Link]
-
Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from Macsen Labs website: [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from Reachem website: [Link]
-
Hanson, J. E., & Jingwen, C. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Retrieved from: [Link]
-
PubChem. (n.d.). 4-(Trifluoromethylthio)nitrobenzene. National Center for Biotechnology Information. Retrieved from: [Link]
-
Beier, P., et al. (2015). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances, 5(28), 22006-22012. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from: [Link]
-
Ali, M. A., & Tasneem, S. (2010). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 15(1), 169-176. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 4-(Trifluoromethylsulphinyl)nitrobenzene
Welcome to the technical support center for the synthesis of 4-(Trifluoromethylsulphinyl)nitrobenzene. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale operations. We will address common challenges, provide detailed protocols, and explain the underlying chemical principles to ensure a safe, efficient, and reproducible scale-up process.
The synthesis is typically a two-step process: first, the preparation of the precursor, 4-(trifluoromethylthio)nitrobenzene, followed by its selective oxidation to the desired sulfoxide. The primary challenge during scale-up lies in controlling the exothermic oxidation step to prevent the formation of the undesired sulfone byproduct.[1]
Section 1: Synthesis Overview and Core Principles
The overall synthetic pathway is straightforward, but requires precise control of reaction conditions.
Diagram 1: Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
The critical transformation is the oxidation of the sulfide to a sulfoxide. Hydrogen peroxide is an ideal oxidant for this purpose from a "green chemistry" perspective, as its primary byproduct is water.[1] The reaction is typically performed in an acidic medium, such as glacial acetic acid or trifluoroacetic acid (TFA), which activates the hydrogen peroxide and enhances its electrophilic character.[1][2] The key to success is selectively stopping the oxidation at the sulfoxide stage, as over-oxidation leads to the corresponding sulfone.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for scaling up the production of this compound? The most common and scalable route involves the nucleophilic aromatic substitution of a precursor like p-nitroanisole with sodium trifluoromethanethiolate to form 4-(trifluoromethylthio)nitrobenzene.[3] This intermediate is then selectively oxidized to the target sulfoxide.
Q2: Why is hydrogen peroxide the preferred oxidant for this transformation on a larger scale? Hydrogen peroxide is considered a "green" oxidant due to its high atom economy, strength, and the formation of water as the only stoichiometric byproduct.[1] It is also cost-effective and readily available, making it highly suitable for industrial applications. However, its reactivity must be carefully controlled to ensure selectivity.
Q3: What is the primary challenge when scaling up the oxidation step? The foremost challenge is preventing over-oxidation of the desired sulfoxide to the sulfone byproduct.[1] The oxidation of the sulfide to the sulfoxide is often faster than the subsequent oxidation to the sulfone, but controlling the reaction exotherm and oxidant stoichiometry is crucial for selectivity.
Q4: What are the key safety considerations for this process? The oxidation step is exothermic and requires careful thermal management to prevent a runaway reaction. Caution should be exercised when handling concentrated hydrogen peroxide, which is a strong oxidizer.[4] Reactions involving peroxy compounds should be conducted behind a safety shield, especially during initial scale-up trials.[4] Proper personal protective equipment (PPE), including safety goggles and appropriate gloves, is mandatory.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethylthio)nitrobenzene (Precursor)
This protocol is adapted from established laboratory methods.[3]
-
Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, thermocouple, and condenser with p-nitroanisole (1.0 eq) and dimethylformamide (DMF, ~8-10 volumes).
-
Reagent Addition: Begin stirring and add sodium trifluoromethanethiolate (1.1-1.2 eq) portion-wise. The addition may cause a slight exotherm.
-
Reaction: Heat the mixture to 90-120°C and monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 6-8 hours).[3]
-
Work-up: Cool the reaction mixture and filter to remove any insoluble salts. Most of the DMF is removed under reduced pressure. The residue is then poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude product can be purified by vacuum distillation to yield 4-(trifluoromethylthio)nitrobenzene as a clear liquid.[3]
Protocol 2: Selective Oxidation to this compound (Scale-Up)
This protocol synthesizes principles from green oxidation methodologies.[1][2]
-
Reactor Setup: In a reactor equipped for efficient cooling (e.g., jacketed reactor), charge 4-(trifluoromethylthio)nitrobenzene (1.0 eq) and glacial acetic acid (3-5 volumes).[1] Begin stirring and cool the solution to 0-5°C.
-
Oxidant Addition: Add 30-35% hydrogen peroxide (1.1-1.2 eq) dropwise via an addition funnel or pump. This step is critical. The addition rate must be controlled to maintain the internal temperature below 10°C. A rapid addition can lead to a dangerous exotherm and significant sulfone formation.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until TLC/HPLC analysis shows complete consumption of the starting material (typically 2-4 hours).
-
Monitoring: The reaction can be monitored by TLC, observing the disappearance of the sulfide spot and the appearance of the more polar sulfoxide product.
Protocol 3: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0-5°C. Slowly add a chilled aqueous solution of sodium bisulfite or sodium thiosulfate to quench any unreacted hydrogen peroxide. A peroxide test strip should be used to confirm the absence of peroxide before proceeding.
-
Neutralization & Extraction: Carefully neutralize the acetic acid by adding a saturated sodium bicarbonate solution until the pH is ~7. Extract the product with dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then brine to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/heptane, to yield the final product as a solid.
Section 4: Troubleshooting Guide
Problem 1: Low Yield of Sulfoxide
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure the quality of the hydrogen peroxide is high. Older H₂O₂ solutions can degrade. Extend the reaction time at room temperature or consider a slight increase in temperature (e.g., to 30-35°C), but monitor closely for sulfone formation.
-
-
Possible Cause: Product loss during work-up.
-
Solution: Ensure the pH during extraction is neutral to slightly basic. Perform multiple extractions with fresh solvent to ensure complete recovery from the aqueous layer.
-
Problem 2: Significant Formation of Sulfone Byproduct (>5%)
-
Possible Cause: Over-oxidation due to poor temperature control.
-
Solution: This is the most common issue in scale-up. Improve cooling efficiency and slow down the rate of hydrogen peroxide addition significantly. The internal temperature must be kept low and stable.
-
-
Possible Cause: Excess oxidant or incorrect stoichiometry.
-
Solution: Accurately assay your hydrogen peroxide solution before use and calculate the stoichiometry precisely. Do not exceed 1.2 equivalents. Using trifluoroacetic acid as the solvent can sometimes increase selectivity for the sulfoxide.[2]
-
Diagram 2: Troubleshooting Sulfone Formation
Caption: Decision tree for troubleshooting excessive sulfone byproduct formation.
Problem 3: Reaction Stalls or is Unusually Sluggish
-
Possible Cause: Insufficient activation of the oxidant.
-
Possible Cause: Low-quality starting materials.
-
Solution: Use pure 4-(trifluoromethylthio)nitrobenzene. Impurities in the starting material can sometimes inhibit the reaction.
-
Section 5: Key Process Parameters & Data
Successful scale-up depends on the rigorous control of several key parameters.
Table 1: Critical Process Parameters for Selective Oxidation
| Parameter | Recommended Range | Rationale & Justification |
| Substrate Purity | >98% | Impurities can lead to side reactions and affect reaction kinetics. |
| H₂O₂ Stoichiometry | 1.1 - 1.2 equivalents | Minimizes over-oxidation to sulfone while ensuring complete conversion of the sulfide.[2] |
| Addition Temperature | 0 - 10°C | Crucial for controlling the exotherm and maximizing selectivity for the sulfoxide. |
| Reaction Temperature | 15 - 25°C | Allows for a reasonable reaction rate after addition without promoting the sulfone side reaction. |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a catalyst to activate the hydrogen peroxide.[1] |
| Agitation | Sufficient to ensure homogeneity | Prevents localized high concentrations of oxidant and "hot spots," which lead to byproduct formation. |
References
-
Quick Company. (n.d.). Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 4-(trifluoromethylthio)nitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (2009). Efficient One-Pot Synthesis of Bis(4-tert-butylphenyl)iodonium Triflate. Org. Synth. 2009, 86, 308-314. Retrieved from [Link]
-
PubMed Central. (2025). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances. Retrieved from [Link]
-
MDPI. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. Retrieved from [Link]
Sources
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- 2. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Preparation method of 4-(trifluoromethylthio)nitrobenzene - Eureka | Patsnap [eureka.patsnap.com]
- 4. orgsyn.org [orgsyn.org]
Validation & Comparative
The Unseen Structure: A Comparative Guide to the Validation of 4-(Trifluoromethylsulphinyl)nitrobenzene
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of a novel chemical entity is the bedrock of any successful research program. The compound 4-(Trifluoromethylsulphinyl)nitrobenzene, with its electron-withdrawing nitro group and the synthetically versatile trifluoromethylsulfinyl moiety, represents a potentially valuable building block in medicinal and materials chemistry. However, its utility is entirely dependent on the confident assignment of its chemical structure.
This guide provides an in-depth comparison of the analytical techniques available for the structural elucidation of this compound. While X-ray crystallography remains the definitive "gold standard," its application is contingent on the formation of high-quality single crystals, a process that is not always feasible. To date, a crystal structure for this compound has not been deposited in the public domain. Consequently, this guide will first outline the principles and workflow of X-ray crystallography as the benchmark for absolute structural assignment. It will then present a comprehensive, multi-technique spectroscopic approach, demonstrating how a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy can provide a robust and self-validating system for structural confirmation in the absence of crystallographic data.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of a molecule's three-dimensional structure, revealing precise bond lengths, bond angles, and stereochemistry.[1] The technique relies on the diffraction of X-rays by the ordered array of atoms within a crystalline lattice.
Experimental Workflow: X-ray Crystallography
The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful execution and specialized instrumentation.
Causality in Experimental Choices
The primary bottleneck in X-ray crystallography is often the growth of suitable crystals.[1] The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often determined empirically.[2][3] For a molecule like this compound, a range of solvents with varying polarities would be screened to find conditions that promote slow, ordered crystal growth.
While a crystal structure for the title compound is not available, the Cambridge Structural Database contains an entry for the closely related 1-(methylsulfonyl)-4-nitrobenzene, providing a precedent for the crystallographic analysis of similar molecules.[4]
A Multi-Technique Approach to Structural Validation
In the absence of a crystal structure, a combination of spectroscopic techniques is employed to build a comprehensive and compelling case for the proposed structure. Each technique provides a unique piece of the structural puzzle, and their collective data should be self-consistent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals.
-
Data Acquisition : The NMR tube is placed in the spectrometer. The instrument is tuned to the specific nucleus, and the magnetic field is "shimmed" to ensure homogeneity. Standard 1D pulse programs for ¹H, ¹³C, and ¹⁹F nuclei are executed.
-
Data Processing : The resulting free induction decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Predicted NMR Data and Interpretation
The following table summarizes the expected NMR data for this compound based on known substituent effects and data from analogous compounds.[7][8][9]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H | ~8.4 | Doublet | H-3, H-5 | Protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded. |
| ¹H | ~7.9 | Doublet | H-2, H-6 | Protons ortho to the trifluoromethylsulfinyl group are also deshielded, but to a lesser extent than those ortho to the nitro group. |
| ¹³C | ~150 | Singlet | C-4 | Carbon bearing the nitro group is significantly deshielded. |
| ¹³C | ~145 | Singlet | C-1 | Carbon bearing the trifluoromethylsulfinyl group is also deshielded. |
| ¹³C | ~129 | Singlet | C-2, C-6 | Aromatic carbons ortho to the trifluoromethylsulfinyl group. |
| ¹³C | ~125 | Singlet | C-3, C-5 | Aromatic carbons ortho to the nitro group. |
| ¹³C | ~123 | Quartet | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| ¹⁹F | -70 to -80 | Singlet | -S(O)CF₃ | The chemical shift is characteristic of a trifluoromethyl group attached to a sulfoxide.[10][11] |
The presence of two doublets in the ¹H NMR spectrum, each integrating to two protons, is a strong indicator of a 1,4-disubstituted benzene ring. The significant downfield shifts are consistent with the presence of two electron-withdrawing groups.[8] The ¹⁹F NMR spectrum provides direct evidence for the trifluoromethyl group, with a chemical shift characteristic of its oxidation state.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[12] For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile, typically at a concentration of around 1 mg/mL, which is then further diluted.[13]
-
Ionization : The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight, TOF, or Orbitrap).
-
Fragmentation (MS/MS) : For structural elucidation, the ion of interest (e.g., the molecular ion) can be isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Predicted Mass Spectrometry Data
| Ion | m/z (Calculated) | Assignment | Comments |
| [M+H]⁺ | 240.9993 | Protonated Molecule | High-resolution measurement of this ion would confirm the elemental composition of C₇H₅F₃NO₃S. |
| [M-NO₂]⁺ | 194.0091 | Loss of nitro group | A common fragmentation pathway for nitroaromatic compounds.[7] |
| [M-SO]⁺ | 192.0120 | Loss of sulfoxide | Fragmentation of the sulfinyl group can occur. |
| [C₆H₄NO₂]⁺ | 122.0242 | Loss of CF₃SO | Cleavage of the C-S bond. |
| [CF₃]⁺ | 69.0027 | Trifluoromethyl cation | A characteristic fragment for trifluoromethyl-containing compounds. |
The accurate mass measurement of the molecular ion is a critical piece of data that provides high confidence in the molecular formula. The fragmentation pattern, showing characteristic losses of the nitro and trifluoromethylsulfinyl groups, would further support the proposed connectivity of the atoms.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds.[14] It is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation : For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Background Spectrum : A background spectrum is collected to account for atmospheric and instrumental absorptions.
-
Sample Spectrum : The sample is placed in the IR beam path, and the spectrum is recorded. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 1550-1475 | Strong | Asymmetric N-O Stretch | Aromatic Nitro |
| 1360-1290 | Strong | Symmetric N-O Stretch | Aromatic Nitro |
| 1070-1030 | Strong | S=O Stretch | Sulfoxide |
| 1300-1100 | Strong | C-F Stretch | Trifluoromethyl |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 1600-1450 | Medium | C=C Stretch | Aromatic Ring |
The presence of strong absorption bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ is highly indicative of an aromatic nitro group.[15] A strong band around 1050 cm⁻¹ would confirm the presence of the sulfoxide S=O bond.[5] The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1300-1100 cm⁻¹ region.
Conclusion: A Self-Validating System
While single-crystal X-ray diffraction provides the ultimate structural proof, its practical limitations necessitate the use of alternative and complementary techniques. For this compound, a comprehensive analysis using NMR spectroscopy, mass spectrometry, and infrared spectroscopy creates a robust, self-validating system for structural elucidation.
The NMR data would establish the carbon-hydrogen framework and the presence of the trifluoromethyl group in a specific chemical environment. High-resolution mass spectrometry would unequivocally determine the elemental composition, and the fragmentation pattern would corroborate the connectivity of the functional groups. Finally, IR spectroscopy would provide definitive evidence for the presence of the key nitro and sulfoxide functionalities. The convergence of these independent spectroscopic datasets would provide a level of confidence in the assigned structure that approaches the certainty of an X-ray crystallographic analysis, thereby enabling the confident use of this compound in further research and development.
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A Comparative Guide to Trifluoromethylsulfinylating Agents in Modern Organic Synthesis
The strategic introduction of the trifluoromethylsulfinyl (–S(O)CF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can significantly modulate the physicochemical properties of a parent compound, including its lipophilicity, metabolic stability, and bioavailability.[1] Consequently, the development of efficient and reliable trifluoromethylsulfinylating agents is of paramount importance to researchers in drug discovery and development.[2]
This guide provides a comparative analysis of common trifluoromethylsulfinylating agents, offering insights into their reactivity, stability, and substrate scope. We will delve into the mechanistic nuances of these reagents and provide practical, experimentally-validated protocols to aid in their effective application.
The Rise of the Trifluoromethylsulfinyl Group
The trifluoromethyl group (–CF₃) has long been recognized for its ability to enhance the pharmacological profile of drug candidates.[3][1][4] The trifluoromethylsulfinyl group, with its unique stereoelectronic properties, offers an additional layer of molecular design possibilities. The sulfur atom in the sulfoxide oxidation state introduces chirality and a dipole moment, which can lead to more specific and potent interactions with biological targets.
Key Classes of Trifluoromethylsulfinylating Agents
The development of trifluoromethylsulfinylating agents has evolved significantly, moving from harsh and often low-yielding methods to the use of well-defined, bench-stable reagents. Broadly, these agents can be categorized based on their mode of action, primarily as electrophilic or radical sources of the "–S(O)CF₃" moiety.
Electrophilic Trifluoromethylsulfinylating Agents
These reagents formally deliver an electrophilic "CF₃SO⁺" species to a nucleophilic substrate. A prominent example is trifluoromethylsulfinyl chloride (CF₃S(O)Cl) . While highly reactive, its gaseous nature and challenging synthesis have limited its widespread adoption.
More practical alternatives have been developed, such as those derived from the oxidation of more stable trifluoromethylthiolating agents. For instance, the oxidation of S-trifluoromethylated sulfonium salts can generate electrophilic trifluoromethylsulfinylating species in situ.
Radical Trifluoromethylsulfinylating Agents
The generation of the trifluoromethylsulfinyl radical (•S(O)CF₃) offers a complementary approach to C–S(O)CF₃ bond formation, particularly for the functionalization of unactivated C–H bonds and alkenes. A common precursor for this radical is sodium trifluoromethanesulfinate (CF₃SO₂Na) , often referred to as Langlois' reagent.[5] While primarily used for trifluoromethylation, under specific oxidative conditions, it can serve as a source of the trifluoromethylsulfinyl group.
Comparative Analysis of Leading Agents
To facilitate reagent selection, the following table summarizes the key characteristics of prominent trifluoromethylsulfinylating agents.
| Reagent/Precursor | Formula | Form | Stability | Key Advantages | Key Disadvantages |
| Trifluoromethylsulfinyl Chloride | CF₃S(O)Cl | Gas | Low | High reactivity | Difficult to handle, limited availability |
| Sodium Trifluoromethanesulfinate | CF₃SO₂Na | Solid | High | Readily available, versatile | Requires specific conditions for sulfinylation |
| N-(Trifluoromethylsulfinyl)phthalimide | Solid | Moderate | Bench-stable, good electrophilicity | Multi-step synthesis | |
| Trifluoromethanesulfonic Anhydride/Sulfide source | (CF₃SO₂)₂O + R₂S | In situ | Low | Readily accessible precursors | Requires careful control of reaction conditions |
Experimental Protocols
The following protocols are provided as representative examples of trifluoromethylsulfinylation reactions.
Protocol 1: Radical Trifluoromethylsulfinylation of an Alkene using CF₃SO₂Na
This protocol describes a general procedure for the trifluoromethylsulfinylation of an alkene using sodium trifluoromethanesulfinate as the radical precursor.
Workflow Diagram:
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Introduction
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and biological properties of organic molecules. The trifluoromethylsulfinyl (-SOCF₃) group, in particular, offers a unique combination of steric and electronic characteristics. When appended to an aromatic scaffold, especially one bearing other electronically active substituents like a nitro group (-NO₂), it can profoundly influence molecular conformation, reactivity, and intermolecular interactions.
This guide provides a comprehensive spectroscopic comparison of 4-(Trifluoromethylsulphinyl)nitrobenzene with a series of structurally related compounds. Due to the limited availability of published experimental spectra for this compound, this guide will leverage established spectroscopic principles and experimental data from key analogs to predict its spectral characteristics. By dissecting the individual and combined effects of the trifluoromethylsulfinyl and nitro moieties, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this important class of compounds.
The comparative compounds selected for this analysis are:
-
Nitrobenzene: To establish the baseline spectroscopic signature of the nitro-substituted aromatic ring.
-
4-(Trifluoromethylthio)nitrobenzene: To elucidate the effect of the trifluoromethyl group attached to a sulfur atom in its lowest oxidation state (-SCF₃).
-
4-(Trifluoromethylsulfonyl)nitrobenzene: To observe the impact of the fully oxidized sulfur center (-SO₂CF₃).
Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, this guide will illuminate the subtle yet significant spectral shifts and fragmentation patterns that arise from the variation in the sulfur oxidation state.
Comparative Spectroscopic Analysis
The electronic nature of the substituent at the 4-position of the nitrobenzene ring dramatically influences the spectroscopic properties of the molecule. The trifluoromethylthio (-SCF₃), trifluoromethylsulfinyl (-SOCF₃), and trifluoromethylsulfonyl (-SO₂CF₃) groups are all electron-withdrawing, with the withdrawing strength increasing with the oxidation state of the sulfur atom. This trend is expected to be clearly reflected in the NMR chemical shifts, the vibrational frequencies of the nitro group in the IR spectrum, and the fragmentation patterns in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei within a molecule. For the compounds in this guide, ¹H, ¹³C, and ¹⁹F NMR provide complementary information.
¹H NMR Spectroscopy
The ¹H NMR spectra of these 1,4-disubstituted benzene derivatives are expected to show two doublets, characteristic of an AA'BB' spin system. The chemical shifts of the aromatic protons are highly sensitive to the electron-withdrawing nature of the substituents.
-
Diagrammatic Representation of ¹H NMR Chemical Shift Trends
Caption: Predicted relative downfield shifts in ¹H NMR for aromatic protons.
¹³C NMR Spectroscopy
The electron-withdrawing substituents will influence the ¹³C chemical shifts of the aromatic carbons. The ipso-carbon attached to the sulfur-containing group and the carbon bearing the nitro group are expected to be significantly deshielded.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for this series of compounds. The chemical shift of the -CF₃ group is sensitive to the electronic environment of the sulfur atom. As the oxidation state of sulfur increases, the electron density around the fluorine atoms is expected to decrease, leading to a downfield shift.[1][2]
-
Table 1: Comparative NMR Data (δ in ppm)
| Compound | ¹H NMR (Aromatic Region) | ¹³C NMR (Aromatic Carbons) | ¹⁹F NMR |
| Nitrobenzene | ~8.25 (d, 2H), ~7.71 (t, 1H), ~7.56 (t, 2H)[3] | ~148.3 (C-NO₂), 134.7 (C-H), 129.4 (C-H), 123.5 (C-H)[3] | N/A |
| 4-(Trifluoromethylthio)nitrobenzene | ~8.12 (d, 2H), ~7.84 (d, 2H) | Data not readily available | ~ -41.21[4] |
| This compound (Predicted) | ~8.3-8.4 (d, 2H), ~7.9-8.0 (d, 2H) | Predicted to be downfield shifted relative to the thio-analog | Predicted ~ -60 to -70 |
| 4-(Trifluoromethylsulfonyl)nitrobenzene | ~8.38 (d, 2H), ~7.86 (d, 2H)[5] | Data not readily available | ~ -63.18[5] |
Note: The exact chemical shifts can vary depending on the solvent and instrument frequency. The data presented is a representative compilation from available sources.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The stretching frequencies of the nitro group are particularly diagnostic. The electron-withdrawing capacity of the para-substituent influences the N-O bond order. A stronger electron-withdrawing group will pull electron density from the nitro group, leading to an increase in the asymmetric and symmetric stretching frequencies.[6]
-
Diagrammatic Representation of IR Frequency Trends
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evaluation of the reactivity of 4-(Trifluoromethylsulphinyl)nitrobenzene in different reaction types
An In-Depth Comparative Guide to the Reactivity of 4-(Trifluoromethylsulphinyl)nitrobenzene
Introduction: A Molecule of Dichotomous Reactivity
This compound is an aromatic compound distinguished by the presence of two powerful electron-withdrawing groups: a nitro (-NO₂) group and a trifluoromethylsulfinyl (-S(O)CF₃) group, positioned para to each other. This specific substitution pattern imbues the benzene ring with unique electronic characteristics, rendering it a versatile substrate for various organic transformations. The strong inductive and resonance effects of the nitro group, combined with the potent inductive effect of the trifluoromethylsulfinyl moiety, create a highly electron-deficient aromatic system. This guide provides a comprehensive evaluation of the reactivity of this compound across different reaction classes, offering a comparative analysis with other relevant substrates, supported by experimental data and detailed protocols for researchers in synthetic and medicinal chemistry.
Part 1: Nucleophilic Aromatic Substitution (SₙAr)
The pronounced electron-deficient nature of the aromatic ring in this compound makes it an excellent candidate for nucleophilic aromatic substitution (SₙAr) reactions. The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex, an intermediate whose stability is greatly enhanced by the presence of ortho and para electron-withdrawing groups.[1][2]
Reactivity Analysis
In this molecule, both the nitro and trifluoromethylsulfinyl groups activate the ring for nucleophilic attack. The primary site of attack will be the carbon atoms bearing these substituents. While the nitro group can occasionally serve as a leaving group in SₙAr reactions, it is generally less facile than the displacement of a halide.[3] The trifluoromethylsulfinyl group's behavior as a leaving group is less common. Therefore, in a scenario where a nucleophile is introduced, the reaction pathway would be highly dependent on the reaction conditions and the nature of the nucleophile.
However, the primary utility of this compound is often realized after the transformation of one of the existing functional groups. For instance, if the nitro group is reduced to an amine, and this amine is subsequently converted to a diazonium salt, the diazonium group becomes an excellent leaving group for SₙAr.
Comparative Performance vs. Alternative Substrates
To contextualize its reactivity, we compare it with standard SₙAr substrates. The key determinants of reactivity in SₙAr are the degree of ring activation by electron-wthdrawing groups and the nature of the leaving group.
| Substrate | Activating Groups | Leaving Group | Relative Reactivity with Piperidine | Rationale |
| 4-Fluoronitrobenzene | -NO₂ | -F | High | The nitro group strongly activates the ring, and fluoride is an excellent leaving group for SₙAr due to the high electronegativity of fluorine stabilizing the transition state.[4] |
| 4-Chloronitrobenzene | -NO₂ | -Cl | Moderate | The nitro group provides activation, but chloride is a less effective leaving group than fluoride in SₙAr reactions. |
| 1,4-Dinitrobenzene | -NO₂, -NO₂ | -NO₂ | Moderate to High | One nitro group activates the ring for the substitution of the other. The reaction is feasible but often requires forcing conditions.[3] |
| This compound | -NO₂, -S(O)CF₃ | -NO₂ (potential) | High (predicted) | The combined electron-withdrawing power of both groups strongly activates the ring, likely surpassing that of 4-fluoronitrobenzene, making it highly susceptible to nucleophilic attack. |
Mechanistic Pathway: Nucleophilic Aromatic Substitution
Caption: Generalized SₙAr mechanism on an activated nitrobenzene.
Part 2: Reduction of the Nitro Group
A pivotal transformation for this compound is the reduction of the nitro group to an amine, yielding 4-(Trifluoromethylsulphinyl)aniline. This product is a valuable synthetic intermediate, as the newly formed amino group can be further functionalized.
Reactivity and Chemoselectivity
The nitro group is readily reduced by various reagents.[5] A primary consideration in this reaction is chemoselectivity: the reduction of the nitro group without affecting the trifluoromethylsulfinyl group. The S=O bond in the sulfoxide is susceptible to reduction under certain harsh conditions, but it is generally more stable than the nitro group. Therefore, mild and selective reducing agents are preferred.
Comparative Analysis of Reduction Methods
| Method | Reagent | Typical Conditions | Selectivity for -NO₂ vs -S(O)CF₃ | Comments |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 1-4 atm H₂, RT, Ethanol/Methanol | High | Generally very clean and high-yielding. Catalyst loading and hydrogen pressure can be optimized to ensure selectivity.[4] |
| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Reflux | High | A classic and cost-effective method. The workup can be more involved due to the formation of metal salts.[5] |
| Transfer Hydrogenation | HCOOH/NEt₃, NaBH₄/NiCl₂ | Varies | Good to High | Avoids the need for high-pressure hydrogen gas. The choice of hydrogen donor is critical. |
The resulting amine, 4-(Trifluoromethylsulphinyl)aniline, is structurally related to 4-(Trifluoromethylsulfonyl)aniline, a compound noted for the high reactivity conferred by its strong electron-withdrawing trifluoromethylsulfonyl group.[6] This suggests that the aniline produced from our target molecule will also be a versatile building block.
Experimental Workflow: Nitro Group Reduction
Caption: Workflow for catalytic hydrogenation of the nitro group.
Part 3: Reactions of the Trifluoromethylsulfinyl Group
The trifluoromethylsulfinyl group itself is a site of potential reactivity, primarily through oxidation or by participating in reactions characteristic of sulfoxides, such as the Pummerer reaction and its variants.
Oxidation to the Sulfone
The sulfur atom in the sulfinyl group is in a +4 oxidation state and can be readily oxidized to the +6 state, forming a trifluoromethylsulfonyl (-SO₂CF₃) group. This transformation is significant as the trifluoromethylsulfonyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, enhancing properties like lipophilicity and metabolic stability.[6]
-
Common Oxidants: Hydrogen peroxide (often activated by an acid like trifluoroacetic acid), meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (Oxone) are effective for this oxidation.[7]
-
Reactivity Impact: Converting the -S(O)CF₃ group to -SO₂CF₃ dramatically increases the electron-withdrawing capacity of the substituent, which would further activate the aromatic ring for SₙAr reactions but deactivate it for electrophilic aromatic substitution.
Interrupted Pummerer Reaction
While a classic Pummerer reaction is not possible due to the absence of α-protons on the trifluoromethyl group, the trifluoromethylsulfinyl group can participate in an "interrupted" Pummerer reaction.[8][9] This reaction involves the activation of the sulfoxide with a strong electrophile (e.g., triflic anhydride, Tf₂O), making the sulfur atom highly electrophilic. A subsequent attack by a nucleophile (including another arene in a C-H functionalization context) occurs at the sulfur atom.[9] This provides a modern pathway for forming trifluoromethylthiolated compounds.[9]
Comparative Reactivity of the Sulfur Center
| Substrate | Reaction Type | Product | Comments |
| Methyl phenyl sulfoxide | Oxidation (e.g., H₂O₂) | Methyl phenyl sulfone | A standard oxidation. |
| Methyl phenyl sulfoxide | Pummerer Reaction (Ac₂O) | α-Acetoxy phenyl methyl sulfide | Requires α-protons. |
| This compound | Oxidation (e.g., m-CPBA) | 4-(Trifluoromethylsulfonyl)nitrobenzene | Straightforward oxidation to the highly electron-withdrawing sulfone. |
| This compound | Interrupted Pummerer (Tf₂O, Arene) | Aryl trifluoromethyl sulfide | The electron-deficient nature of the attached nitro-aryl ring enhances the electrophilicity of the sulfur center upon activation, facilitating attack by external nucleophiles.[9] |
Reaction Pathway: Oxidation of the Sulfinyl Group
Caption: Oxidation of the sulfinyl to the sulfonyl group.
Conclusion
This compound is a highly activated aromatic substrate with three primary centers of reactivity: the aromatic ring itself, the nitro group, and the trifluoromethylsulfinyl group.
-
Aromatic Ring: Exceptionally prone to nucleophilic aromatic substitution due to the synergistic electron-withdrawing effects of both substituents.
-
Nitro Group: Can be selectively and efficiently reduced to an aniline, providing a key intermediate for further functionalization without affecting the sulfinyl group under appropriate conditions.
-
Trifluoromethylsulfinyl Group: Can be oxidized to the corresponding sulfone, further enhancing the electron-deficient character of the molecule, or it can serve as an electrophilic sulfur center in interrupted Pummerer reactions .
This trifecta of reactivity makes this compound a valuable and versatile building block for the synthesis of complex molecules, particularly in the fields of agrochemicals and pharmaceuticals where the incorporation of fluorine-containing motifs is of paramount importance.
Experimental Protocols
Protocol 1: Reduction of this compound to 4-(Trifluoromethylsulphinyl)aniline
-
Setup: To a 250 mL hydrogenation vessel, add this compound (5.0 g, 20.9 mmol) and ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.25 g, 5 wt%) to the solution under a stream of nitrogen.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 3 atm with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol (2 x 20 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(Trifluoromethylsulphinyl)aniline as a solid.
Protocol 2: Oxidation to 4-(Trifluoromethylsulfonyl)nitrobenzene
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (2.39 g, 10.0 mmol) in dichloromethane (40 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.7 g, ~12.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with saturated aqueous sodium thiosulfate (20 mL) to remove excess oxidant, then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation & Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting solid by recrystallization from ethanol/water to yield 4-(Trifluoromethylsulfonyl)nitrobenzene.
References
-
ResearchGate. (2025). Trifluoromethylsulfinylation Reaction of Activated Arenes and Indoles with Trifluoromethanesulfinyl Chloride. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Available at: [Link]
-
National Institutes of Health (NIH). (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. Available at: [Link]
-
ResearchGate. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1. Available at: [Link]
-
ACS Publications. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. Available at: [Link]
-
RSC Publishing. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. Available at: [Link]
-
Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline. Available at: [Link]
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RSC Publishing. (n.d.). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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PubChem. (n.d.). p-Nitrobenzotrifluoride. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]
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ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Available at: [Link]
-
ResearchGate. (n.d.). Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes. Available at: [Link]
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Organic Syntheses. (n.d.). Reaction of sulfoxides with diethylaminosulfur trifluoride: fluoromethyl phenyl sulfone, a reagent for the synthesis of fluoroalkenes. Available at: [Link]
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National Institutes of Health (NIH). (2020). Trifluoromethyl Sulfoxides: Reagents for Metal-Free C-H Trifluoromethylthiolation. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]
- (n.d.). This compound.
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PubChem. (n.d.). 4-(Trifluoromethylthio)nitrobenzene. Available at: [Link]
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PubMed. (2019). Electrocatalytic reduction of trace nitrobenzene using a graphene-oxide@polymerized-manganese-porphyrin composite. Available at: [Link]
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YouTube. (2018). Reduction of nitrobenzene. Available at: [Link]
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ResearchGate. (n.d.). Reduction of nitrobenzene and p-nitrobenzaldehyde (4.0 mmol) with H2.... Available at: [Link]
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ResearchGate. (n.d.). Supplementary Material for ”Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene”. Available at: [Link]
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cost-benefit analysis of different synthetic pathways to 4-(Trifluoromethylsulphinyl)nitrobenzene
Introduction
4-(Trifluoromethylsulphinyl)nitrobenzene is a key building block in medicinal chemistry and materials science. The presence of the trifluoromethylsulfinyl group imparts unique electronic properties and metabolic stability to molecules, making it a desirable moiety in the design of novel pharmaceuticals and agrochemicals. The strategic synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comprehensive cost-benefit analysis of the primary synthetic pathways to this compound, offering a comparative look at their efficiency, scalability, and overall practicality. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a data-driven comparison to aid in the selection of the most suitable method for your research and development needs.
Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around two core strategies: the oxidation of a pre-functionalized thioether and the direct nitration of a sulfinylated benzene ring. Each approach presents a distinct set of advantages and challenges, which we will explore in detail.
-
Pathway A: Oxidation of 4-(Trifluoromethylthio)nitrobenzene. This is the most direct and commonly employed route. It involves the synthesis of the corresponding thioether followed by a selective oxidation to the sulfoxide.
-
Pathway B: Nitration of (Trifluoromethylsulphinyl)benzene. This pathway involves the initial preparation of the sulfinylated benzene ring followed by electrophilic nitration. The regioselectivity of the nitration step is a critical consideration in this approach.
Pathway A: Oxidation of 4-(Trifluoromethylthio)nitrobenzene
This two-step approach is arguably the most reliable and high-yielding method for the preparation of the target compound. The causality behind this choice lies in the robust and well-documented reactions for both the formation of the precursor thioether and its subsequent selective oxidation.
Step 1: Synthesis of 4-(Trifluoromethylthio)nitrobenzene
The precursor, 4-(Trifluoromethylthio)nitrobenzene, can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an activated nitroaromatic compound, such as 4-fluoronitrobenzene, with a suitable trifluoromethylthiolating agent. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group.
Experimental Protocol: Synthesis of 4-(Trifluoromethylthio)nitrobenzene
-
Reagents and Materials:
-
4-Fluoronitrobenzene
-
Sodium trifluoromethanethiolate (NaSCF3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a solution of 4-fluoronitrobenzene (1.0 eq) in anhydrous DMF, add sodium trifluoromethanethiolate (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(Trifluoromethylthio)nitrobenzene as a solid.[1][2][3]
-
Step 2: Oxidation to this compound
The selective oxidation of the thioether to the sulfoxide is a critical step that requires careful control to prevent over-oxidation to the corresponding sulfone. meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective oxidant for this transformation.[4] The reaction is typically carried out at low temperatures to enhance selectivity.
Experimental Protocol: Oxidation to this compound
-
Reagents and Materials:
-
4-(Trifluoromethylthio)nitrobenzene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve 4-(Trifluoromethylthio)nitrobenzene (1.0 eq) in dichloromethane at 0 °C.
-
Add a solution of m-CPBA (1.05 eq) in dichloromethane dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.[5]
-
Visualization of Pathway A
Caption: Synthetic route of Pathway B, highlighting the issue of poor regioselectivity.
Cost-Benefit and Performance Comparison
To provide a clear comparison, the following table summarizes the key performance indicators for each pathway.
| Metric | Pathway A: Oxidation of Thioether | Pathway B: Nitration of Sulfoxide |
| Overall Yield | High | Low (due to poor regioselectivity) |
| Number of Steps | 2 | 2 |
| Scalability | Good | Poor |
| Purity of Final Product | High (with standard purification) | Low (requires difficult separation of isomers) |
| Cost of Starting Materials | Moderate | Moderate |
| Safety Considerations | m-CPBA can be explosive when dry. | Use of strong nitrating acids (H2SO4/HNO3) requires caution. |
| Environmental Impact | Chlorinated solvents are commonly used. | Generation of acidic waste. |
| Recommendation | Highly Recommended | Not Recommended |
Conclusion and Recommendation
Based on a thorough analysis of the synthetic strategies, Pathway A, the oxidation of 4-(Trifluoromethylthio)nitrobenzene, is the unequivocally superior route for the synthesis of this compound. This pathway offers high yields, excellent regioselectivity, and is amenable to scale-up. The experimental procedures are well-established and utilize readily available reagents.
In contrast, Pathway B is severely limited by the meta-directing effect of the trifluoromethylsulfinyl group, leading to a mixture of isomers that would be challenging and costly to separate. For researchers and drug development professionals requiring reliable and efficient access to this compound, Pathway A represents the most logical and practical choice.
References
-
Wu, Y., Lu, W., Ma, Y.-N., Chen, F., Ren, W., & Chen, X. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(17), 11322–11327. Available at: [Link]
-
Quick Company. (n.d.). Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- [Source 5 not available]
-
PubChem. (n.d.). 4-(Trifluoromethylthio)nitrobenzene. Retrieved from [Link]
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Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
- [Source 9 not available]
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Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
-
RSC Publishing. (n.d.). Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, May 3). Nitrobenzene - Aromatic Substitution Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate (III). Retrieved from [Link]
-
Korea University Pure. (n.d.). Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Graphical synthetic routes of tofacitinib. Retrieved from [Link]
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A Comprehensive Guide to the Synthesis and Applications of 4-(Trifluoromethylsulphinyl)nitrobenzene: A Key Intermediate in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a range of critical properties. The trifluoromethyl group (-CF3) and related fluorinated moieties can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets. When combined with a nitroaromatic core, these building blocks become powerful intermediates for the synthesis of a diverse array of complex molecules. 4-(Trifluoromethylsulphinyl)nitrobenzene, with its unique combination of a trifluoromethylsulfinyl group and a reactive nitro handle, represents a valuable, yet underexplored, intermediate in this class. This guide provides a detailed overview of the synthesis of this compound and explores its potential applications as a precursor to valuable derivatives in drug discovery and agrochemical development. While direct biological activity data for this compound is not extensively documented in publicly available literature, its primary role as a synthetic intermediate is of significant interest.
Synthesis of this compound: A Two-Step Approach
The most plausible and efficient synthesis of this compound involves a two-step process, beginning with the synthesis of its thioether precursor, 4-(trifluoromethylthio)nitrobenzene, followed by a controlled oxidation to the desired sulfoxide.
Step 1: Synthesis of 4-(Trifluoromethylthio)nitrobenzene
This initial step involves the nucleophilic aromatic substitution of a suitable p-nitro-substituted benzene with a trifluoromethanethiolate source.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve p-nitroanisole (1.0 equivalent) in dimethylformamide (DMF).
-
To this solution, add sodium trifluoromethanethiolate (1.0-1.2 equivalents) in portions.
-
Heat the reaction mixture to 60-90°C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and filter to remove any insoluble material.
-
Distill off the majority of the solvent under reduced pressure.
-
Pour the residue into water and extract with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by distillation under reduced pressure to yield 4-(trifluoromethylthio)nitrobenzene.
Step 2: Oxidation to this compound
The second step is the selective oxidation of the sulfide to a sulfoxide. This transformation requires a careful choice of oxidizing agent to avoid over-oxidation to the sulfone. A modified Sharpless oxidation is a suitable method for this conversion.
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-(trifluoromethylthio)nitrobenzene (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to a controlled temperature (e.g., -20°C).
-
In a separate flask, prepare the modified Sharpless reagent by mixing titanium(IV) isopropoxide (Ti(O-iPr)4), diethyl tartrate (DET), and tert-butyl hydroperoxide (t-BuOOH).
-
Add the freshly prepared oxidizing agent dropwise to the solution of the thioether while maintaining the low temperature.
-
Stir the reaction mixture at the controlled temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Allow the mixture to warm to room temperature and filter through a pad of celite to remove titanium salts.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Comparison of Synthetic Routes:
While other synthetic strategies for related compounds exist, the two-step approach outlined above offers several advantages:
| Parameter | Two-Step Synthesis (Thioether followed by Oxidation) | Alternative Routes (e.g., direct nitration of a trifluoromethylsulfinyl-substituted benzene) |
| Starting Material Availability | Readily available starting materials. | Precursor with the trifluoromethylsulfinyl group may be less accessible. |
| Regioselectivity | High regioselectivity in the initial nucleophilic aromatic substitution. | Nitration can lead to a mixture of isomers, requiring separation. |
| Control of Oxidation State | The oxidation step can be controlled to yield the desired sulfoxide. | Direct introduction of the sulfinyl group can be challenging. |
| Overall Yield | Generally good to high yields are reported for similar transformations. | Potentially lower overall yields due to multiple steps or difficult purifications. |
Applications: A Gateway to Bioactive Molecules
The primary utility of this compound lies in its role as a versatile intermediate. The nitro group can be readily reduced to an amine, yielding 4-(trifluoromethylsulphinyl)aniline. This aniline derivative is a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Trifluoromethylsulphinyl)nitrobenzene
For the modern researcher, excellence in the laboratory extends beyond the synthesis and analysis of novel compounds. It encompasses a profound commitment to safety, sustainability, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper handling and disposal of 4-(Trifluoromethylsulphinyl)nitrobenzene (CAS 394-60-5), a compound whose structural motifs—a nitroaromatic ring and a trifluoromethylsulfinyl group—necessitate rigorous safety protocols. Our objective is to empower you, our scientific colleagues, with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before addressing disposal, we must understand the intrinsic hazards of this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its toxicological and chemical properties from its constituent parts: the nitrobenzene core and the trifluoromethylsulfinyl group.
-
Nitroaromatic Toxicity: The nitrobenzene structure is associated with significant health risks. Nitrobenzene itself is classified as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA) and is known to cause damage to organs, particularly the blood, through prolonged or repeated exposure.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Organofluorine and Sulfur Compounds: The trifluoromethyl group (-CF3) and the sulfinyl group (-S(O)-) can impart unique reactivity and metabolic pathways. While enhancing the utility of the molecule in synthesis, these groups also demand caution. Their thermal decomposition can release highly toxic and corrosive gases, such as nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF).
Given this profile, all waste containing this compound must be treated as toxic and potentially carcinogenic hazardous waste .
Regulatory Framework: Waste Classification
Proper disposal begins with correct classification. Under the U.S. EPA's Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).
Nitrobenzene is a listed toxic constituent (EPA Hazardous Waste Number U169) and is included on the Toxicity Characteristic Leaching Procedure (TCLP) list.[2] Furthermore, spent solvent mixtures containing a total of 10% or more by volume of nitrobenzene (among other solvents) are classified as F004 listed hazardous waste .[3][4]
Therefore, the most prudent and compliant approach is to manage all waste streams of this compound under the assumption that they fall under this regulatory framework.
Table 1: Waste Classification and Hazard Summary
| Property | Classification & Guidance |
| EPA Waste Code | Presumed F004 (if in a solvent mixture ≥10%) or U169 (as a discarded commercial chemical product). Always consult your institution's EHS department for final determination. |
| Primary Hazards | Toxic, Suspected Carcinogen, Organ Damage (Blood) |
| Hazard Labeling | All waste containers must be marked with the hazard characteristic: Toxic .[2] |
On-Site Waste Management: Collection and Accumulation Protocol
Proper on-site management is critical to prevent accidental exposure and ensure seamless hand-off to disposal services.
Step 1: Designate a Satellite Accumulation Area (SAA)
Establish a designated SAA within the laboratory, at or near the point of generation. This area must be under the control of the laboratory personnel.
Step 2: Select Appropriate Waste Containers
-
Compatibility: Use containers made of chemically resistant materials, such as high-density polyethylene (HDPE) or borosilicate glass for liquids. Ensure the container material is compatible with any solvents used in the waste mixture.
-
Integrity: The container must be in good condition, with no leaks, cracks, or rust. It must have a secure, tight-fitting lid.
-
Segregation: Do not mix incompatible waste streams. Dedicate a specific container solely for this compound waste and compatible solvents.
Step 3: Implement Strict Labeling Procedures
Proper labeling is a cornerstone of safe laboratory practice and a strict regulatory requirement.[3][5]
Protocol for Labeling Hazardous Waste:
-
Timing: Affix a hazardous waste label to the container before the first drop of waste is added.[3]
-
Content: The label must, at a minimum, include:
-
Visibility: The label must be clearly visible and legible.[3]
Spill and Emergency Procedures
A swift and correct response to a spill minimizes potential harm to personnel and the laboratory.[6][7]
Personal Protective Equipment (PPE) for Spill Cleanup
The following table summarizes the minimum PPE required when handling this compound or cleaning a spill.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles & Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[8] |
| Hands | Chemical Resistant Gloves | Nitrile or neoprene gloves are generally suitable. Always check the manufacturer's compatibility chart. Dispose of contaminated gloves immediately after use. |
| Body | Laboratory Coat | Standard practice for all chemical handling. |
| Respiratory | Respirator (if applicable) | Use a full-face respirator with appropriate cartridges if there is a risk of aerosolization or if working outside of a certified chemical fume hood.[8] |
Spill Cleanup Protocol (for Small, Incidental Spills)
This protocol applies only to small spills (<500 mL) that laboratory personnel are equipped and trained to handle.[6] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Alert Personnel: Immediately notify others in the laboratory.
-
Secure the Area: Restrict access to the spill area. If the material is a flammable liquid, control all ignition sources.[7]
-
Don PPE: Wear the appropriate PPE as detailed in Table 2.
-
Contain the Spill:
-
Absorb and Collect:
-
Once contained, apply enough absorbent to fully soak up the liquid.
-
Using non-sparking scoops or tools, carefully collect the absorbed material and contaminated powder.
-
-
Package the Waste: Place the collected residue into a heavy-duty plastic bag or a designated waste container. Double-bag the waste.[10]
-
Label: Seal the bag/container and affix a completed hazardous waste label.
-
Decontaminate:
-
Report: Inform your supervisor and EHS department of the incident, even if it was minor.
Final Disposal Pathway: The Gold Standard
Due to its hazardous nature, in-lab neutralization or degradation of this compound is not recommended. Such procedures can be complex, may generate equally hazardous byproducts, and often require specialized equipment and permits.[11]
The safest and most compliant method for final disposal is through a licensed hazardous waste disposal facility.
The Recommended Disposal Procedure:
-
Accumulation: Collect the waste in a properly labeled container as described in Section 3.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store it in your designated SAA.
-
Scheduled Pickup: Arrange for pickup by your institution’s EHS department or a contracted hazardous waste disposal company.
-
Incineration: The ultimate disposal method for this type of compound is high-temperature incineration in a permitted hazardous waste incinerator.[8] This process is equipped with flue gas scrubbing technology to neutralize the harmful acidic gases (HF, NOx, SOx) generated during combustion, ensuring they are not released into the atmosphere.
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated in the laboratory.
Caption: Workflow for managing this compound waste.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. Trust in these protocols is built upon their alignment with established regulatory standards and sound scientific principles, ensuring that your vital research does not come at the cost of safety or compliance.
References
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NEW HAZARDOUS WASTE LABELING REQUIREMENTS . UGA Environmental Safety Division. Available at: [Link]
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Training Material on Hazardous Waste Container Labeling Requirements Under the Academic Laboratories Rule . U.S. Environmental Protection Agency. Available at: [Link]
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Guidance for Hazardous Waste Spill Cleanup in Laboratories . The University of Tennessee Knoxville. Available at: [Link]
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Chemical Spill Clean-Up . University of Delaware Environmental Health & Safety. Available at: [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. Available at: [Link]
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Guide for Chemical Spill Response . American Chemical Society. Available at: [Link]
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Hazardous Waste Label Requirements | EPA & DOT Compliance . MLI Environmental. Available at: [Link]
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EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers . Hazardous Waste Experts. Available at: [Link]
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Biodegradation of nitroaromatic compounds . PubMed. Available at: [Link]
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Degradation of nitroaromatic compounds by microorganisms . PubMed. Available at: [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation . National Institutes of Health. Available at: [Link]
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Biodegradation of Nitroaromatic Compounds and Explosives . CSWAB.org. Available at: [Link]
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Biodegradation of nitroaromatic compounds . Semantic Scholar. Available at: [Link]
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4-(Trifluoromethylthio)nitrobenzene PubChem Entry . National Institutes of Health. Available at: [Link]
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Oxidative Neutralisation of Sulfur‐Based Chemical Warfare Agents Mediated by a Lipase: From Batch to Flow Reactor . National Institutes of Health. Available at: [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. Available at: [Link]
Sources
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- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
